Hsp-990
Description
Structure
3D Structure
Properties
IUPAC Name |
(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQUUGTQYPVPD-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC(=N1)N)C[C@@H](NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239429 | |
| Record name | HSP-990 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934343-74-5 | |
| Record name | HSP-990 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934343745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HSP-990 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HSP-990 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0WBA7B62L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NVP-HSP990: A Technical Guide to its Function as a Potent Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NVP-HSP990, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.
Introduction to Hsp90 and the Role of NVP-HSP990
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a diverse array of client proteins.[1] In cancerous cells, Hsp90 is often overexpressed and is essential for the stability and activity of numerous oncoproteins that drive tumor growth, proliferation, and survival.[1][2] These client proteins include various kinases, transcription factors, and steroid hormone receptors.[2][3]
The chaperone function of Hsp90 is intrinsically linked to its ATPase activity.[3][4] The binding and hydrolysis of ATP drive a cycle of conformational changes in Hsp90, which are necessary for the maturation and release of its client proteins.[3] Inhibition of this ATPase activity disrupts the chaperone cycle, leading to the misfolding, destabilization, and subsequent degradation of client proteins, primarily through the ubiquitin-proteasome pathway.[1][3] This disruption of multiple oncogenic signaling pathways simultaneously makes Hsp90 an attractive target for cancer therapy.[5][6]
NVP-HSP990 is a novel, orally bioavailable Hsp90 inhibitor with a distinct dihydropyridopyrimidinone scaffold.[7][8][9] It potently and selectively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity.[7][8] This leads to the degradation of Hsp90 client proteins, resulting in cell cycle arrest and apoptosis in various cancer cell models.[7][10] Clinical trials have been initiated to evaluate NVP-HSP990 in advanced solid tumors based on its promising preclinical activity.[8][11]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and cellular effects of NVP-HSP990.
Table 1: Biochemical Potency of NVP-HSP990 against Hsp90 Isoforms
| Isoform | IC50 (nM) | Assay Type |
| Hsp90α | 0.6 | Biotinylated Geldanamycin-Binding Inhibition |
| Hsp90β | 0.8 | Biotinylated Geldanamycin-Binding Inhibition |
| Grp94 | 8.5 | Biotinylated Geldanamycin-Binding Inhibition |
| TRAP-1 | 320 | ATPase Activity |
| Data sourced from references[3][5][7][8][11][12][13][14]. |
Table 2: Cellular Activity of NVP-HSP990 in GTL-16 Gastric Carcinoma Cells
| Cellular Endpoint | EC50 (nM) |
| c-Met Degradation | 37 |
| Hsp70 Induction | 20 |
| p-ERK Inhibition | 11 |
| p-AKT Inhibition | 6 |
| Data sourced from references[3][5][12][13]. |
Table 3: Anti-proliferative Activity of NVP-HSP990 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Oncogenic Driver | GI50 (nM) |
| GTL-16 | Gastric | c-Met amplification | 14 |
| BT474 | Breast | ErbB2+, ER+ | 7 |
| A549 | Lung | EGFR WT | 28 |
| H1975 | Lung | EGFR mutant | 35 |
| MV4;11 | AML | FLT3-ITD | 4 |
| Glioma Initiating Cells | Glioblastoma | - | 10 - 500 |
| Data sourced from references[3][7][12][15]. |
Mechanism of Action and Signaling Pathways
NVP-HSP990 exerts its anti-tumor effects by inhibiting the ATPase activity of Hsp90, which is crucial for the stability and function of numerous oncoproteins. This inhibition leads to the disruption of the Hsp90 chaperone cycle.
The Hsp90 Chaperone Cycle and its Inhibition
The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which induces conformational changes in the Hsp90 dimer and is regulated by various co-chaperones.
Caption: Hsp90 cycle and NVP-HSP990 inhibition.
NVP-HSP990 competitively binds to the N-terminal ATP pocket of Hsp90, preventing the conformational changes required for client protein maturation.[7][8] This leads to the dissociation of the Hsp90-p23 complex and the degradation of Hsp90 client proteins.[3][11] A hallmark of Hsp90 inhibition is the compensatory upregulation of Hsp70, which serves as a pharmacodynamic biomarker.[3][11]
Downstream Signaling Pathway Disruption
By promoting the degradation of key client kinases, NVP-HSP990 effectively blocks multiple oncogenic signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. These pathways are critical for cell proliferation, survival, and differentiation.
Caption: NVP-HSP990's impact on signaling.
In c-Met amplified GTL-16 cells, NVP-HSP990 treatment leads to a dose-dependent decrease in c-Met levels and subsequent inhibition of downstream p-AKT and p-ERK.[3][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of NVP-HSP990.
Hsp90 Binding Assay (Biotinylated Geldanamycin Competition)
This assay measures the ability of a test compound to compete with a known Hsp90 binder, biotinylated geldanamycin, for binding to Hsp90.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Novel HSP90 inhibitor NVP-HSP990 targets cell cycle regulators to ablate Olig2-positive glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Biochemical Reconstitution of Steroid Receptor•Hsp90 Protein Complexes and Reactivation of Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 12. Structure of Hsp90-p23-GR reveals the Hsp90 client-maturation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hsp90 chaperone machinery: conformational dynamics and regulation by co-chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting HSF1 sensitizes cancer cells to HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of the first geldanamycin-based HSP90 degraders [frontiersin.org]
The Central Role of Hsp90 in Protein Folding and Stability: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Master Regulator of the Proteome
Heat Shock Protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone essential for viability in eukaryotes.[1] Constituting 1-2% of total cytosolic proteins under normal conditions and increasing to 4-6% under stress, Hsp90 is a cornerstone of the cellular protein quality control system, also known as proteostasis.[2][3] Unlike other chaperones that often handle newly synthesized and broadly unfolded polypeptides, Hsp90 specializes in the conformational maturation and stabilization of a select group of "client" proteins.[4][5] These clients are frequently key nodes in signal transduction pathways, including protein kinases, transcription factors, and steroid hormone receptors, which are critical for cell growth, differentiation, and survival.[4][6][7]
The dependence of numerous oncogenic proteins on Hsp90 for their stability and function has made it a prime target for cancer therapy.[2][8][9] Inhibition of Hsp90's chaperone activity leads to the simultaneous degradation of multiple cancer-driving proteins, offering a multi-pronged attack on malignant cells.[8] This guide provides an in-depth examination of Hsp90's core mechanisms, its role in cellular signaling, and the experimental protocols used to investigate its function.
The Hsp90 Chaperone Cycle: An ATP-Dependent Conformational Engine
Hsp90 functions as a homodimer, with each monomer comprising three primary domains: an N-terminal domain (NTD) that binds and hydrolyzes ATP, a middle domain (MD) crucial for client and co-chaperone binding, and a C-terminal domain (CTD) responsible for dimerization.[3][10][11] The chaperone's function is driven by a dynamic, ATP-dependent cycle of conformational changes.[2][6]
-
Open State (Apo): In the absence of ATP, the Hsp90 dimer exists in an open, "V-shaped" conformation. This state has a low affinity for client proteins but is competent to bind co-chaperones like Hsp70 and Hop, which deliver clients to the Hsp90 machinery.[11]
-
Client Loading: The Hsp70/Hsp40 system first engages with non-native client proteins and, with the help of the scaffolding co-chaperone Hop (Hsp70/Hsp90 organizing protein), transfers the client to the open Hsp90 dimer.[11][12]
-
ATP-Bound Closed State: The binding of ATP to the N-terminal domains triggers a dramatic conformational change. The NTDs dimerize, and the dimer transitions to a closed, compact state, trapping both ATP and the client protein within the chaperone complex.[11] The co-chaperone p23 binds to and stabilizes this closed conformation.[4][9]
-
ATP Hydrolysis and Client Maturation: The ATPase activity of Hsp90, which is often stimulated by the co-chaperone Aha1 (Activator of Hsp90 ATPase homolog 1), leads to ATP hydrolysis.[2] This hydrolysis event is the energy-driven step that facilitates the final conformational maturation of the client protein.[13]
-
Product Release: Following hydrolysis, ADP and phosphate are released, the NTDs dissociate, and Hsp90 returns to its open conformation, releasing the mature client protein and co-chaperones.[11]
Figure 1: The ATP-driven conformational cycle of Hsp90.
Role in Protein Folding and Stability
Hsp90's primary role is not to fold proteins from scratch but to assist in the final stages of folding for proteins that are in a near-native state.[4] It helps them overcome kinetic barriers to achieve their final, active conformation. At physiological concentrations, the Hsp70 system can sometimes trap folding intermediates; Hsp90 acts downstream to break this deadlock, allowing the client to proceed to its native state.[14]
Once folded, Hsp90 is critical for maintaining the stability and activity of its clients.[2][7] Many client proteins are inherently unstable, and their continued function depends on their dynamic association with the Hsp90 machinery. If Hsp90 function is inhibited (e.g., by small molecules like geldanamycin), its clients become destabilized, are recognized by the cell's degradation machinery, and are subsequently ubiquitinated and destroyed by the proteasome.[6][15] This targeted degradation is the basis for the therapeutic use of Hsp90 inhibitors.
Hsp90's Interaction Network: Co-chaperones and Clients
Hsp90 does not act alone but functions as the hub of a large, dynamic multi-chaperone complex.[12][16] Its function and client specificity are tightly regulated by a diverse array of co-chaperones.[1][6]
| Table 1: Key Hsp90 Co-chaperones and Their Functions | |
| Co-chaperone | Primary Function |
| Hsp70/Hsp40 | Binds nascent or non-native proteins and facilitates their transfer to Hsp90.[12] |
| Hop/Sti1 | A scaffolding protein that bridges Hsp70 and Hsp90, facilitating client handover.[12] Inhibits Hsp90's ATPase activity.[12] |
| Cdc37 | Specifically recruits protein kinase clients to the Hsp90 machinery.[4] |
| Aha1 | A key activator that stimulates Hsp90's intrinsically weak ATPase activity, driving the cycle forward.[2][17] |
| p23/Sba1 | Binds to and stabilizes the ATP-bound, closed conformation of Hsp90.[4][9] |
| Immunophilins (e.g., FKBP51, FKBP52) | Involved in linking Hsp90 to specific clients, such as steroid hormone receptors, and cellular trafficking.[6] |
| CHIP (C-terminus of Hsc70-Interacting Protein) | An E3 ubiquitin ligase that targets destabilized Hsp90 clients for proteasomal degradation.[15] |
The clients of Hsp90 are numerous and diverse, with estimates suggesting up to 10% of the proteome may depend on Hsp90.[6][18]
| Table 2: Representative Hsp90 Client Proteins | |
| Category | Examples |
| Protein Kinases | Akt, Raf-1, Cdk4, HER2/ErbB2, Src |
| Transcription Factors | Steroid hormone receptors (e.g., glucocorticoid receptor), p53 (mutant forms), HIF-1α |
| Structural Proteins | Tubulin, Actin |
| Other | Telomerase, Nitric Oxide Synthase (NOS) |
| Source:[8][9][16] |
Hsp90 in Cellular Signaling Pathways
By stabilizing key kinases and transcription factors, Hsp90 is centrally embedded in critical signaling pathways that regulate cell proliferation, survival, and stress responses. Its inhibition can therefore simultaneously shut down multiple oncogenic cascades.[2][8]
A prime example is the PI3K/Akt pathway, which is a central regulator of cell survival and is often hyperactivated in cancer. Hsp90 is required for the stability and function of several key components of this pathway, including Akt itself.[19]
Figure 2: Hsp90's stabilizing role in the PI3K/Akt signaling pathway.
Quantitative Analysis of Hsp90 Function
The biochemical activity of Hsp90 is quantifiable, providing key parameters for research and drug development. The intrinsic ATPase activity of Hsp90 is relatively slow but is modulated significantly by co-chaperones and client proteins.
| Table 3: Hsp90 ATPase Activity Parameters | ||
| Hsp90 Source | Condition | Value |
| Yeast Hsp90 | Km for ATP | ~500-510 µM[20][21] |
| Yeast Hsp90 | Basal ATPase Rate | ~1.3 ATP hydrolyzed / min[17] |
| Bacterial Hsp90 (Hsp90Ec) | Basal ATPase Rate | ~0.1 nmol/min[10] |
| Bacterial Hsp90 (Hsp90Ec) | + Client Protein (L2) | ~4-fold stimulation[10] |
| Yeast Hsp90 | + Aha1, Cdc37, Sba1, Ste11 (kinase) | ~2.6 ATP hydrolyzed / min (2-fold stimulation)[17] |
Experimental Protocols
Investigating Hsp90 function requires a robust set of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Protocol 1: Hsp90 ATPase Activity Assay (Colorimetric)
This protocol measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a malachite green-based colorimetric assay.[20]
Materials:
-
Purified Hsp90 protein
-
Assay Buffer: 100 mM HEPES (pH 7.4), 20 mM KCl, 5 mM MgCl₂
-
ATP solution (e.g., 10 mM stock)
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% Ammonium Molybdate in 4 M HCl). Mix 3 parts of Solution A with 1 part of Solution B. Add Tween-20 to a final concentration of 0.01%. Prepare fresh.
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
Procedure:
-
Standard Curve: Prepare a series of phosphate standards (e.g., 0 to 50 µM) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add Hsp90 to the assay buffer to a final concentration of 1-5 µM. Include wells for a no-enzyme control. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration that brackets the Km (e.g., 500 µM). The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 60-90 minutes), ensuring the reaction remains in the linear range.
-
Stop and Develop Color: Stop the reaction by adding 150 µL of the Malachite Green Reagent to each well. Incubate at room temperature for 15-20 minutes for color development.
-
Measurement: Read the absorbance at 620-650 nm using a plate reader.
-
Calculation: Subtract the absorbance of the no-enzyme control from the sample wells. Calculate the amount of Pi released using the phosphate standard curve. The ATPase rate is expressed as nmol of Pi released per min per mg of Hsp90.
Protocol 2: Co-immunoprecipitation (Co-IP) for Hsp90-Client Interaction
This protocol is used to isolate Hsp90 and its interacting proteins from cell lysates to confirm in vivo interactions.[22][23]
Figure 3: General workflow for a Co-immunoprecipitation experiment.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.[23]
-
Anti-Hsp90 antibody (IP-grade) and an isotype control IgG.[22]
-
Protein A/G magnetic or agarose beads.[22]
-
Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration).
-
Elution Buffer (e.g., 2x Laemmli SDS-PAGE sample buffer).
Procedure:
-
Cell Lysis: Wash cultured cells with ice-cold PBS and lyse them by adding ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.[22][23]
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.[22]
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G bead slurry to 1-2 mg of total protein lysate. Incubate on a rotator for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[22]
-
Immunoprecipitation: Add 2-5 µg of anti-Hsp90 antibody (or control IgG) to the pre-cleared lysate. Incubate on a rotator for 2 hours to overnight at 4°C.[22][23]
-
Complex Capture: Add 30-50 µL of pre-washed Protein A/G bead slurry. Incubate for another 1-4 hours at 4°C with rotation.[22]
-
Washing: Pellet the beads (by centrifugation or magnetic rack). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.[22]
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 30-50 µL of Elution Buffer. Boil at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and antibody.[22]
-
Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Perform a Western blot and probe with antibodies against Hsp90 (to confirm successful IP) and the putative client protein.
Protocol 3: In Vitro Luciferase Refolding Assay
This assay measures the ability of the Hsp90 chaperone machinery to refold a chemically denatured client protein, firefly luciferase, into its enzymatically active state.[24]
Materials:
-
Rabbit Reticulocyte Lysate (RRL) or a reconstituted system with purified Hsp90, Hsp70, Hop, and other co-chaperones.
-
Firefly Luciferase protein
-
Denaturation Buffer: 6 M Guanidine-HCl in 25 mM HEPES-KOH (pH 7.4).
-
Refolding Buffer: 25 mM HEPES-KOH (pH 7.4), 50 mM KCl, 5 mM MgCl₂.
-
ATP-regenerating system (creatine phosphate, creatine kinase).
-
Luciferase Assay Reagent (containing luciferin).
-
Luminometer.
Procedure:
-
Denaturation: Dilute luciferase into the Denaturation Buffer to a concentration of ~10-20 µM. Incubate for 30-60 minutes at room temperature.
-
Initiate Refolding: Rapidly dilute the denatured luciferase (e.g., 100-fold) into the Refolding Buffer containing the chaperone components (e.g., RRL) and the ATP-regenerating system. The final luciferase concentration should be in the nanomolar range to prevent aggregation.
-
Incubation: Incubate the refolding reaction at a suitable temperature (e.g., 30°C). Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Activity Measurement: For each time point, mix the aliquot with the Luciferase Assay Reagent in a luminometer tube. Immediately measure the light emission (luminescence), which is directly proportional to the amount of active, refolded luciferase.
-
Controls: Run parallel reactions:
-
No Chaperones: To measure spontaneous refolding.
-
+ Hsp90 Inhibitor: To confirm the refolding is Hsp90-dependent.
-
-
Analysis: Plot luciferase activity (luminescence) versus time. The refolding yield is the percentage of activity recovered compared to an equivalent amount of non-denatured native luciferase.
Conclusion
Hsp90 stands as a critical regulator of cellular proteostasis, essential for the folding, stability, and function of a vast array of client proteins that are central to cell signaling and survival. Its complex, ATP-driven mechanism, governed by a host of co-chaperones, makes it a highly sophisticated and tightly controlled chaperone machine. The reliance of many oncogenic proteins on Hsp90 has cemented its status as a key therapeutic target. A thorough understanding of its biochemical function and the application of robust experimental protocols are paramount for researchers and drug developers aiming to modulate its activity for therapeutic benefit.
References
- 1. Heat-shock protein 90, a chaperone for folding and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hsp90: a specialized but essential protein-folding tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hsp70-Hsp90 Chaperone Cascade in Protein Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 and co-chaperones twist the functions of diverse client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 13. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 15. mdpi.com [mdpi.com]
- 16. Functional specificity of co-chaperone interactions with Hsp90 client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Hsp90 - Wikipedia [en.wikipedia.org]
- 20. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
The Discovery and Development of NVP-HSP990: A Potent and Orally Bioavailable Hsp90 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a wide array of client proteins. In cancer cells, Hsp90 is often overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival. This dependency makes Hsp90 an attractive target for cancer therapy. NVP-HSP990 is a novel, potent, and orally bioavailable Hsp90 inhibitor that has demonstrated significant antitumor activity in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of NVP-HSP990.
Chemical Properties and Structure
NVP-HSP990, with the IUPAC name (R)-2-amino-7-((R)-4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one, is a structurally distinct Hsp90 inhibitor based on a 2-amino-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold.[1][2][3] Its unique chemical structure contributes to its high potency and favorable pharmacokinetic properties.
Chemical Structure of NVP-HSP990:
Mechanism of Action
NVP-HSP990 exerts its anticancer effects by competitively binding to the N-terminal ATP-binding pocket of Hsp90.[1][4] This binding event inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.[1][4] The inhibition of Hsp90's ATPase activity disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[1] Many of these client proteins are critical oncogenic drivers, including receptor tyrosine kinases (e.g., c-Met, HER2, EGFR), signaling kinases (e.g., AKT, ERK, RAF-1), and cell cycle regulators (e.g., CDK2, CDK4).[1][5] By promoting the degradation of these oncoproteins, NVP-HSP990 simultaneously blocks multiple oncogenic signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][6] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70, which is also observed upon treatment with NVP-HSP990.[1]
Quantitative Data Summary
The preclinical development of NVP-HSP990 has generated a wealth of quantitative data demonstrating its potency and efficacy. These data are summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Activity of NVP-HSP990 Against Hsp90 Isoforms [1][3][7]
| Hsp90 Isoform | IC50 (nM) |
| Hsp90α | 0.6 |
| Hsp90β | 0.8 |
| Grp94 | 8.5 |
| TRAP-1 (ATPase) | 320 |
Table 2: In Vitro Cellular Activity of NVP-HSP990 in Various Cancer Cell Lines [1][6][7]
| Cell Line | Cancer Type | Key Oncogenic Driver | GI50/IC50/EC50 (nM) |
| GTL-16 | Gastric | c-Met amplification | 14 (EC50, proliferation) |
| BT474 | Breast | ErbB2 amplification | 7 ± 2 (GI50) |
| A549 | Lung | EGFR wild-type | 28 ± 5 (GI50) |
| H1975 | Lung | EGFR mutation | 35 ± 4 (GI50) |
| MV4;11 | AML | FLT3-ITD | 4 ± 1 (GI50) |
| Multiple Myeloma cell lines | Multiple Myeloma | - | 27-49 (IC50) |
| Glioma Initiating Cells (GICs) | Glioblastoma | Olig2 expression | 10-500 (IC50) |
Table 3: Cellular Mechanistic Activity of NVP-HSP990 in GTL-16 Cells [1][7]
| Cellular Effect | EC50 (nM) |
| c-Met degradation | 37 ± 4 |
| Hsp70 induction | 20 ± 2 |
| p-ERK inhibition | 11 ± 1 |
| p-AKT inhibition | 6 ± 1 |
Table 4: Single-Dose Pharmacokinetics of NVP-HSP990 in CD-1 Mice [1]
| Route | Dose (mg/kg) | t½ (h) | tmax (h) | Cmax (ng/mL) | AUC(0, last) (ng·h/mL) | Vss (L/kg) | Clearance (mL/min/kg) | %F |
| IV | 5 | 2.5 | - | - | - | 2 | 19 | - |
| PO | 10 | - | 1 | - | - | - | - | 76 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of NVP-HSP990 Action
The following diagram illustrates the mechanism of action of NVP-HSP990, leading to the degradation of Hsp90 client proteins and the inhibition of downstream oncogenic signaling pathways.
References
- 1. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, structure-activity relationship, and in vivo characterization of the development candidate NVP-HSP990 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. yeasenbio.com [yeasenbio.com]
The Hsp90 Inhibitor Hsp-990: A Technical Guide to its Effects on Oncogenic Client Proteins
Published: December 13, 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical drivers of oncogenesis.[1][2] Cancer cells exhibit a particular reliance on the Hsp90 machinery to buffer the stress of rapid proliferation and to maintain the function of mutated and overexpressed oncoproteins.[3][4] This dependency makes Hsp90 a compelling target for cancer therapy. Hsp-990 (also known as NVP-HSP990) is a potent, orally bioavailable, small-molecule inhibitor of Hsp90.[5][6] This document provides a detailed technical overview of the mechanism of action of this compound, its quantitative effects on key oncogenic client proteins, and the resulting cellular consequences. It includes detailed experimental protocols for assessing Hsp90 inhibition and diagrams illustrating the core biological pathways and workflows.
The Role of Hsp90 in Oncogenesis
Hsp90 is an ATP-dependent molecular chaperone that facilitates the proper folding, maturation, and stability of a wide array of client proteins.[1][3] It is a central regulator of proteostasis, ensuring cellular function under both normal and stress conditions.[3] The Hsp90 family in eukaryotes includes cytosolic isoforms (Hsp90α and Hsp90β), an endoplasmic reticulum variant (GRP94), and a mitochondrial form (TRAP1).[3][4]
The function of Hsp90 is governed by a dynamic, ATP-driven cycle. In its open conformation, Hsp90, with the help of various co-chaperones like Hsp70 and Hop, binds to immature or misfolded client proteins.[3][4] The subsequent binding of ATP to the N-terminal domain (NTD) of Hsp90 triggers a significant conformational change to a closed, active state.[3] This process, further modulated by co-chaperones such as p23 and Aha1, facilitates the final maturation of the client protein.[3] Hydrolysis of ATP returns Hsp90 to its open state, releasing the mature client protein.[3]
Cancer cells are often in a state of constant proteotoxic stress due to aneuploidy, rapid proliferation, and the production of mutated, unstable oncoproteins.[3] They upregulate Hsp90 expression to maintain the stability and function of these oncoproteins, a phenomenon known as "oncogene addiction".[3][7] Key Hsp90 client proteins include receptor tyrosine kinases (e.g., HER2, c-MET, EGFR), signaling kinases (e.g., BRAF, AKT, CDK4/6), and transcription factors (e.g., mutant p53, HIF-1α), all of which are central to the hallmarks of cancer.[4][7] By inhibiting Hsp90, these crucial client proteins are left without chaperone support, leading to their ubiquitination and subsequent degradation by the proteasome.[4][5] This simultaneous disruption of multiple oncogenic pathways makes Hsp90 inhibition an attractive therapeutic strategy.[8]
This compound: Mechanism and Potency
This compound is a novel, orally bioavailable Hsp90 inhibitor belonging to a distinct chemical class from early ansamycin-based inhibitors like 17-AAG.[6][9][10] Its primary mechanism of action is the competitive inhibition of ATP binding at the N-terminal domain of Hsp90, which is critical for the chaperone's function.[3][4] By occupying the ATP pocket, this compound locks the chaperone in an unproductive conformation, preventing the conformational changes necessary for client protein maturation.[3] This leads to the dissociation of the Hsp90-co-chaperone complex (e.g., Hsp90-p23) and targets the client proteins for proteasomal degradation.[6] A hallmark of Hsp90 inhibition is the compensatory upregulation of heat shock proteins like Hsp70, which serves as a useful pharmacodynamic biomarker.[6][11]
This compound demonstrates high potency against multiple Hsp90 isoforms, with low nanomolar activity, and exhibits selectivity against other kinases and enzymes.[6]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified against the four major human Hsp90 isoforms. The data, summarized below, highlights its potent, low-nanomolar efficacy.
| Hsp90 Isoform | Assay Type | IC50 (nM) | Reference |
| Hsp90α | Cell-free binding assay | 0.6 | [9] |
| Hsp90β | Cell-free binding assay | 0.8 | [9] |
| GRP94 | Cell-free binding assay | ~1.0 (digit nM) | [6] |
| TRAP-1 | ATPase assay | 320 | [6] |
Effects on Key Oncogenic Client Proteins
This compound induces the degradation of a broad range of oncogenic client proteins across various cancer types. This section details its effects on several well-characterized oncoproteins.
-
c-MET: The c-MET receptor tyrosine kinase is a crucial driver in many cancers, including gastric and lung cancer. In c-MET amplified GTL-16 gastric tumor cells, this compound treatment leads to the depletion of c-MET protein.[6] In vivo studies confirm this effect, where a single oral dose of 15 mg/kg this compound in a GTL-16 xenograft model caused a sustained downregulation of c-MET.[9][11]
-
AKT and ERK1/2: The PI3K/AKT and RAS/RAF/MEK/ERK pathways are central to cell survival and proliferation. In multiple myeloma cells, this compound treatment results in the degradation of the active, phosphorylated forms of both AKT and ERK1/2.[12] Similar degradation of AKT was observed in Glioblastoma Initiating Cells (GICs).[8]
-
CDK2 and CDK4: Cyclin-dependent kinases 2 and 4 are key regulators of cell cycle progression. In GICs, this compound disrupts the interaction between Hsp90 and both CDK2 and CDK4, leading to their degradation.[8] This effect is particularly pronounced in GICs that are sensitive to the drug.[8]
-
PDGFRα: Platelet-derived growth factor receptor alpha is another important tyrosine kinase in glioma. This compound treatment in GICs caused a dose- and time-dependent decrease in PDGFRα protein levels.[8]
-
BRAF: The BRAF kinase, particularly the V600E mutant, is a client of the Hsp90/TRAP1 chaperone system. This compound treatment in BRAF-V600E colorectal carcinoma cells leads to increased BRAF ubiquitination and significant downregulation of its expression.[13]
Quantitative Data: Anti-Proliferative Activity of this compound
This compound potently inhibits the growth of a wide range of cancer cell lines. Studies in Glioblastoma Initiating Cells (GICs) have shown a differential response, allowing for the classification of "responder" and "non-responder" lines.
| Cell Line / Type | IC50 Range (nM) | Key Client Proteins Affected | Reference |
| Glioblastoma Initiating Cells (GICs) | 10 - 500 | PDGFRα, AKT, CDK4, CDK2 | [8][9] |
| GIC "Responders" | < 60 | CDK2, CDK4, Olig2 (indirect) | [8] |
| GIC "Non-Responders" | > 60 | - | [8] |
| Normal Human Astrocytes (NHA) | ~225 | - | [8] |
| Multiple Myeloma (MM) cell lines | Not specified | p-AKT, p-ERK1/2 | [12] |
Cellular Consequences and In Vivo Efficacy
The degradation of multiple oncogenic drivers by this compound culminates in potent anti-tumor effects at the cellular and organismal level.
-
Cell Cycle Arrest and Apoptosis: In multiple myeloma cells, this compound induces a G2 cell cycle arrest and triggers apoptosis, evidenced by the cleavage of caspases-8 and -3.[12] In sensitive GICs, this compound treatment leads to a depletion of cells in the S phase, a reduction in phosphorylated Rb (a key cell cycle regulator), and induction of apoptosis.[8]
-
Targeting Glioblastoma Stem-like Cells: Research has identified a subset of GICs with high expression of the transcription factor Olig2 that are particularly sensitive to this compound.[8][14] The mechanism involves this compound-mediated degradation of its client proteins CDK2/CDK4; this loss of CDK activity destabilizes the Olig2 protein, leading to attenuated proliferation and cell death.[8] This suggests Olig2 could be a predictive biomarker for this compound sensitivity in glioblastoma.[8]
-
In Vivo Antitumor Activity: this compound is orally bioavailable and has demonstrated significant tumor growth inhibition in multiple xenograft models.[9][11] In GTL-16 (gastric), NCI-H1975 (lung), BT474 (breast), and MV4;11 (leukemia) xenografts, repeat oral dosing of this compound resulted in significant tumor growth inhibition.[9] In an orthotopic mouse model using sensitive GSC11 glioblastoma cells, this compound treatment (10 mg/kg) significantly prolonged median survival from 46 to 58 days.[8]
| Animal Model | Cancer Type | Dosage (Oral) | Outcome | Reference |
| GTL-16 Xenograft | Gastric Cancer | 15 mg/kg | Sustained c-Met downregulation; Tumor growth inhibition | [9][11] |
| Orthotopic GSC11 | Glioblastoma | 10 mg/kg | Reduced tumor growth; Increased median survival (46 vs 58 days) | [8] |
| Orthotopic GSC20 | Glioblastoma | 10 mg/kg | No significant effect on survival (non-responder model) | [8] |
| Various Xenografts | Lung, Breast, etc. | Not specified | Tumor growth inhibition | [9] |
Detailed Experimental Protocols
This section provides generalized yet detailed protocols for key assays used to evaluate the efficacy and mechanism of this compound. Researchers should optimize these protocols for their specific cell lines and experimental systems.
Protocol 1: Cell Viability / Anti-Proliferation Assay (MTT/CellTiter-Blue)
This assay quantifies the number of viable cells in culture after exposure to a test compound.
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a predetermined optimal density (e.g., 5,000 cells/well) in 100-200 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the appropriate drug or vehicle control solution to each well. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[15]
-
Reagent Addition:
-
For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[15] Then, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake for 10 minutes.[15]
-
For CellTiter-Blue/AQueous One Assay: Add 20 µL of the reagent directly to each well and incubate for 1-4 hours at 37°C.[16]
-
-
Measurement: Read the absorbance at the appropriate wavelength (490 nm or 570 nm for MTT; fluorescence for CellTiter-Blue) using a microplate reader.[15][17]
-
Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blotting for Client Protein Degradation
This protocol is used to detect changes in the protein levels of Hsp90 clients.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).[8] Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the client protein of interest (e.g., anti-AKT, anti-CDK4) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol determines if this compound disrupts the physical interaction between Hsp90 and its client proteins.
-
Cell Lysis: Treat cells as described for Western Blotting, but lyse them with a non-denaturing lysis buffer (e.g., Triton X-100 based buffer with inhibitors).
-
Pre-clearing: Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody against the "bait" protein (e.g., anti-Hsp90) to the pre-cleared lysate.[8] Incubate for 2-4 hours or overnight at 4°C with rotation. As a negative control, use an equivalent amount of isotype-matched IgG.[8]
-
Capture Complex: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes. Analyze the eluted proteins by Western Blotting, probing for the "prey" protein (e.g., anti-CDK4).[8] A reduced signal for the prey protein in this compound-treated samples indicates disruption of the interaction.
Conclusion
This compound is a potent and selective Hsp90 inhibitor that effectively drives the degradation of numerous oncogenic client proteins essential for tumor cell proliferation and survival. By simultaneously disrupting multiple signaling pathways, it exhibits significant anti-tumor activity in a range of preclinical cancer models, including difficult-to-treat cancers like glioblastoma. The identification of potential biomarkers, such as Olig2 expression in glioblastoma, provides a strong rationale for patient selection in future clinical investigations. The data presented in this guide underscore the therapeutic potential of this compound and provide a foundational framework for researchers and drug developers working to advance Hsp90-targeted therapies.
References
- 1. Structure, function and regulation of the hsp90 machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of the Hsp90 molecular chaperone machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heat-shock Protein 90 (Hsp90) as a Molecular Target for Therapy of Gastrointestinal Cancer | Anticancer Research [ar.iiarjournals.org]
- 8. Novel HSP90 inhibitor NVP-HSP990 targets cell cycle regulators to ablate Olig2-positive glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Preclinical Activity of the Novel Orally Bioavailable HSP90 Inhibitor NVP-HSP990 against Multiple Myeloma Cells | Anticancer Research [ar.iiarjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The novel, orally bioavailable HSP90 inhibitor NVP-HSP990 induces cell cycle arrest and apoptosis in multiple myeloma cells and acts synergistically with melphalan by increased cleavage of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Novel HSP90 inhibitor NVP-HSP990 targets cell-cycle regulators to ablate Olig2-positive glioma tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The HSP90 inhibitor 17-PAG effectively inhibits the proliferation and migration of androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hsp90 Inhibitor SNX-2112 Enhances TRAIL-Induced Apoptosis of Human Cervical Cancer Cells via the ROS-Mediated JNK-p53-Autophagy-DR5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
NVP-HSP990: A Technical Guide to its Molecular Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics and inhibitory mechanisms of NVP-HSP990, a potent and selective inhibitor of Heat Shock Protein 90 (HSP90). The information presented herein is intended to support further research and development efforts in the field of oncology and related disciplines.
Molecular Structure and Chemical Properties
NVP-HSP990, a novel and orally bioavailable HSP90 inhibitor, is structurally distinct from other known HSP90 inhibitors.[1][2] Its core structure is based on a 2-amino-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold.[1][2] The precise chemical identity of NVP-HSP990 is defined by its IUPAC name: (7R)-2-amino-7-[4-fluoro-2-(6-methoxy-2-pyridinyl)phenyl]-7,8-dihydro-4-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one.[3] A co-crystal structure of NVP-HSP990 bound to the N-terminal domain of HSP90α has been resolved at 1.5Å, providing detailed insights into its binding mode.[2]
| Property | Value | Reference |
| Chemical Formula | C20H18FN5O2 | [4] |
| Molecular Weight | 379.39 g/mol | [1][4][5] |
| CAS Number | 934343-74-5 | [5] |
| IUPAC Name | (7R)-2-amino-7-[4-fluoro-2-(6-methoxy-2-pyridinyl)phenyl]-7,8-dihydro-4-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one | [3] |
| Synonyms | HSP990, HSP-990 | [4] |
Mechanism of Action: Inhibition of the HSP90 Chaperone Cycle
NVP-HSP990 exerts its therapeutic effects by potently inhibiting the chaperone activity of HSP90.[4] It binds to the N-terminal ATP-binding domain of HSP90, a critical step in the chaperone cycle.[1][2][6] This binding event competitively inhibits the hydrolysis of ATP, which is essential for the conformational changes required for HSP90 to process its client proteins.
The inhibition of HSP90 leads to the destabilization and subsequent proteasomal degradation of a wide array of oncogenic client proteins that are dependent on HSP90 for their proper folding, stability, and function.[4] This disruption of cellular homeostasis ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1]
Downstream Signaling Pathways Affected by NVP-HSP990
By promoting the degradation of key oncogenic client proteins, NVP-HSP990 effectively disrupts multiple signaling pathways critical for tumor growth and survival. Notably, NVP-HSP990 treatment leads to the depletion of proteins such as c-Met, HER2/ERBB2, AKT, and ERK.[4][5][6] The degradation of these proteins inhibits downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently hyperactivated in cancer.
Quantitative Analysis of NVP-HSP990 Activity
The potency of NVP-HSP990 has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activity against different HSP90 isoforms and its anti-proliferative effects in various cancer cell lines.
Table 1: Inhibitory Activity (IC50) of NVP-HSP990 against HSP90 Isoforms
| HSP90 Isoform | IC50 (nM) | Reference |
| Hsp90α | 0.6 | [1][3][5] |
| Hsp90β | 0.8 | [1][3][5] |
| Grp94 | 8.5 | [1][3][5] |
| TRAP-1 | 320 | [1][3][7] |
Table 2: Anti-proliferative Activity (GI50/EC50/IC50) of NVP-HSP990 in Cancer Cell Lines
| Cell Line | Cancer Type | Value (nM) | Parameter | Reference |
| BT474 | Breast Cancer | 7 ± 2 | GI50 | [5] |
| A549 | Lung Cancer | 28 ± 5 | GI50 | [5] |
| H1975 | Lung Cancer | 35 ± 4 | GI50 | [5] |
| MV4;11 | Leukemia | 4 ± 1 | GI50 | [5] |
| GTL-16 | Gastric Cancer | 14 | EC50 | [5] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 27-49 | IC50 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize NVP-HSP990.
HSP90 Isoform Binding Affinity (AlphaScreen Competition Assay)
This assay determines the potency of inhibitors in disrupting the interaction between HSP90 and a biotinylated probe.
Methodology:
-
Prepare all reagents: assay buffer, recombinant human HSP90α, HSP90β, or Grp94, biotinylated geldanamycin, AlphaScreen Streptavidin Donor beads, and Protein A Acceptor beads.
-
Add serially diluted NVP-HSP990 to the wells of a 384-well microplate.
-
Add the respective HSP90 isoform to each well.
-
Incubate at room temperature to allow for the binding of NVP-HSP990 to HSP90.
-
Add biotinylated geldanamycin to each well.
-
Add a mixture of Donor and Acceptor beads.
-
Incubate the plate in the dark at room temperature.
-
Read the plate using an AlphaScreen-compatible plate reader. The signal generated is inversely proportional to the binding of the inhibitor.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
TRAP-1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the TRAP-1 isoform of HSP90 in the presence of an inhibitor.
Methodology:
-
Prepare a reaction buffer containing HEPES, KCl, MgCl2, and Brij-35.
-
Add serially diluted NVP-HSP990 to the wells of a microplate.
-
Add recombinant human TRAP-1 to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric detection reagent.
-
Read the absorbance at a specific wavelength (e.g., 620 nm).
-
Calculate the IC50 value from the dose-response curve.
Western Blotting for Client Protein Degradation and Hsp70 Induction
This technique is used to assess the levels of specific proteins in cells following treatment with NVP-HSP990.[7]
Methodology:
-
Culture cancer cells (e.g., GTL-16) to a suitable confluency.
-
Treat the cells with various concentrations of NVP-HSP990 for a specified period (e.g., 24 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., c-Met, AKT) and Hsp70. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsp-990: A Potent Modulator of Oncogenic Signal Transduction Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins. Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, making Hsp90 an attractive target for therapeutic intervention. Hsp-990 (also known as NVP-HSP990) is a potent, orally bioavailable, synthetic small-molecule inhibitor of Hsp90. This technical guide provides a comprehensive overview of the impact of this compound on critical oncogenic signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Hsp90 and its role in cancer biology.
Introduction to this compound
This compound is a second-generation Hsp90 inhibitor that binds with high affinity to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition disrupts the chaperone's ATPase activity, which is essential for its function.[1] The inhibition of Hsp90 leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins.[2] As many of these client proteins are oncoproteins that drive tumor growth and survival, this compound exhibits broad-spectrum antitumor activity across a range of cancer types.[3][4]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the Hsp90 chaperone cycle. By binding to the N-terminal ATP-binding site, this compound locks Hsp90 in a conformation that is incompatible with client protein maturation. This leads to the dissociation of the Hsp90-client protein complex and the recruitment of E3 ubiquitin ligases, which tag the client protein for degradation by the proteasome. A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70, which serves as a pharmacodynamic biomarker of target engagement.[3]
Impact on Key Signal Transduction Pathways
This compound's broad-spectrum anti-cancer activity stems from its ability to simultaneously disrupt multiple oncogenic signaling pathways through the degradation of key Hsp90 client proteins.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Akt, a serine/threonine kinase, is a well-established Hsp90 client protein. Inhibition of Hsp90 by this compound leads to the dephosphorylation and subsequent degradation of Akt, thereby blocking downstream signaling.[4]
Raf/MEK/ERK (MAPK) Pathway
The Raf/MEK/ERK pathway is another crucial signaling cascade that regulates cell proliferation and differentiation. Raf-1 (or c-Raf) is a key upstream kinase in this pathway and a known Hsp90 client protein. By inhibiting Hsp90, this compound promotes the degradation of Raf-1, leading to the downregulation of MEK and ERK phosphorylation.[5]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cytokine signaling and is constitutively activated in many cancers, promoting proliferation and survival. Hsp90 has been shown to directly interact with and stabilize STAT3, facilitating its phosphorylation and nuclear translocation.[1][6][7] Inhibition of Hsp90 by compounds like this compound can lead to the dephosphorylation and inactivation of STAT3.[6][8]
Quantitative Data on this compound Activity
The following tables summarize the in vitro activity of this compound against Hsp90 isoforms and its anti-proliferative effects in various cancer cell lines.
Table 1: this compound Inhibitory Activity against Hsp90 Isoforms
| Hsp90 Isoform | IC50 (nM) |
| Hsp90α | 0.6 |
| Hsp90β | 0.8 |
| GRP94 | 8.5 |
| TRAP-1 | 320 |
Data compiled from references[3][9].
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| GTL-16 | Gastric Carcinoma | 14 (EC50) |
| BT474 | Breast Cancer | 7 ± 2 |
| A549 | Lung Carcinoma | 28 ± 5 |
| H1975 | Lung Carcinoma | 35 ± 4 |
| MV4;11 | Acute Myeloid Leukemia | 4 ± 1 |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 27-49 |
| Glioma-initiating Cells (responders) | Glioblastoma | < 60 |
| A2058 | Melanoma | 5.2 |
| A375 | Melanoma | 6.0 |
Data compiled from references[9][10][11][12].
Table 3: Effect of this compound on Downstream Signaling Molecules in GTL-16 Cells
| Molecule | EC50 (nM) |
| p-Akt | 6 ± 1 |
| p-ERK | 11 ± 1 |
| c-Met | 37 ± 4 |
| Hsp70 induction | 20 ± 2 |
Data compiled from reference[12].
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability (MTT) Assay
This protocol is adapted for assessing the anti-proliferative effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot Analysis of this compound-induced Client Protein Degradation
This protocol outlines the steps to assess the levels of Hsp90 client proteins and phosphorylation status of signaling molecules following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Raf-1, anti-phospho-ERK, anti-STAT3, anti-phospho-STAT3, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Co-Immunoprecipitation of Hsp90 and Client Proteins
This protocol is designed to demonstrate the interaction between Hsp90 and its client proteins and the disruption of this interaction by this compound.[10]
Materials:
-
Cancer cell line of interest
-
This compound
-
Immunoprecipitation lysis buffer
-
Anti-Hsp90 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
Procedure:
-
Treat cells with this compound (e.g., 50 nM for 2 hours) or vehicle control.[10]
-
Lyse the cells in immunoprecipitation lysis buffer and pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-Hsp90 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest (e.g., Akt, Raf-1, STAT3).
Conclusion
This compound is a potent and selective inhibitor of Hsp90 with significant anti-cancer activity. Its mechanism of action, centered on the degradation of a multitude of oncogenic client proteins, results in the simultaneous inhibition of several key signal transduction pathways, including the PI3K/Akt/mTOR, Raf/MEK/ERK, and STAT3 pathways. The quantitative data and experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other Hsp90 inhibitors. The continued investigation into the intricate role of Hsp90 in cellular signaling will undoubtedly pave the way for novel and effective cancer therapies.
References
- 1. HSP90 inhibitor NVP-BEP800 affects stability of SRC kinases and growth of T-cell and B-cell acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Associations of HSP90 Client Proteins in Human Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 3. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel, orally bioavailable HSP90 inhibitor NVP-HSP990 induces cell cycle arrest and apoptosis in multiple myeloma cells and acts synergistically with melphalan by increased cleavage of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disruption of the Raf-1-Hsp90 molecular complex results in destabilization of Raf-1 and loss of Raf-1-Ras association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSPs/STAT3 Interplay Sustains DDR and Promotes Cytokine Release by Primary Effusion Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Novel HSP90 inhibitor NVP-HSP990 targets cell cycle regulators to ablate Olig2-positive glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel HSP90 inhibitor NVP-HSP990 targets cell-cycle regulators to ablate Olig2-positive glioma tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Preclinical Profile of NVP-HSP990: A Novel HSP90 Inhibitor for Solid Tumors
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Heat shock protein 90 (HSP90) is a critical molecular chaperone responsible for the conformational stability and function of numerous client proteins, many of which are oncoproteins essential for tumor growth and survival.[1] Inhibition of HSP90's intrinsic ATPase activity disrupts its function, leading to the degradation of these client proteins and the simultaneous blockade of multiple oncogenic signaling pathways.[1][2] This whitepaper provides a comprehensive technical overview of the preclinical data for NVP-HSP990, a potent, selective, and orally bioavailable HSP90 inhibitor.[1][3][4] NVP-HSP990 has demonstrated broad-spectrum antitumor activity in a range of in vitro and in vivo models of solid tumors, supporting its evaluation in clinical trials for advanced solid tumors.[1][3]
Mechanism of Action
NVP-HSP990 is a structurally distinct, aminopyrimidine-based small molecule that competitively binds to the N-terminal ATP-binding domain of HSP90.[1][5] This inhibition of ATPase activity disrupts the chaperone cycle, leading to the dissociation of the HSP90-p23 complex.[3][4][5] Consequently, HSP90 client proteins are destabilized, ubiquitinated, and subsequently degraded by the proteasome.[6] This results in the shutdown of key oncogenic signaling pathways, such as PI3K/AKT and MAPK/ERK, ultimately leading to cell cycle arrest and apoptosis.[1][7] A hallmark cellular response to HSP90 inhibition is the compensatory upregulation of the heat shock protein Hsp70, which serves as a robust pharmacodynamic biomarker of target engagement.[1][3][5]
In Vitro Preclinical Studies
Potency and Selectivity
NVP-HSP990 is a potent inhibitor of multiple HSP90 isoforms, demonstrating single-digit nanomolar IC50 values against HSP90α and HSP90β.[3][5][7] It also inhibits the endoplasmic reticulum-resident GRP94 and the mitochondrial TRAP1 at higher concentrations.[1][5] The compound shows high selectivity, with no significant activity against a broad panel of other enzymes, receptors, and kinases.[1][3]
Table 1: NVP-HSP990 Potency against HSP90 Isoforms
| Isoform | IC50 (nmol/L) | Assay Type |
|---|---|---|
| HSP90α | 0.6 | Biotinylated Geldanamycin Binding[1] |
| HSP90β | 0.8 | Biotinylated Geldanamycin Binding[1] |
| GRP94 | 8.5 | Biotinylated Geldanamycin Binding[1] |
| TRAP1 | 320 | ATPase Activity[1][3] |
Cellular Activity and Antiproliferative Effects
In cellular assays, NVP-HSP990 effectively induces the degradation of HSP90 client proteins and inhibits downstream signaling pathways.[1] In the c-Met amplified GTL-16 gastric cancer cell line, NVP-HSP990 treatment led to a dose-dependent decrease in c-Met and the phosphorylation of its downstream effectors, AKT and ERK.[1][7] This activity translated to potent, broad-spectrum antiproliferative effects across a diverse panel of human tumor cell lines, with GI50 values in the low nanomolar range.[1]
Table 2: In Vitro Cellular Activity of NVP-HSP990
| Cell Line | Tumor Type | Oncogenic Driver | GI50 (nmol/L) |
|---|---|---|---|
| GTL-16 | Gastric Cancer | c-Met Amplified | 14[7] |
| BT474 | Breast Cancer | ErbB2+, ER+ | 7 ± 2[7] |
| A549 | Lung Cancer | EGFR WT | 28 ± 5[7] |
| H1975 | Lung Cancer | EGFR Mutant (T790M) | 35 ± 4[7] |
| MV4;11 | AML | FLT3-ITD | 4 ± 1[7] |
| Multiple Myeloma Lines | Multiple Myeloma | - | 27 - 49[7] |
| Glioma Initiating Cells | Glioblastoma | Olig2-high | 10 - 500[5][8] |
Table 3: Pharmacodynamic Biomarker Modulation in GTL-16 Cells
| Marker | EC50 (nmol/L) |
|---|---|
| c-Met Degradation | 37 ± 4[7] |
| Hsp70 Induction | 20 ± 2[7] |
| p-ERK Inhibition | 11 ± 1[7] |
| p-AKT Inhibition | 6 ± 1[7] |
In Vivo Preclinical Studies
NVP-HSP990 exhibits favorable pharmacokinetic properties, including high oral bioavailability, allowing for effective systemic exposure in animal models.[1][3]
Pharmacokinetics and Pharmacodynamics (PK/PD)
Following a single oral administration of 15 mg/kg in GTL-16 tumor-bearing mice, NVP-HSP990 induced a sustained pharmacodynamic response.[1][3] At 24 hours post-treatment, c-Met protein levels in tumors were reduced by 80% compared to vehicle-treated controls, demonstrating robust target engagement in vivo.[1] This was accompanied by a significant induction of Hsp70.[3][5]
Antitumor Efficacy
NVP-HSP990 demonstrated significant, dose-dependent antitumor activity in multiple human tumor xenograft models.[1] Efficacy was observed with various dosing schedules, indicating flexibility in its administration. Notably, intermittent dosing (twice weekly or weekly) was as effective as daily dosing, suggesting that sustained target inhibition may not be required for tumor growth control.[1]
Table 4: Summary of NVP-HSP990 In Vivo Efficacy in Xenograft Models
| Model (Tumor Type) | Dose & Schedule | Outcome |
|---|---|---|
| GTL-16 (Gastric) | 2.5 - 5 mg/kg (twice weekly) | Dose-proportional tumor growth inhibition[1][7] |
| GTL-16 (Gastric) | 5 - 15 mg/kg (weekly) | Dose-proportional tumor growth inhibition[1][7] |
| BT-474 (Breast) | 5 or 10 mg/kg (weekly) | Significant tumor growth inhibition (%T/C of 12% and 6%)[1][7] |
| MV4;11 (AML) | 5 mg/kg (twice weekly) | Significant tumor growth inhibition[1][7] |
| MV4;11 (AML) | 15 mg/kg (weekly) | Significant tumor growth inhibition[7] |
| H1975 & A549 (Lung) | Various | Antitumor efficacy observed[7] |
Combination Studies
Preclinical investigations have also explored NVP-HSP990 in combination with other anticancer agents. In multiple myeloma models, NVP-HSP990 showed synergistic effects when combined with the alkylating agent melphalan, leading to increased cleavage of caspases 2, 3, and 9.[7][9] Enhanced activity was also noted in combination with PI3-kinase/mTOR inhibitors, which was shown to render the HSP90 blockade-mediated stress response (i.e., Hsp70 upregulation) ineffective, thereby increasing anti-myeloma toxicity.[10][11]
Detailed Experimental Protocols
Hsp90 Binding and ATPase Assays
-
Binding Assay (HSP90α, HSP90β, GRP94): Potency was determined using a competitive binding assay with biotinylated geldanamycin. The ability of NVP-HSP990 to displace the probe was measured to calculate IC50 values.[1]
-
ATPase Assay (TRAP1): The effect of NVP-HSP990 on the ATPase activity of the mitochondrial isoform TRAP1 was assessed. Inhibition of ATP hydrolysis was measured to determine the IC50 value.[1][5]
Cell Proliferation Assay
-
Method: Human tumor cell lines were seeded in 96-well plates and allowed to attach overnight. Cells were then treated with a range of concentrations of NVP-HSP990 for 72 hours.[7]
-
Endpoint: Cell viability was assessed using a standard colorimetric assay (e.g., MTS or Sulforhodamine B). GI50 values (the concentration required to inhibit cell growth by 50%) were calculated from dose-response curves.[1]
Western Blot Analysis
-
Sample Preparation: Cells or tumor tissues were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Procedure: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., c-Met, ErbB2, p-AKT, total AKT, p-ERK, total ERK, Hsp70, Caspases, Actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][12]
Human Tumor Xenograft Studies
-
Animal Model: Female athymic nude mice were used.[1]
-
Tumor Implantation: 5-10 million human tumor cells (e.g., GTL-16, BT-474) were suspended in Matrigel and injected subcutaneously into the flank of the mice.[1]
-
Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into treatment groups. NVP-HSP990 was formulated for oral gavage and administered according to the specified dose and schedule. The control group received the vehicle.[1]
-
Efficacy Assessment: Tumor volumes were measured 2-3 times per week using calipers (Volume = (length × width²)/2). Animal body weights were monitored as a measure of toxicity.[1]
-
Pharmacodynamic Assessment: For PD studies, tumors were harvested at specified time points after the final dose, snap-frozen, and processed for Western blot or immunohistochemistry (IHC) analysis.[1]
Immunohistochemistry (IHC)
-
Sample Preparation: Excised tumors were fixed in formalin and embedded in paraffin.
-
Staining: 5 µm sections were deparaffinized and rehydrated. Antigen retrieval was performed, and sections were incubated with primary antibodies (e.g., Ki-67 to assess proliferation).
-
Detection: A standard HRP-based detection system was used, followed by counterstaining with hematoxylin. Stained slides were then analyzed by microscopy.[1][8]
Conclusion
The preclinical data for NVP-HSP990 establish it as a potent and selective oral HSP90 inhibitor with a compelling pharmacological profile. It demonstrates robust target engagement, leading to the degradation of key oncoproteins and broad antiproliferative activity across a wide range of solid tumor models in vitro. In vivo, NVP-HSP990 shows significant, dose-dependent antitumor efficacy with flexible dosing schedules and a clear PK/PD relationship.[1][3] These comprehensive preclinical findings provided a strong rationale for the initiation of clinical trials to evaluate NVP-HSP990 in patients with advanced solid tumors.[1][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE NOVEL ORAL HSP90 INHIBITOR NVP-HSP990 EXHIBITS POTENT AND BROAD-SPECTRUM ANTI-TUMOR ACTIVITIES IN VITRO AND IN VIVO - OAK Open Access Archive [oak.novartis.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel HSP90 inhibitor NVP-HSP990 targets cell cycle regulators to ablate Olig2-positive glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel, orally bioavailable HSP90 inhibitor NVP-HSP990 induces cell cycle arrest and apoptosis in multiple myeloma cells and acts synergistically with melphalan by increased cleavage of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Preclinical activity of the novel orally bioavailable HSP90 inhibitor NVP-HSP990 against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Activity of the Novel Orally Bioavailable HSP90 Inhibitor NVP-HSP990 against Multiple Myeloma Cells | Anticancer Research [ar.iiarjournals.org]
An In-depth Technical Guide to Hsp-990 and its Interaction with the Hsp90-p23 Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins, many of which are integral to oncogenic signaling pathways.[1] Its inhibition has emerged as a promising strategy in cancer therapy. Hsp-990 (also known as NVP-HSP990) is a potent, orally bioavailable, small-molecule inhibitor of Hsp90.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its specific interaction with the Hsp90-p23 complex. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction to Hsp90 and the Hsp90-p23 Complex
Hsp90 is a ubiquitous molecular chaperone that is essential for maintaining cellular proteostasis by facilitating the proper folding and stability of numerous client proteins.[1] In cancerous cells, Hsp90 is often overexpressed and is crucial for the function of mutated and overexpressed oncoproteins, thereby supporting tumor growth and survival. The Hsp90 chaperone cycle is a dynamic process regulated by ATP binding and hydrolysis, as well as by a host of co-chaperones.
One of the key co-chaperones is p23, which binds to Hsp90 in the ATP-bound state and stabilizes the closed conformation of the Hsp90 dimer.[3][4] This stabilization is critical for the maturation and activation of many Hsp90 client proteins.[3] The Hsp90-p23 complex is therefore a key component of the Hsp90 chaperone machinery.
This compound: A Potent Hsp90 Inhibitor
This compound is a synthetic, orally bioavailable small molecule that acts as a potent inhibitor of Hsp90.[2][5] It binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting ATP binding and thereby disrupting the chaperone cycle.[6] This disruption leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[2]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the Hsp90 ATPase activity.[7] By blocking the binding of ATP, this compound prevents the conformational changes in Hsp90 that are necessary for client protein activation. This leads to the dissociation of the Hsp90-client protein complex and the subsequent degradation of the client protein. A key event in this process is the dissociation of the Hsp90-p23 complex, which is a hallmark of Hsp90 inhibition by N-terminal inhibitors.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Polypeptide release by Hsp90 involves ATP hydrolysis and is enhanced by the co‐chaperone p23 | The EMBO Journal [link.springer.com]
- 3. p23, a simple protein with complex activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of Hsp90-p23-GR reveals the Hsp90 client-maturation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel, orally bioavailable HSP90 inhibitor NVP-HSP990 induces cell cycle arrest and apoptosis in multiple myeloma cells and acts synergistically with melphalan by increased cleavage of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Evaluating the Anti-Proliferative Effects of Hsp-990
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Hsp-990, a potent and selective Heat Shock Protein 90 (Hsp90) inhibitor, in cell proliferation assays. This document outlines the inhibitor's mechanism of action, provides detailed experimental protocols, and presents relevant quantitative data to facilitate the design and execution of robust in vitro studies.
Introduction to this compound
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1] In malignant cells, Hsp90 is often overexpressed and plays a key role in maintaining the function of oncoproteins that drive tumorigenesis.[1][2]
This compound (also known as NVP-HSP990) is a potent, selective, and orally bioavailable small molecule inhibitor of Hsp90.[3][4] It binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[4][5] This inhibition leads to the proteasomal degradation of Hsp90 client proteins, resulting in the simultaneous blockade of multiple oncogenic signaling pathways, cell cycle arrest, and induction of apoptosis.[1][4][6]
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the ATPase activity of Hsp90.[4] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of a wide array of oncogenic client proteins. Key client proteins involved in cell proliferation and survival that are destabilized by this compound include AKT, c-Met, and ERK.[3][4] The degradation of these proteins disrupts downstream signaling pathways, ultimately leading to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[3][7] A common biomarker for Hsp90 inhibition is the compensatory upregulation of Hsp70.[4][8]
Figure 1: this compound inhibits the Hsp90 chaperone cycle, leading to client protein degradation and apoptosis.
Quantitative Data: In Vitro Potency of this compound
This compound demonstrates potent activity against Hsp90 isoforms and inhibits the growth of a wide range of human cancer cell lines. The tables below summarize the IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values reported in the literature.
Table 1: this compound Potency Against Hsp90 Isoforms
| Isoform | IC50 (nM) | Assay Type |
| Hsp90α | 0.6 | AlphaScreen Competition Binding Assay |
| Hsp90β | 0.8 | AlphaScreen Competition Binding Assay |
| Grp94 | 8.5 | AlphaScreen Competition Binding Assay |
| TRAP1 | 320 | ATPase Assay |
| Data sourced from[3][4][5]. |
Table 2: this compound Anti-Proliferative Activity (GI50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MV4;11 | Acute Myeloid Leukemia | 4 ± 1 |
| BT474 | Breast Cancer | 7 ± 2 |
| GTL-16 | Gastric Cancer | 14 |
| A549 | Lung Cancer | 28 ± 5 |
| H1975 | Lung Cancer | 35 ± 4 |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 27 - 49 |
| Glioma Initiating Cells | Glioblastoma | 10 - 500 |
| Data represents values after 72 hours of treatment. Sourced from[3][4][9]. |
Experimental Protocols
Two common methods for assessing the effect of this compound on cell proliferation are short-term metabolic assays (e.g., WST-1, MTT, CellTiter-Glo) and long-term clonogenic survival assays.
Protocol 1: Short-Term Cell Proliferation Assay (WST-1)
This protocol measures the metabolic activity of viable cells as an indicator of cell proliferation. It is suitable for determining dose-dependent cytotoxic effects and calculating the GI50 value.
Figure 2: Experimental workflow for the WST-1 cell proliferation assay.
A. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line and appropriate complete culture medium
-
Sterile, clear-bottom 96-well tissue culture plates
-
WST-1 Cell Proliferation Reagent
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer
B. Detailed Methodology:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Resuspend in complete medium.
-
Count cells and determine viability (e.g., using a hemacytometer and trypan blue).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[1]
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (typically ≤0.1%).[2]
-
Carefully remove the medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well, typically in triplicate.
-
Incubate the plate for a specified duration (e.g., 72 hours).[4]
-
-
WST-1 Assay and Measurement:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the control wells.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be ~650 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the percentage of viability against the log of this compound concentration and use a non-linear regression analysis to determine the GI50 value.
-
Protocol 2: Long-Term Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term reproductive viability after drug exposure.[10]
Figure 3: Workflow for the colony formation assay with this compound.
A. Materials:
-
All materials from Protocol 4.1, plus:
-
6-well tissue culture plates
-
Methanol
-
Glacial Acetic Acid
-
0.5% Crystal Violet solution
B. Detailed Methodology:
-
Cell Seeding:
-
Prepare a single-cell suspension as described previously.
-
Seed a low density of cells (e.g., 200-1,000 cells per well) into 6-well plates containing complete medium. The exact number depends on the plating efficiency of the cell line.
-
Incubate for 24 hours to allow for cell attachment.[10]
-
-
This compound Treatment:
-
Aspirate the medium and replace it with fresh medium containing the desired concentrations of this compound or a vehicle control.
-
Treatment Strategy Note: Cells can be treated continuously for the duration of the experiment or for a shorter, defined period (e.g., 24 hours), after which the drug-containing medium is replaced with fresh medium.
-
-
Long-Term Incubation:
-
Return the plates to the incubator and culture for 10-14 days without disturbance.[10]
-
Monitor plates for the formation of macroscopic colonies in the control wells.
-
-
Colony Fixation and Staining:
-
Carefully wash the wells twice with PBS.
-
Fix the colonies by adding a 3:1 mixture of methanol:acetic acid and incubating for 15 minutes.
-
Aspirate the fixation solution and allow the plates to air dry.
-
Stain the colonies by adding 0.5% crystal violet solution to each well and incubating for 20-30 minutes at room temperature.
-
-
Colony Counting:
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
Count the number of colonies containing ≥50 cells in each well.
-
-
Data Analysis:
-
Plating Efficiency (PE): PE = (Number of colonies formed in control / Number of cells seeded) * 100
-
Surviving Fraction (SF): SF = (Number of colonies formed after treatment) / (Number of cells seeded * (PE / 100))
-
Plot the surviving fraction against the this compound concentration.
-
Expected Outcomes and Interpretation
Inhibition of Hsp90 by this compound is expected to produce several key cellular outcomes:
-
Inhibition of Proliferation: A dose-dependent decrease in cell viability (WST-1 assay) and colony formation (clonogenic assay) is the primary expected outcome.[2][3]
-
Cell Cycle Arrest: this compound treatment often leads to cell cycle arrest, typically in the G2/M phase.[3][7] This can be quantified using flow cytometry analysis of propidium iodide-stained cells.
-
Induction of Apoptosis: this compound induces apoptosis, which can be measured by assays such as Annexin V/PI staining or analysis of caspase cleavage (e.g., caspase-3, -8, -9) via Western blot.[3][7]
Figure 4: this compound treatment typically induces cell cycle arrest at the G2/M checkpoint.
By following these protocols, researchers can effectively characterize the anti-proliferative effects of this compound, providing valuable data for preclinical cancer studies and drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel, orally bioavailable HSP90 inhibitor NVP-HSP990 induces cell cycle arrest and apoptosis in multiple myeloma cells and acts synergistically with melphalan by increased cleavage of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Hsp-990-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability and function of a wide array of "client" proteins, many of which are critical for cancer cell proliferation and survival.[1] The inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[1][2] Hsp-990 (also known as NVP-HSP990) is a potent, orally bioavailable, small-molecule inhibitor of Hsp90 that binds to the ATP-binding site in the N-terminus of Hsp90, leading to the proteasomal degradation of its client proteins.[3]
Western blot analysis is a fundamental technique used to assess the efficacy of Hsp90 inhibitors like this compound.[4] This method allows for the quantification of the degradation of key Hsp90 client proteins and can be used to determine the dose-dependent and time-course effects of the inhibitor. This document provides a detailed protocol for the Western blot analysis of cells treated with this compound, focusing on key oncogenic client proteins such as Akt, Her2, c-Raf, and CDK4.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and other Hsp90 inhibitors in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Incubation Time |
| GTL-16 | Gastric | 14 | Cytotoxicity | 72 h |
| A2058 | Melanoma | 5.2 | Cytotoxicity | Not Specified |
| A375 | Melanoma | 6 | Cytotoxicity | Not Specified |
| Glioma Initiating Cells | Glioma | 10 - 500 | Proliferation | 7 days |
Data compiled from multiple sources.[3]
Table 2: Degradation of Hsp90 Client Proteins by Hsp90 Inhibitors
| Inhibitor | Client Protein | Cell Line | Concentration | Incubation Time (h) | % Degradation |
| 17-AAG | Her2 | BT-474 | 100 nM | 24 | ~80% |
| 17-AAG | Akt | HL-60 | 500 nM | 48 | ~60-70% |
| 17-AAG | c-Raf | HL-60 | 500 nM | 48 | ~50-60% |
| Geldanamycin | c-Raf | Sf9 | 1 µM | 24 | >90% |
This table provides benchmark data for well-established Hsp90 inhibitors to offer a general comparison for the expected efficacy of this compound.[5] The efficacy of Hsp90 inhibitors can vary depending on the cell line and experimental conditions.[5]
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of this compound-treated cells.
Cell Culture and Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., BT-474 for Her2, HCT116 for Akt and c-Raf, or various melanoma cell lines for CDK4) in appropriate culture dishes.[5][6] Allow cells to adhere and reach 70-80% confluency.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for different time points (e.g., 6, 12, 24, 48 hours).[5]
-
Controls: Include a vehicle-only control (DMSO) and an untreated control. A positive control using a known Hsp90 inhibitor like 17-AAG can also be included.[6]
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[7] Use approximately 1 mL of lysis buffer per 10 cm dish.
-
Harvesting: Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with intermittent vortexing.[8] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.[8]
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples to ensure equal loading in the subsequent steps.
Sample Preparation and SDS-PAGE
-
Sample Buffer: Add Laemmli sample buffer (containing a reducing agent like DTT or β-mercaptoethanol) to the normalized protein lysates.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
Loading: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel.[7] Include a pre-stained molecular weight marker in one lane.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle shaking.[11] (See Table 3 for recommended antibody dilutions).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:20,000) for 1 hour at room temperature.[7][11]
-
Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST.[8]
Table 3: Recommended Primary Antibody Dilutions for Western Blot
| Target Protein | Host Species | Recommended Dilution | Supplier Example |
| Akt | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology |
| Her2/ErbB2 | Rabbit | 1:1000 | Cell Signaling Technology |
| c-Raf | Rabbit | 1:1000 | Cell Signaling Technology |
| CDK4 | Mouse | 1:1000 | Cell Signaling Technology |
| β-Actin | Rabbit | 1:1000 | Cell Signaling Technology #4967[12] |
| GAPDH | Rabbit | 1:1000 | ZSGB-BIO[7] |
Antibody dilutions should be optimized for each specific antibody and experimental condition.
Detection and Analysis
-
Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[5]
-
Signal Capture: Capture the chemiluminescent signal using a digital imager or X-ray film.[5]
-
Data Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-Actin or GAPDH) for each lane.[7]
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Hsp90 signaling pathway and the mechanism of this compound inhibition.
Caption: A streamlined workflow for Western blot analysis of this compound treated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An appropriate loading control for western blot analysis in animal models of myocardial ischemic infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. nacalai.com [nacalai.com]
- 10. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. beta-Actin Antibody | Cell Signaling Technology [cellsignal.com]
Preparing Hsp-990 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Hsp-990 (also known as NVP-HSP990) in in vitro experiments. This compound is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[1][2]
This compound: Properties and Handling
This compound is an orally bioavailable small molecule that binds to the N-terminal ATP-binding domain of Hsp90, leading to the degradation of its client proteins via the ubiquitin-proteasome pathway.[1][2][3]
Chemical Properties:
| Property | Value |
| Chemical Formula | C₂₀H₁₈FN₅O₂ |
| Molecular Weight | 379.39 g/mol [4] |
| Appearance | Off-white to yellow solid[4] |
| CAS Number | 934343-74-5[4] |
Solubility and Storage:
Proper handling and storage of this compound are critical to maintain its stability and activity for reproducible experimental results.
| Solvent | Solubility |
| DMSO | ≥ 33 mg/mL (≥ 86.98 mM)[4] |
| DMF | 25 mg/mL[5] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[5] |
| Water | Insoluble[2][3] |
| Ethanol | Insoluble[2][3] |
Storage Recommendations:
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 3 years[4] |
| In Solvent (e.g., DMSO) | -80°C | ≥ 2 years[4] |
| -20°C | ≥ 1 year[4] |
Note: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[4] For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.[4]
In Vitro Activity of this compound
This compound has demonstrated potent activity against various Hsp90 isoforms and has shown significant anti-proliferative effects in a wide range of cancer cell lines.
Inhibitory and Effector Concentrations:
| Target/Assay | Cell Line | Value |
| IC₅₀ (Hsp90α) | - | 0.6 nM[4] |
| IC₅₀ (Hsp90β) | - | 0.8 nM[4] |
| IC₅₀ (Grp94) | - | 8.5 nM[4] |
| IC₅₀ (TRAP1) | - | 320 nM[5] |
| EC₅₀ (c-Met degradation) | GTL-16 | 37 ± 4 nM[4] |
| EC₅₀ (Hsp70 induction) | GTL-16 | 20 ± 2 nM[4] |
| EC₅₀ (p-ERK inhibition) | GTL-16 | 11 ± 1 nM[4] |
| EC₅₀ (p-AKT inhibition) | GTL-16 | 6 ± 1 nM[4] |
| GI₅₀ (Cell proliferation) | BT474 | 7 ± 2 nM[4] |
| GI₅₀ (Cell proliferation) | A549 | 28 ± 5 nM[4] |
| GI₅₀ (Cell proliferation) | NCI-H1975 | 35 ± 4 nM[4] |
| GI₅₀ (Cell proliferation) | MV4;11 | 4 ± 1 nM[4] |
| EC₅₀ (Cell proliferation) | GTL-16 | 14 nM[4] |
| IC₅₀ (Cell proliferation) | Multiple Myeloma Cell Lines | 27-49 nM (72h)[4] |
Signaling Pathways Modulated by this compound
Hsp90 is a key regulator of numerous signaling pathways critical for cancer cell survival and proliferation. By inhibiting Hsp90, this compound effectively disrupts these pathways, leading to cell cycle arrest and apoptosis.
References
Application Notes and Protocols for NVP-HSP990 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of NVP-HSP990, a potent and orally bioavailable Hsp90 inhibitor, in preclinical in vivo mouse models of cancer. The following sections outline recommended dosages, administration schedules, and methodologies for evaluating the pharmacodynamic effects of NVP-HSP990.
Overview of NVP-HSP990
NVP-HSP990 is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins.[1][2][3] By inhibiting Hsp90, NVP-HSP990 leads to the degradation of these client proteins, resulting in the disruption of key cancer-promoting signaling pathways and subsequent tumor growth inhibition.[1][3] This document provides a summary of its application in various mouse xenograft models.
Recommended In Vivo Dosages and Schedules
NVP-HSP990 has demonstrated significant anti-tumor efficacy in a variety of human tumor xenograft models when administered orally.[2][4] The optimal dosage and schedule are dependent on the specific tumor model. The following tables summarize reported effective dosages.
Table 1: NVP-HSP990 Dosage and Administration Schedules in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Reference |
| GTL-16 (Gastric) | Nude | Oral | 0.5 mg/kg | Daily | [3] |
| 2.5 - 5 mg/kg | Twice Weekly | [3][4][5] | |||
| 5 - 15 mg/kg | Weekly | [3][4][5] | |||
| BT-474 (Breast) | Nude | Oral | 5 - 10 mg/kg | Weekly | [3][4][5] |
| MV4;11 (Leukemia) | Nude | Oral | 5 mg/kg | Twice Weekly | [4][5] |
| 15 mg/kg | Weekly | [4][5] | |||
| H1975 (NSCLC) | Nude | Oral | 0.5 mg/kg | Daily | [5] |
| 5 mg/kg | Twice Weekly | [5] | |||
| 15 mg/kg | Weekly | [5] | |||
| A549 (NSCLC) | Nude | Oral | 0.5 mg/kg | Daily | [5] |
| 5 mg/kg | Twice Weekly | [5] | |||
| 15 mg/kg | Weekly | [5] | |||
| Glioma (GIC) | Nude (nu/nu) | Oral | 10 mg/kg | Weekly | [6] |
Pharmacokinetic Profile
NVP-HSP990 exhibits favorable pharmacokinetic properties in mice, including high oral bioavailability.[1][2]
Table 2: Pharmacokinetic Parameters of NVP-HSP990 in CD1 Mice
| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) |
| t½ (h) | 2.5 | - |
| tmax (h) | - | 1 |
| Clearance (mL/min/kg) | 19 | - |
| Vss (L/kg) | 2 | - |
| Oral Bioavailability (%F) | - | 76% |
Data sourced from a study in CD1 mice.
Signaling Pathways and Mechanism of Action
NVP-HSP990 exerts its anti-tumor effects by inhibiting Hsp90, which leads to the degradation of client proteins critical for tumor cell survival and proliferation. This primarily affects the PI3K/AKT and MAPK/ERK signaling pathways.
Caption: NVP-HSP990 inhibits Hsp90, leading to client protein degradation.
Experimental Protocols
In Vivo Antitumor Efficacy Study
This protocol describes a general workflow for assessing the antitumor activity of NVP-HSP990 in a subcutaneous xenograft mouse model.
Caption: General workflow for an in vivo efficacy study.
Materials:
-
Human tumor cell line of interest
-
Immunodeficient mice (e.g., Nude, SCID)
-
NVP-HSP990
-
Vehicle for oral administration (e.g., 100% Polyethylene glycol (PEG400) or methylcellulose)[3][6]
-
Matrigel (optional)
-
Calipers
-
Oral gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured tumor cells and resuspend in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Randomization:
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the NVP-HSP990 dosing solution in the chosen vehicle (e.g., PEG400).[3]
-
Administer NVP-HSP990 or vehicle to the respective groups via oral gavage according to the desired dose and schedule (see Table 1).
-
-
Monitoring Efficacy and Toxicity:
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor mice for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the protocol-defined endpoint or if significant body weight loss or other signs of toxicity are observed.
-
Excise tumors for pharmacodynamic analysis. Tumors can be snap-frozen in liquid nitrogen for Western blotting or fixed in formalin for immunohistochemistry.
-
Western Blot Analysis of Tumor Lysates
This protocol is for assessing the levels of Hsp90 client proteins and pharmacodynamic markers in tumor tissues.
Materials:
-
Tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Met, anti-ErbB2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Hsp70, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay or similar method.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Immunohistochemistry (IHC) for Ki-67
This protocol is for evaluating cell proliferation in tumor tissues by staining for the Ki-67 antigen.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%)
-
Blocking solution (e.g., PBS with 10% serum)
-
Primary antibody (anti-Ki-67)
-
HRP-conjugated secondary antibody
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in pre-heated antigen retrieval solution.
-
-
Peroxidase Blocking:
-
Incubate the sections with hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Block non-specific antibody binding by incubating with a blocking solution.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the anti-Ki-67 primary antibody.
-
-
Secondary Antibody and Detection:
-
Apply the HRP-conjugated secondary antibody.
-
Add the DAB chromogen to visualize the antibody binding (positive cells will stain brown).
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (nuclei will stain blue).
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the percentage of Ki-67-positive cells.
-
Conclusion
NVP-HSP990 is a versatile Hsp90 inhibitor with proven preclinical efficacy in a range of mouse models. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of NVP-HSP990. Careful consideration of the tumor model and appropriate pharmacodynamic endpoints is crucial for successful investigation.
References
- 1. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation [pubmed.ncbi.nlm.nih.gov]
- 2. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessing Protein Expression in Patient-Derived Xenografts Using Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel HSP90 inhibitor NVP-HSP990 targets cell cycle regulators to ablate Olig2-positive glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of HSP90 Inhibitors in Gastric Cancer Xenograft Models: A Detailed Overview
The inhibition of Heat Shock Protein 90 (HSP90) has emerged as a promising therapeutic strategy in various malignancies, including gastric cancer. HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it an attractive target for cancer therapy. This document provides a detailed overview of the application of several HSP90 inhibitors in preclinical gastric cancer xenograft models, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of various HSP90 inhibitors in gastric cancer models.
Table 1: In Vitro Efficacy of HSP90 Inhibitors on Gastric Cancer Cell Lines
| HSP90 Inhibitor | Gastric Cancer Cell Line(s) | Key Findings | IC50 Values | Reference |
| Ganetespib (STA-9090) | AGS, N87 | Dose-dependently induced significant cell growth inhibition. | AGS: 3.05 nM, N87: 2.96 nM | [1] |
| NVP-AUY922 (Luminespib) | Various human gastric cancer cell lines | Significantly inhibited proliferation. | 2-40 nM | [2][3] |
| NVP-AUY922 (Luminespib) | 16 human gastric cancer cell lines | Potent antiproliferative activity. | <40 nmol/L for most cell lines | [4][5] |
Table 2: In Vivo Efficacy of HSP90 Inhibitors in Gastric Cancer Xenograft Models
| HSP90 Inhibitor | Xenograft Model (Cell Line) | Treatment Regimen | Key Findings | Reference |
| 17-DMAG | Nude mice with gastric cancer xenografts | Not specified | More prominent tumor shrinkage compared to control. | [6][7][8] |
| Ganetespib | Nude mice with MGC-803, SGC-7901, or MKN-28 xenografts | Not specified | Significantly inhibited tumor growth as a single agent or in combination with cisplatin. | [9][10] |
| LD053 | Nude mice with BGC823 xenografts | Not specified | Significantly inhibited tumor growth without apparent body weight loss. | [11][12] |
| NVP-AUY922 & Trastuzumab | Trastuzumab-resistant gastric cancer xenograft | Not specified | Greater antitumor efficacy than either drug alone. | [4][5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of HSP90 inhibitors and a general workflow for their evaluation in gastric cancer xenograft models.
Caption: Mechanism of HSP90 inhibitor action in gastric cancer cells.
Caption: Experimental workflow for gastric cancer xenograft studies.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature for studying HSP90 inhibitors in gastric cancer xenograft models.
Protocol 1: Establishment of Gastric Cancer Xenografts
Objective: To establish subcutaneous gastric cancer tumors in immunodeficient mice.
Materials:
-
Gastric cancer cell lines (e.g., AGS, N87, MGC-803, BGC823).
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Matrigel (optional).
-
4-6 week old female athymic nude mice.
-
Syringes and needles (27-30 gauge).
Procedure:
-
Culture gastric cancer cells to 80-90% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS.
-
Count cells and adjust the concentration to 1 x 10^7 cells/mL. For some cell lines, mixing with an equal volume of Matrigel can improve tumor take rate.
-
Inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor mice for tumor formation. Palpable tumors usually appear within 1-2 weeks.
-
Measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Protocol 2: HSP90 Inhibitor Treatment in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an HSP90 inhibitor in an established gastric cancer xenograft model.
Materials:
-
Mice with established gastric cancer xenografts (tumor volume ~100-200 mm³).
-
HSP90 inhibitor (e.g., Ganetespib, NVP-AUY922).
-
Vehicle control (formulation buffer for the inhibitor).
-
Dosing syringes and needles.
Procedure:
-
Randomize mice into treatment and control groups (n=5-10 mice per group).
-
Prepare the HSP90 inhibitor and vehicle solutions according to the manufacturer's instructions or published literature.
-
Administer the HSP90 inhibitor to the treatment group via the appropriate route (e.g., intraperitoneal, intravenous, or oral) and schedule (e.g., daily, twice weekly).
-
Administer the vehicle to the control group using the same volume, route, and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
Continue treatment for the duration specified in the study design (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 3: Analysis of Tumor Tissue
Objective: To assess the molecular effects of the HSP90 inhibitor on the tumor tissue.
Materials:
-
Excised tumor tissues.
-
Formalin or paraformaldehyde for fixation.
-
Paraffin embedding materials.
-
Microtome.
-
Antibodies for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, and antibodies against HSP90 client proteins like HER2, EGFR, Akt).
-
Lysis buffer for protein extraction.
-
Reagents for Western blotting.
Immunohistochemistry (IHC) Protocol:
-
Fix excised tumors in 10% neutral buffered formalin overnight.
-
Dehydrate the tissues and embed in paraffin.
-
Section the paraffin-embedded tumors at 4-5 µm thickness.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with a secondary antibody conjugated to HRP.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope.
Western Blot Protocol:
-
Homogenize a portion of the fresh or frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against HSP90 client proteins overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Antitumor activity of NVP-AUY922, a novel heat shock protein 90 inhibitor, in human gastric cancer cells is mediated through proteasomal degradation of client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of HSP90 with AUY922 induces synergy in HER2-amplified trastuzumab-resistant breast and gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting heat-shock protein 90 with ganetespib for molecularly targeted therapy of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of gastric tumor growth by a novel HSP90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of gastric tumor growth by a novel Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Determining the IC50 of Hsp-990 in Various Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1][2] Its overexpression in various tumor cells makes it a compelling target for anticancer therapies.[2] Hsp-990 (also known as NVP-HSP990) is a potent, orally bioavailable inhibitor of Hsp90 that binds to the N-terminal ATP-binding domain of the chaperone.[3][4][5] This inhibition leads to the proteasomal degradation of oncogenic client proteins, disrupting multiple signaling pathways and resulting in cell cycle arrest and apoptosis.[4][6][7] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and summarizes its activity.
Mechanism of Action of this compound
Hsp90 functions as part of a dynamic multi-protein complex that facilitates the proper folding and maturation of its client proteins. This process is dependent on ATP binding and hydrolysis.[2] this compound competitively binds to the ATP pocket in the N-terminal domain of Hsp90, blocking the chaperone's ATPase activity.[4][5][6] This disruption of the chaperone cycle leads to the misfolding and subsequent ubiquitination and degradation of Hsp90 client proteins by the proteasome.[2] Key client proteins involved in oncogenesis include HER2/ERBB2, AKT, RAF1, and c-Met.[3][4] By promoting the degradation of these oncoproteins, this compound simultaneously blocks multiple critical signaling pathways, such as the PI3K/Akt and MAPK pathways, which are vital for tumor progression.[7][8][9]
Quantitative Data: IC50 and GI50 Values of this compound
The potency of this compound has been evaluated across a variety of human cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are summarized below. For comparison, data for the related Hsp90 inhibitor NVP-AUY922 are also included where available.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| This compound (NVP-HSP990) | Hsp90α (cell-free) | - | 0.6 | [5][7] |
| Hsp90β (cell-free) | - | 0.8 | [5][7] | |
| Grp94 (cell-free) | - | 8.5 | [7] | |
| TRAP-1 (cell-free) | - | 320 | [4][5] | |
| GTL-16 | Gastric | 14 | [5][7] | |
| BT474 | Breast | 7 ± 2 | [7] | |
| A549 | Lung | 28 ± 5 | [7] | |
| H1975 | Lung | 35 ± 4 | [7] | |
| MV4;11 | AML | 4 ± 1 | [7] | |
| Multiple Myeloma Lines | Multiple Myeloma | 27 - 49 | [7] | |
| NVP-AUY922 | Various Human Cancers | - | Average GI50 of 9 | [10] |
| Gastric Cancer Lines | Gastric | 2 - 40 | [10] | |
| Breast Cancer Lines | Breast | 3 - 126 | [11] | |
| H1975 | Lung (Adenocarcinoma) | 4.7 | [12] | |
| H1650 | Lung (Adenocarcinoma) | 1.5 | [12] | |
| H2009 | Lung (Adenocarcinoma) | 2.6 | [12] | |
| Calu-3 | Lung (Adenocarcinoma) | 18.4 | [12] | |
| H1299 | Non-Small Cell Lung | 2850 | [13] |
Experimental Protocol: IC50 Determination via MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, to determine the IC50 value of this compound.[14]
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (e.g., 10 mM in sterile DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
Day 1: Cell Seeding
-
Culture cells until they reach the logarithmic growth phase (approximately 80-90% confluency).
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, collect the cells, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density (typically 3,000-10,000 cells/well, determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of sterile PBS to the perimeter wells to minimize evaporation.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[15]
Day 2: Drug Treatment
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. Each concentration should be tested in triplicate.
-
Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).[15]
Day 4: MTT Assay and Data Collection
-
After incubation, visually inspect the cells under a microscope.
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well, including controls.[14]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate gently on an orbital shaker for 10 minutes to ensure complete dissolution.[14]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.
Data Analysis and Interpretation
-
Blank Correction: Subtract the average OD of the blank wells (medium only) from the OD of all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the treated cells is calculated using the formula: % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100[15]
-
Plot Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.[16]
-
Determine IC50: Use a non-linear regression analysis, typically a sigmoidal dose-response (variable slope) model, to fit the data.[16][17] The IC50 is the concentration of this compound that corresponds to 50% viability on the fitted curve.[16] This analysis can be performed using software such as GraphPad Prism, Origin, or R.
This compound is a highly potent inhibitor of Hsp90, demonstrating low nanomolar efficacy across a broad spectrum of cancer cell lines. The MTT assay is a reliable and straightforward method for determining the IC50 of this compound, providing crucial data for evaluating its therapeutic potential. The protocols and data presented here serve as a comprehensive guide for researchers investigating the activity of this compound and other Hsp90 inhibitors.
References
- 1. HSP90 Function | HSP90 [hsp90.ca]
- 2. Heat shock protein 90 inhibition: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. clyte.tech [clyte.tech]
- 17. mdpi.com [mdpi.com]
Application Notes: Cell-Based Assays for Measuring Hsp90 Activity
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for maintaining cellular proteostasis.[1] It plays a critical role in the folding, stability, and activity of a diverse group of "client" proteins, many of which are key signaling molecules involved in cell growth, differentiation, and survival.[2][3] In numerous disease states, including cancer, neurodegenerative disorders, and infectious diseases, the demand for Hsp90 function is elevated, making it an attractive therapeutic target.[3][4] Hsp90 inhibitors disrupt the chaperone's ATP-dependent activity, leading to the misfolding and subsequent degradation of client proteins, thereby interfering with multiple signaling pathways simultaneously.[2][5] This document provides detailed protocols for several cell-based assays designed to measure Hsp90 activity, enabling researchers to screen and characterize Hsp90 inhibitors.
Key Cell-Based Assays for Hsp90 Activity
Several robust cell-based assays are available to assess the efficacy of Hsp90 inhibitors. The choice of assay depends on the specific research question, available resources, and desired throughput. The most common approaches include:
-
Hsp90 Client Protein Degradation Assay: This is a direct and widely used method to confirm the cellular activity of Hsp90 inhibitors. It measures the depletion of known Hsp90 client proteins following inhibitor treatment.[6][7]
-
Hsp90 ATPase Activity Assay: The chaperone function of Hsp90 is intrinsically linked to its ATPase activity.[3] Assays that measure the inhibition of ATP hydrolysis in a cellular context can provide a quantitative measure of inhibitor potency.[5][8]
-
Reporter Gene Assays: These assays utilize engineered reporter systems to indirectly measure Hsp90 activity.[3] A common example is the heat shock response (HSR) reporter assay, which measures the activation of the HSR pathway upon Hsp90 inhibition.[3] Another approach is the luciferase refolding assay, which relies on Hsp90's ability to refold denatured luciferase.[3]
-
Co-Immunoprecipitation (Co-IP): This technique is used to investigate the disruption of the Hsp90-client protein or Hsp90-co-chaperone interaction by an inhibitor.[1][9]
Experimental Protocols
Protocol 1: Hsp90 Client Protein Degradation Assay via Western Blotting
This protocol details the steps to measure the degradation of Hsp90 client proteins (e.g., HER2, Akt, c-Raf) in response to inhibitor treatment.[7][9]
Materials:
-
Cancer cell line expressing the client protein of interest (e.g., BT-474 for HER2, HL-60 for Akt and c-Raf)[7]
-
Cell culture medium and supplements
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[7]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for the client protein(s) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[7]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
-
Detection and Analysis:
Protocol 2: Luciferase-Based Reporter Gene Assay for Heat Shock Response (HSR)
This protocol describes a method to measure the induction of the heat shock response, a downstream consequence of Hsp90 inhibition.[3]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression vector containing a firefly luciferase reporter gene driven by a Heat Shock Element (HSE) promoter
-
Transfection reagent
-
Cell culture medium and supplements
-
Hsp90 inhibitor and vehicle control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the HSE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for reporter gene expression.
-
-
Inhibitor Treatment:
-
Treat the transfected cells with a range of concentrations of the Hsp90 inhibitor or vehicle control.
-
Incubate for a predetermined time (e.g., 6-24 hours) to allow for induction of the heat shock response.
-
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell viability.
-
Plot the fold induction of luciferase activity relative to the vehicle-treated control.
-
Data Presentation
Table 1: Representative IC50 Values of Hsp90 Inhibitors in Cancer Cell Lines. [1]
| Hsp90 Inhibitor | Cell Line | IC50 (nM) |
| 17-AAG (Tanespimycin) | H1975 (Lung Adenocarcinoma) | 1.258 |
| 17-AAG (Tanespimycin) | H1437 (Lung Adenocarcinoma) | 6.555 |
Table 2: Representative Client Protein Degradation by Hsp90 Inhibitors. [7]
| Hsp90 Inhibitor | Client Protein | Cell Line | Inhibitor Concentration | Treatment Time (hours) | Degradation (%) |
| 17-AAG | Her2 | BT-474 | 100 nM | 24 | ~80% |
| 17-AAG | Akt | HL-60 | 500 nM | 48 | ~60-70% |
| 17-AAG | c-Raf | HL-60 | 500 nM | 48 | ~50-60% |
| Geldanamycin | c-Raf | Sf9 | 1 µM | 24 | >90% |
Note: The efficacy of Hsp90 inhibitors can vary depending on the cell line, the specific client protein, and the experimental conditions. The data above represents a consolidation of findings from multiple sources to provide a general comparison.[7]
Visualizations
Caption: Hsp90 inhibition disrupts the chaperone cycle, leading to client protein degradation.
Caption: Experimental workflow for Western blot analysis of Hsp90 client protein levels.
Caption: Logic of the HSR luciferase reporter assay for measuring Hsp90 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols: NVP-HSP990 in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a critical molecular chaperone responsible for the conformational maturation, stability, and function of a wide array of "client" proteins. Many of these client proteins are key drivers of oncogenesis, involved in signal transduction, cell cycle regulation, and apoptosis. Consequently, inhibiting HSP90 presents a compelling therapeutic strategy for cancer treatment, as it can simultaneously disrupt multiple oncogenic pathways.[1]
NVP-HSP990 is a potent, orally bioavailable, second-generation HSP90 inhibitor.[2][3] It binds to the ATP-binding pocket in the N-terminus of HSP90, leading to the proteasomal degradation of its client proteins.[1] Preclinical studies have demonstrated its broad-spectrum antitumor activities across various cancer types.[2][3] This document provides detailed application notes and protocols for investigating the synergistic potential of NVP-HSP990 in combination with other anticancer agents.
Data Presentation
In Vitro Activity of NVP-HSP990
NVP-HSP990 has shown potent single-agent activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (GI50) for cell growth is typically in the low nanomolar range.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| GTL-16 | Gastric Cancer | 14 | [4] |
| BT474 | Breast Cancer | 7 ± 2 | [4] |
| A549 | Lung Cancer | 28 ± 5 | [4] |
| NCI-H1975 | Lung Cancer | 35 ± 4 | [4] |
| MV4;11 | Leukemia | 4 ± 1 | [4] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 27 - 49 | [4] |
Combination Therapy with NVP-HSP990
The rationale for combining NVP-HSP990 with other anticancer agents is to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity by using lower doses of each agent.[5][6] Synergistic effects have been observed in preclinical models.
| Combination Agent | Cancer Type | Cell Line(s) | Key Findings | Reference |
| Melphalan | Multiple Myeloma | RPMI-8226 and others | Synergistic inhibition of viability and increased apoptosis. Overcame primary resistance to HSP90 inhibition. Increased cleavage of caspase-2, -3, -8, and -9. | [4][7] |
| PI3K/mTOR Inhibitors (e.g., PI103, PIK75) | Multiple Myeloma, Adrenocortical Carcinoma | MM cell lines, ACC cell lines | Strongly enhanced cell death. Prevented the HSP90 blockade-induced upregulation of HSP72. Synergistically inhibited cell proliferation. | [8][9][10] |
| HDAC Inhibitors | Multiple Myeloma | MM cell lines | Synergistic inhibition of viability and increased induction of apoptosis. | [7] |
| Etoposide/Topotecan | Glioblastoma | Glioma Initiating Cells (GICs) | Enhanced apoptosis (TUNEL labeling). | [11] |
| BRAF Inhibitors (e.g., Vemurafenib) | Melanoma | BRAF V600E mutant melanoma cells | Combination can overcome mechanisms of intrinsic and acquired resistance to BRAF inhibitors. | [12][13] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathways affected by NVP-HSP990 and a general workflow for evaluating its combination efficacy.
Caption: NVP-HSP990 inhibits HSP90, leading to the degradation of client proteins and disruption of downstream signaling pathways.
Caption: A typical workflow for evaluating NVP-HSP990 combination therapies in vitro and in vivo.
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol is for determining the effect of NVP-HSP990, a second anticancer agent, and their combination on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
NVP-HSP990 (stock solution in DMSO)
-
Second anticancer agent (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO or solubilization buffer for MTT
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of NVP-HSP990 and the second agent in culture medium.
-
For combination studies, prepare a matrix of concentrations based on the IC50 values of the individual drugs. A constant ratio combination design is often used.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combinations). Include vehicle-only (e.g., DMSO) controls.[1]
-
Incubate for a specified duration (e.g., 72 hours).
-
-
Viability Measurement (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine IC50 values for single agents.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis for HSP90 Client Protein Degradation
This protocol is used to assess the pharmacodynamic effects of NVP-HSP990, alone or in combination, by measuring the levels of HSP90 client proteins and downstream signaling molecules. A hallmark of HSP90 inhibition is the degradation of client proteins and the compensatory induction of HSP70.[1]
Materials:
-
Treated cells from a 6-well plate or tumor tissue
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, Raf-1, c-Met, p-Akt, p-ERK, HSP70, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates with NVP-HSP990 and/or the second agent for a specified time (e.g., 24 or 48 hours).[1]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[15]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
-
Determine the protein concentration of each lysate using the BCA assay.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.[15]
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
In Vivo Human Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the antitumor efficacy of NVP-HSP990 in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
Matrigel (optional)
-
NVP-HSP990 formulation for oral gavage
-
Second anticancer agent formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[2]
-
Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment cohorts (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: NVP-HSP990 alone
-
Group 3: Second agent alone
-
Group 4: NVP-HSP990 + Second agent
-
-
Administer treatments according to a predetermined dose and schedule. NVP-HSP990 is often administered orally (p.o.) on schedules like twice weekly or weekly (e.g., 5-15 mg/kg).[4]
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = (Length x Width²)/2).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint size.
-
-
Pharmacodynamic (PD) Analysis (Optional):
-
At the end of the study (or at specific time points), euthanize a subset of mice from each group.
-
Excise tumors and prepare lysates for Western blot analysis as described in Protocol 2 to confirm target engagement and pathway modulation in vivo.[2]
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.
-
Conclusion
NVP-HSP990 demonstrates significant potential as a combination partner for various anticancer agents. Its ability to degrade multiple oncoproteins simultaneously can create synergistic cytotoxicity and potentially overcome resistance to targeted therapies. The protocols provided herein offer a framework for researchers to explore and validate novel combination strategies involving NVP-HSP990, with the ultimate goal of improving therapeutic outcomes in cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The novel, orally bioavailable HSP90 inhibitor NVP-HSP990 induces cell cycle arrest and apoptosis in multiple myeloma cells and acts synergistically with melphalan by increased cleavage of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Activity of the Novel Orally Bioavailable HSP90 Inhibitor NVP-HSP990 against Multiple Myeloma Cells | Anticancer Research [ar.iiarjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Synergistic Inhibition of PI3K and HSP90 Enhanced Antitumorigenic Efficacy in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel HSP90 inhibitor NVP-HSP990 targets cell cycle regulators to ablate Olig2-positive glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Overcoming acquired BRAF inhibitor resistance in melanoma via targeted inhibition of Hsp90 with ganetespib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Hsp-990 solubility and stability in DMSO
Welcome to the technical support center for Hsp-990. This guide provides detailed information, troubleshooting tips, and frequently asked questions regarding the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
The solubility of this compound in DMSO can vary between different batches and suppliers. It is crucial to use fresh, anhydrous DMSO for the best results, as DMSO that has absorbed moisture will reduce the solubility of this compound.[1][2] Below is a summary of reported solubility data.
Q2: My this compound is not dissolving completely in DMSO. What should I do?
If you encounter solubility issues, consider the following:
-
Use Fresh DMSO: Ensure you are using a new, unopened bottle of anhydrous or high-purity DMSO. Hygroscopic (moisture-absorbing) DMSO can significantly decrease solubility.[1][2]
-
Gentle Warming: You can warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: Brief periods of sonication can also help break up particulates and facilitate dissolution.[2]
-
Check Concentration: Verify that you are not exceeding the recommended solubility limits for your specific batch of this compound.
Q3: How should I store my this compound stock solution in DMSO?
For optimal stability, this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage or -80°C for long-term storage.
Q4: For how long is the this compound DMSO stock solution stable?
The stability of the stock solution depends on the storage temperature:
It is generally recommended to use freshly prepared solutions for the most reliable experimental results.[2]
Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To mitigate this:
-
Dilute Directly: Add the DMSO stock solution directly to the pre-warmed culture medium or buffer with vigorous vortexing or mixing.
-
Avoid High Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (typically below 0.5%) to avoid solvent-induced toxicity or precipitation.
-
Use Intermediate Solvents: For in vivo formulations, co-solvents like PEG300, Tween-80, or corn oil are often used to maintain solubility when diluting the DMSO stock.[1][2]
Data Presentation
This compound Solubility in DMSO
The table below summarizes the quantitative solubility data for this compound in DMSO from various suppliers. Note that values can differ between batches.
| Supplier | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 75 - 76 mg/mL | 197.68 - 200.32 mM | Use of fresh DMSO is recommended as moisture can reduce solubility.[1] |
| MedChemExpress | ≥ 33 mg/mL | ≥ 86.98 mM | Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO.[2] |
| Cayman Chemical | 25 mg/mL | ~65.9 mM | A crystalline solid formulation.[3] |
| APExBIO | ≥ 12.3 mg/mL | ≥ 32.4 mM | Insoluble in water and ethanol.[4] |
Molecular Weight of this compound is 379.39 g/mol .[1][2][3][4]
This compound Storage and Stability
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Store in a dry, dark place.[2] |
| In DMSO | -80°C | 1 - 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| In DMSO | -20°C | 1 month | Suitable for short-term storage.[1] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder (Formula Weight: 379.39 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated scale and vortex mixer
Procedure:
-
Pre-weigh this compound: Carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.79 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 379.39 g/mol * 1000 mg/g = 3.79 mg/mL
-
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For 3.79 mg of this compound, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (up to 37°C) or brief sonication can be applied to aid dissolution.[2]
-
Aliquot for Storage: Once a clear solution is obtained, dispense the stock solution into single-use aliquots in sterile cryovials. This prevents contamination and degradation from multiple freeze-thaw cycles.[1]
-
Store Properly: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for short-term storage (up to 1 month).[1][2]
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: A step-by-step workflow for preparing this compound stock solutions.
Hsp90 Inhibition Signaling Pathway
Caption: this compound inhibits Hsp90, leading to client protein degradation.
References
Technical Support Center: Optimizing NVP-HSP990 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of NVP-HSP990 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NVP-HSP990?
A1: NVP-HSP990 is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] It binds to the N-terminal ATP-binding domain of HSP90, which inhibits its chaperone function.[2] This leads to the misfolding and subsequent proteasomal degradation of HSP90's "client" proteins, many of which are oncoproteins critical for tumor cell growth and survival.[3][4]
Q2: What is a typical starting concentration range for NVP-HSP990 in cell culture?
A2: A typical starting concentration range for NVP-HSP990 is in the low nanomolar range. Growth inhibition (GI50) values for various cancer cell lines are often between 4 and 40 nM.[5] However, the optimal concentration is cell-line dependent, with IC50 values for cell proliferation ranging from approximately 10 to 500 nM.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store NVP-HSP990?
A3: NVP-HSP990 should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][6] For storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[7][8] When preparing working solutions, dilute the DMSO stock in pre-warmed, sterile cell culture medium immediately before use. To avoid solvent-induced toxicity, the final DMSO concentration in the culture medium should typically be kept at or below 0.1%.[9]
Q4: How can I confirm that NVP-HSP990 is active in my cells?
A4: The activity of NVP-HSP990 can be confirmed by observing two key molecular signatures of HSP90 inhibition:
-
Degradation of HSP90 client proteins: Treatment with NVP-HSP990 should lead to a dose- and time-dependent decrease in the protein levels of known HSP90 clients, such as AKT, CDK4, and c-Met.[5][6] This can be assessed by Western blotting.
-
Induction of HSP70: Inhibition of HSP90 typically leads to a compensatory upregulation of other heat shock proteins, most notably HSP70.[1][5] An increase in HSP70 protein levels is a reliable biomarker for HSP90 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect on cell viability or client protein degradation. | Incorrect concentration: The concentration of NVP-HSP990 may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your cells. |
| Compound instability: The NVP-HSP990 may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles.[7][8] | |
| Cell line resistance: The cell line may be inherently resistant to HSP90 inhibition. | Review the literature to see if your cell line is known to be resistant. Consider using a positive control cell line known to be sensitive to NVP-HSP990, such as GTL-16 or BT474 cells.[1][5] | |
| High levels of cell death even at low concentrations. | High sensitivity of the cell line: Some cell lines are exceptionally sensitive to HSP90 inhibition. | Lower the concentration range in your dose-response experiments. Shorten the treatment duration. |
| Solvent toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is ≤0.1%.[9] Include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments. | |
| Precipitation of the compound in the culture medium. | Poor solubility: NVP-HSP990 has limited solubility in aqueous solutions. | Ensure the stock solution in DMSO is fully dissolved before diluting it in the culture medium. Prepare working solutions fresh for each experiment and add them to the medium with gentle mixing. Do not exceed the solubility limit in the final culture medium. |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect the response to treatment. | Maintain consistent cell culture practices. Use cells within a specific passage number range and seed them at a consistent density for all experiments.[8] |
| Inconsistent compound preparation: Errors in diluting the stock solution can lead to variability. | Prepare fresh dilutions for each experiment from a validated stock solution. Use calibrated pipettes for accurate dilutions.[8] |
Data Presentation
Table 1: In Vitro Activity of NVP-HSP990 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| BT474 | Breast Cancer | 7 ± 2 | [1] |
| A549 | Lung Cancer | 28 ± 5 | [1] |
| H1975 | Lung Cancer | 35 ± 4 | [1] |
| MV4;11 | Acute Myeloid Leukemia | 4 ± 1 | [1] |
| GTL-16 | Gastric Cancer | 14 | [1] |
Table 2: IC50 Values of NVP-HSP990 for HSP90 Isoforms
| HSP90 Isoform | IC50 (nM) | Reference |
| HSP90α | 0.6 | [1] |
| HSP90β | 0.8 | [1] |
| Grp94 | 8.5 | [1] |
| TRAP1 | 320 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Blue® Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a serial dilution of NVP-HSP990 in the appropriate cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest NVP-HSP990 concentration).[6]
-
Cell Treatment: Remove the old medium from the cells and add the prepared NVP-HSP990 dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]
-
Assay: Add the cell viability reagent (e.g., CellTiter-Blue®) to each well according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time and then measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.[6]
Protocol 2: Western Blot Analysis of HSP90 Client Proteins
-
Cell Lysis: After treatment with NVP-HSP990 for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).[4]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the client protein of interest (e.g., Akt, CDK4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel HSP90 inhibitor NVP-HSP990 targets cell cycle regulators to ablate Olig2-positive glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Hsp-990 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the Hsp-990 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to understand and mitigate potential off-target effects of this compound (also known as NVP-HSP990) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how selective is it?
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Heat shock protein 90 (Hsp90).[1][2][3] It binds to the N-terminal ATP-binding domain of Hsp90, leading to the degradation of Hsp90 client proteins, many of which are involved in oncogenic signaling pathways.[1][4] this compound exhibits high selectivity for Hsp90 isoforms over other proteins. In broad panel screenings, it showed no significant activity against a panel of 83 diverse receptors and enzymes, and displayed IC50 values greater than 5 µM against a panel of 51 different kinases.[2]
Q2: What are the known on-target effects of this compound that could be mistaken for off-target effects?
Hsp90 has a wide range of client proteins, so its inhibition by this compound can lead to a broad spectrum of cellular effects that may appear to be off-target. These are, in fact, the intended downstream consequences of Hsp90 inhibition. Key on-target effects include:
-
Degradation of Hsp90 Client Proteins: This includes various kinases (e.g., c-Met, HER2, RAF1, AKT), transcription factors (e.g., mutated p53), and other signaling molecules.[4][5]
-
Induction of Heat Shock Response: Inhibition of Hsp90 often leads to the upregulation of other heat shock proteins, such as Hsp70, as a compensatory mechanism.[1][3]
-
Cell Cycle Arrest and Apoptosis: By degrading client proteins crucial for cell cycle progression and survival, this compound can induce cell cycle arrest (commonly at the G2/M phase) and apoptosis.[1][6]
-
Inhibition of Downstream Signaling Pathways: this compound treatment leads to decreased phosphorylation and inactivation of signaling pathways downstream of its client proteins, such as the PI3K/AKT and MAPK/ERK pathways.[7]
Q3: What are the common adverse events observed in clinical trials with this compound that might indicate potential off-target or on-target toxicities?
In a phase I clinical trial, the most common drug-related adverse events for this compound included diarrhea, fatigue, and decreased appetite. Dose-limiting toxicities were also observed, which included diarrhea, QTc prolongation, elevations in liver enzymes (ALT/AST), and central neurological toxicities such as tremors.[8] It is important to note that these toxicities can arise from either on-target inhibition of Hsp90 in normal tissues or from direct off-target effects.
Troubleshooting Guides
Problem 1: I'm observing an unexpected cellular phenotype after this compound treatment that is not a known on-target effect.
This could be due to an off-target effect or a previously uncharacterized on-target effect in your specific experimental model. Here’s a workflow to investigate this:
Caption: Workflow for troubleshooting unexpected experimental outcomes with this compound.
Problem 2: My cells are showing signs of toxicity at concentrations where I expect specific Hsp90 inhibition.
First, ensure that the observed toxicity is not the intended apoptotic effect of Hsp90 inhibition in your cancer cell model. If the toxicity seems excessive or occurs in non-cancerous cells, consider the following:
-
Titrate the Dose: Perform a dose-response curve to find the optimal concentration of this compound that inhibits Hsp90 without causing excessive toxicity.
-
Check Vehicle Controls: Ensure that the solvent for this compound is not contributing to the toxicity.
-
Assess Cell Line Sensitivity: Different cell lines can have varying sensitivities to Hsp90 inhibition. It's possible your cell line is particularly dependent on an Hsp90 client protein for survival.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound against Hsp90 isoforms and in cellular assays.
| Target/Assay | IC50/EC50 (nM) | Notes |
| Hsp90 Isoforms (Cell-free) | ||
| Hsp90α | 0.6 | [1][2] |
| Hsp90β | 0.8 | [1][2] |
| Grp94 | 8.5 | [2] |
| TRAP-1 | 320 | [1][3] |
| Cellular Assays (GTL-16 cells) | ||
| c-Met degradation | 37 | [2] |
| Hsp70 induction | 20 | [2] |
| p-ERK inhibition | 11 | [2] |
| p-AKT inhibition | 6 | [2] |
| Cell Proliferation (GI50) | ||
| BT474 (breast cancer) | 7 | [2] |
| A549 (lung cancer) | 28 | [2] |
| H1975 (lung cancer) | 35 | [2] |
| MV4;11 (AML) | 4 | [2] |
Key Experimental Protocols
Protocol 1: Western Blot for On-Target Hsp90 Inhibition
This protocol is to confirm that this compound is engaging its target in your cellular model.
-
Cell Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp70, an Hsp90 client protein (e.g., Akt, c-Met, CDK4), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Expect to see a dose-dependent increase in Hsp70 expression and a decrease in the levels of the Hsp90 client protein.
Protocol 2: Kinase Selectivity Profiling
To definitively determine if this compound is interacting with off-target kinases, a comprehensive kinase screening assay is recommended. This is typically performed as a service by specialized companies.
-
Assay Principle: These assays often utilize enzymatic activity measurements or binding assays (e.g., KINOMEscan™). A large panel of purified, active kinases is used.
-
Experimental Setup: this compound is tested at a high concentration (e.g., 1 or 10 µM) against the kinase panel. The percentage of inhibition of each kinase's activity is measured.
-
Data Interpretation: Significant inhibition (typically >50%) of a kinase other than Hsp90 would indicate a potential off-target interaction. Follow-up dose-response experiments should be performed to determine the IC50 for any identified hits.
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target signaling cascade of this compound.
This technical support guide provides a starting point for addressing potential off-target effects of this compound. Careful experimental design and validation are crucial for accurately interpreting your results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel, orally bioavailable HSP90 inhibitor NVP-HSP990 induces cell cycle arrest and apoptosis in multiple myeloma cells and acts synergistically with melphalan by increased cleavage of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Hsp-990
Welcome to the technical support center for Hsp-990, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable small molecule that inhibits the function of Heat Shock Protein 90 (Hsp90).[1] It binds to the N-terminal ATP-binding domain of Hsp90, preventing its chaperone activity.[2][3][4] This disruption leads to the proteasomal degradation of Hsp90's "client" proteins, many of which are oncoproteins critical for tumor cell proliferation and survival, such as HER2/ERBB2, AKT, and c-Met.[1][4] Inhibition of Hsp90 can thus simultaneously block multiple signaling pathways essential for cancer progression.[5]
Q2: I am observing inconsistent or no biological effect in my cell-based assays. What are the possible causes?
Inconsistent results with this compound can stem from several factors:
-
Compound Instability and Solubility: this compound, like many small molecule inhibitors, can have limited solubility in aqueous solutions.[6] Precipitation of the compound upon dilution into cell culture media is a common issue that can lead to a lower effective concentration and variable results.[6] Ensure proper dissolution and handling as detailed in the protocols below.
-
Cell Line Variability: The sensitivity of different cancer cell lines to Hsp90 inhibitors can vary significantly.[7] This can be due to differences in the expression levels of Hsp90 isoforms (Hsp90α and Hsp90β), the specific oncogenic drivers of the cell line, or the activity of downstream signaling pathways.[8]
-
Induction of the Heat Shock Response: A common cellular response to Hsp90 inhibition is the activation of Heat Shock Factor 1 (HSF-1), which upregulates the expression of other heat shock proteins like Hsp70 and Hsp27.[9][10] These chaperones can have pro-survival effects and confer resistance to Hsp990 treatment.[9][10]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[11]
Q3: How can I troubleshoot issues with this compound solubility?
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.[3][6][12] Ensure the compound is fully dissolved by vortexing.[6]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to minimize degradation from repeated freeze-thaw cycles.[6]
-
Careful Dilution: When preparing working solutions, add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion.[6] The final DMSO concentration in your cell culture medium should typically be kept low (e.g., ≤0.5%) to avoid solvent-induced toxicity.[6]
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells.[6] If precipitation is observed, consider lowering the final concentration of this compound.[6]
Troubleshooting Guides
Issue 1: Inconsistent Results in Western Blotting for Client Protein Degradation
| Observation | Possible Cause | Troubleshooting Steps |
| No degradation of client protein (e.g., AKT, c-Met) | 1. Ineffective this compound concentration: The concentration used may be too low for the specific cell line. 2. Short treatment duration: The incubation time may not be sufficient to observe protein degradation. 3. Compound instability/precipitation: The compound may not be fully soluble in the culture medium. | 1. Perform a dose-response experiment: Treat cells with a range of this compound concentrations to determine the optimal effective concentration for your cell line. 2. Perform a time-course experiment: Harvest cells at different time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[13] 3. Verify compound solubility: Prepare fresh working solutions and visually inspect for precipitation. Follow the solubility troubleshooting steps mentioned above. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable protein levels. 2. Inconsistent this compound treatment: Pipetting errors or uneven distribution of the compound in the culture medium. | 1. Ensure uniform cell seeding: Use a cell counter for accurate cell numbers and ensure a single-cell suspension before plating. 2. Ensure thorough mixing: Gently swirl the plate after adding this compound to ensure even distribution. |
| Upregulation of Hsp70 is not observed | 1. Antibody issue: The Hsp70 antibody may not be working correctly. 2. Insufficient Hsp90 inhibition: The concentration or duration of this compound treatment may not be enough to induce a robust heat shock response. | 1. Validate the Hsp70 antibody: Use a positive control (e.g., heat-shocked cells) to confirm antibody performance. 2. Increase this compound concentration or treatment time: Refer to dose-response and time-course experiments to ensure sufficient target engagement. |
Issue 2: High IC50 Value or Apparent Resistance in Cell Viability Assays
| Observation | Possible Cause | Troubleshooting Steps |
| Higher than expected IC50 value | 1. Cell line insensitivity: The chosen cell line may be intrinsically resistant to Hsp90 inhibition. 2. Rapid drug efflux: Overexpression of efflux pumps like P-glycoprotein. 3. Induction of pro-survival pathways: Upregulation of Hsp70 or activation of bypass signaling pathways. | 1. Screen a panel of cell lines: Test this compound on various cell lines to identify sensitive models. 2. Investigate efflux pump expression: Use qPCR or Western blotting to check for the expression of ABC transporters. Consider co-treatment with an efflux pump inhibitor as an experimental control.[11] 3. Assess the heat shock response: Monitor Hsp70 levels by Western blot. Consider co-treatment with an Hsp70 inhibitor to see if it sensitizes cells to this compound. |
| Inconsistent cell viability readings | 1. Edge effects in multi-well plates: Evaporation from the outer wells can lead to inconsistent results. 2. Inaccurate cell seeding: Non-uniform cell numbers will affect the final readout. | 1. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media.[13] 2. Ensure accurate cell plating: Use a calibrated multichannel pipette and ensure a homogenous cell suspension. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 for Hsp90α | 0.6 nM | [2][3] |
| This compound IC50 for Hsp90β | 0.8 nM | [2][3] |
| This compound IC50 for Grp94 | 8.5 nM | |
| This compound IC50 for TRAP-1 | 320 nM | [2][3] |
| This compound IC50 in GTL-16 cells | 14 nM | [3] |
| This compound IC50 range in Glioma-initiating cells | 10 - 500 nM | [2][3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your client protein of interest (e.g., AKT, c-Met, HER2) and Hsp70 overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the different concentrations of this compound, including a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the Hsp90 chaperone cycle, leading to client protein degradation and apoptosis.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: this compound inhibits Hsp90, leading to the destabilization of key signaling proteins like AKT and RAF.
References
- 1. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hsp90 inhibition transiently activates Src kinase and promotes Src-dependent Akt and Erk activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrative Multi-Omics Analyses Reveal Mechanisms of Resistance to Hsp90β-Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Troubleshooting tips for western blot | Abcam [abcam.com]
- 11. oncotarget.com [oncotarget.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
NVP-HSP990 toxicity in animal studies and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Hsp90 inhibitor, NVP-HSP990. The information provided is based on findings from animal studies and clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with NVP-HSP990 in animal studies?
While detailed preclinical toxicology reports for NVP-HSP990 are not extensively published, data from clinical trials with its human formulation (HSP990) and studies on other Hsp90 inhibitors provide strong indicators of potential toxicities in animal models. The primary dose-limiting toxicities (DLTs) are neurological, gastrointestinal, cardiac, and hepatic.
Q2: What specific neurological toxicities should I monitor for in my animal studies?
Based on clinical trial data for HSP990, researchers should be vigilant for signs of central nervous system (CNS) toxicity. In mice and other animal models, this may manifest as:
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Ataxia (impaired coordination)
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Tremors or myoclonus (sudden, involuntary muscle jerks)
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Lethargy or decreased activity
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Changes in gait or posture
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Seizures (at higher doses)
One study noted that non-rodent models might be more predictive of neurological toxicities in humans.
Q3: Is ocular toxicity a concern with NVP-HSP990?
Yes, ocular toxicity is a known class effect for Hsp90 inhibitors. Prolonged inhibition of Hsp90 in the eye can lead to photoreceptor cell death. The risk of ocular toxicity is associated with the accumulation of the drug in the retina. Since NVP-HSP990 is a blood-brain barrier permeable inhibitor, monitoring for ocular health is crucial in long-term animal studies.
Q4: What is the mechanism behind NVP-HSP990-induced toxicity?
NVP-HSP990 is a pan-inhibitor of Hsp90, affecting multiple isoforms including Hsp90α and Hsp90β. The on-target inhibition of these essential chaperone proteins in normal tissues is the primary driver of toxicity. For example, cardiotoxicity associated with some Hsp90 inhibitors has been linked to the inhibition of Hsp90α, which is crucial for the proper function of the hERG potassium channel. Ocular toxicity may result from the degradation of key Hsp90 client proteins essential for photoreceptor health.
Troubleshooting Guides
Issue 1: Animals are exhibiting signs of neurological toxicity (e.g., ataxia, tremors).
Table 1: Mitigation Strategies for Neurological Toxicity
| Mitigation Strategy | Description | Key Considerations |
| Dose Reduction | Lower the dose of NVP-HSP990. | This is the most straightforward approach but may impact efficacy. A dose-response study is recommended to find the optimal therapeutic window. |
| Schedule Optimization | Change the dosing schedule (e.g., from daily to twice weekly or weekly). | Dose-limiting toxicities of Hsp90 inhibitors are often schedule-dependent. Less frequent dosing may allow for recovery of normal tissues. |
| Combination Therapy | Combine a lower dose of NVP-HSP990 with another therapeutic agent. | Synergistic effects with agents like PI3K/mTOR inhibitors may allow for a reduction in the NVP-HSP990 dose while maintaining or enhancing anti-tumor activity. |
Experimental Protocol: Assessment of Neurotoxicity in Rodents
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Animal Model: Male and female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
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Housing: Single-housed to prevent injury in case of severe ataxia or seizures.
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Drug Administration: Administer NVP-HSP990 orally at various doses and schedules. Include a vehicle control group.
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Behavioral Monitoring:
-
Observational Screen: At baseline and regular intervals post-dosing, perform a comprehensive observational assessment (e.g., Irwin screen or a modified version) to check for changes in posture, gait, grooming, and the presence of tremors or convulsions.
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Rotarod Test: To quantitatively assess motor coordination and balance. Test animals at baseline and at peak plasma concentrations of the drug.
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Grip Strength Test: To measure muscle strength, which can be affected by neurotoxicity.
-
-
Histopathology: At the end of the study, perfuse the animals and collect brain tissue. Perform H&E staining on sections from the cerebellum, cortex, and hippocampus to look for neuronal damage, inflammation, or other pathological changes.
Logical Workflow for Managing Neurotoxicity
Caption: Workflow for addressing neurotoxicity in animal studies.
Issue 2: How to monitor for and mitigate potential ocular toxicity.
Table 2: Strategies for Ocular Safety Assessment
| Assessment Method | Description | Frequency |
| Ophthalmic Examinations | Conduct regular eye exams using a slit lamp and indirect ophthalmoscopy. Look for signs of inflammation, cataracts, or retinal changes. | Baseline, weekly for the first month, then monthly. |
| Electroretinography (ERG) | A non-invasive test to measure the electrical response of the retina to light stimulation. Can detect functional changes before structural damage is visible. | Baseline and at the end of the study, or if ophthalmic exams show abnormalities. |
| Histopathology | At necropsy, collect eyes for histopathological examination. Look for photoreceptor degeneration, retinal thinning, or optic nerve damage. | End of study. |
Experimental Protocol: In Vivo Ocular Safety Assessment in Rodents
-
Animal Model: Albino rabbits are often preferred for ocular studies due to their larger eyes, but rats and mice can also be used.
-
Drug Administration: Administer NVP-HSP990 systemically (e.g., orally) at the desired doses and schedule.
-
Ophthalmic Examinations:
-
Before starting the study, perform a baseline examination of both eyes.
-
At regular intervals, examine the eyes for any abnormalities of the conjunctiva, cornea, iris, and lens using a slit lamp.
-
Dilate the pupils with a mydriatic agent (e.g., tropicamide) and examine the retina and optic nerve using an indirect ophthalmoscope.
-
-
Electroretinography (ERG):
-
If ERG equipment is available, perform baseline recordings.
-
Repeat ERG at the end of the study or if functional deficits are suspected. Anesthetize the animal and place an electrode on the cornea to record retinal electrical activity in response to light flashes.
-
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Histopathology:
-
At the end of the study, euthanize the animals and enucleate the eyes.
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Fix the eyes in an appropriate fixative (e.g., Davidson's fixative).
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Process the tissues, embed in paraffin, section, and stain with H&E for microscopic examination.
-
Signaling Pathway: Hsp90 Inhibition and Potential Ocular Toxicity
Caption: Hsp90 inhibition leading to potential retinal toxicity.
Issue 3: How to implement a combination therapy strategy to reduce toxicity.
Table 3: Example Combination Therapy for Enhanced Efficacy and Potentially Reduced Toxicity
| Combination Agent | Rationale | Potential Benefit |
| PI3K/mTOR Inhibitor | The PI3K/Akt/mTOR pathway is a key survival pathway in many cancers and is often upregulated as a resistance mechanism to Hsp90 inhibition. | Synergistic anti-tumor effect, allowing for lower, less toxic doses of NVP-HSP990. May also prevent the Hsp90 blockade-induced stress response. |
Experimental Protocol: NVP-HSP990 and PI3K/mTOR Inhibitor Combination in a Xenograft Model
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Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts known to be sensitive to Hsp90 and PI3K pathway inhibition.
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Study Groups:
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Group 1: Vehicle control
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Group 2: NVP-HSP990 alone (at a dose expected to be well-tolerated)
-
Group 3: PI3K/mTOR inhibitor alone
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Group 4: NVP-HSP990 + PI3K/mTOR inhibitor (at the same doses as the monotherapy groups)
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Drug Administration: Administer drugs according to a predetermined schedule (e.g., NVP-HSP990 orally twice weekly, PI3K/mTOR inhibitor orally daily).
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Efficacy Assessment: Measure tumor volumes 2-3 times per week. At the end of the study, excise tumors and weigh them.
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Toxicity Monitoring:
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Monitor animal body weight and clinical signs of toxicity daily.
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At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including liver enzymes).
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Collect major organs (liver, spleen, kidney, heart, lungs) for histopathological examination.
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Pharmacodynamic Assessment: In a satellite group of animals, collect tumor and/or surrogate tissue at various time points after dosing to assess target engagement (e.g., by measuring levels of Hsp90 client proteins and phosphorylated Akt).
Workflow for Combination Therapy to Mitigate Toxicity
Caption: Strategy for using combination therapy to improve therapeutic window.
Technical Support Center: Overcoming Hsp-990 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Hsp90 inhibitor, Hsp-990 (also known as NVP-HSP990), in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line appears to be resistant to this compound. How can I confirm this?
A1: The first step is to quantitatively determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to a known sensitive cell line or previously established values. A significant increase in the IC50 value is the primary indicator of resistance.
Q2: What are the common mechanisms of resistance to this compound?
A2: Resistance to Hsp90 inhibitors like this compound can be multifactorial. The most common mechanisms include:
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Induction of the Heat Shock Response: Hsp90 inhibition is a cellular stressor that activates Heat Shock Factor 1 (HSF1), leading to the upregulation of pro-survival chaperones like Hsp70 and Hsp27. These chaperones can compensate for the loss of Hsp90 function and protect client proteins from degradation.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that are not dependent on Hsp90 client proteins. Common examples include the PI3K/Akt and MAPK signaling pathways.[1]
Q3: I've confirmed resistance. What are my next steps to identify the mechanism in my cell line?
A3: A systematic approach is recommended. The following workflow can help elucidate the resistance mechanism in your specific cell line.
Caption: Troubleshooting workflow for this compound resistance.
Q4: How can I overcome this compound resistance in my experiments?
A4: Based on the identified mechanism, several combination strategies can be employed to resensitize your cells to this compound.
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Heat Shock Response: Combine this compound with an Hsp70 inhibitor or an HSF1 inhibitor. This dual blockade prevents the compensatory pro-survival response.
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Increased Drug Efflux: Co-administer this compound with an ABC transporter inhibitor, such as verapamil or tariquidar.
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Bypass Pathway Activation: Use a combination of this compound and a specific inhibitor of the activated pathway (e.g., a PI3K inhibitor like wortmannin or a MEK inhibitor like trametinib).
Quantitative Data Summary
The following tables provide a summary of quantitative data related to this compound potency and resistance.
Table 1: In Vitro Potency of this compound (NVP-HSP990)
| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
|---|---|---|---|
| Hsp90α | Biochemical Assay | 0.6 | [2] |
| Hsp90β | Biochemical Assay | 0.8 | [2] |
| Grp94 | Biochemical Assay | 8.5 | [2] |
| BT474 (Breast Cancer) | Growth Inhibition | 7 ± 2 | [2] |
| A549 (Lung Cancer) | Growth Inhibition | 28 ± 5 | [2] |
| H1975 (Lung Cancer) | Growth Inhibition | 35 ± 4 | [2] |
| MV4;11 (AML) | Growth Inhibition | 4 ± 1 | [2] |
| Glioma Initiating Cells (Responders) | Growth Inhibition | < 60 | [3] |
| Glioma Initiating Cells (Non-Responders) | Growth Inhibition | > 60 (up to 500) |[3] |
Table 2: Example of Acquired Resistance to a Second-Generation Hsp90 Inhibitor (Ganetespib) This data is for the Hsp90 inhibitor Ganetespib and is representative of the degree of resistance that can develop.
| Cell Line | Condition | IC50 (nM) | Fold Increase in Resistance | Reference |
|---|---|---|---|---|
| HS578T (TNBC) | Parental (Sensitive) | 4.79 ± 0.32 | - | [4] |
| HS578T (CR2) | Ganetespib-Resistant | 15.57 ± 1.90 | ~3.3 | [4] |
| HS578T (CR3) | Ganetespib-Resistant | 20.28 ± 2.75 | ~4.2 |[4] |
Key Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Caption: Workflow for IC50 determination by MTT assay.
Methodology:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.
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Incubation: Incubate the plate for 48 to 72 hours.
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MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance values against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Hsp70 and Client Protein Levels
This protocol is used to assess changes in protein expression levels, a key indicator of Hsp90 inhibition and resistance.
Caption: Experimental workflow for Western blot analysis.
Methodology:
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Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound for a specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against your proteins of interest (e.g., Hsp70, Hsp27, Akt, Cdk4, and a loading control like GAPDH or β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine relative protein levels.
Signaling Pathways and Mechanisms
Hsp90 Chaperone Cycle and Inhibition
This compound is an ATP-competitive inhibitor that binds to the N-terminal domain of Hsp90, disrupting its chaperone cycle. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are oncoproteins.
References
- 1. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel HSP90 inhibitor NVP-HSP990 targets cell cycle regulators to ablate Olig2-positive glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Hsp-990 Technical Support Center: Interpreting Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, Hsp-990. The following information is designed to help interpret dose-response curves and address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant variability in the IC50 value of this compound for the same cell line across different experiments?
A1: Inconsistent IC50 values can arise from several experimental factors:
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Cell Passage Number: As cells are cultured over multiple passages, they can undergo phenotypic changes that alter their sensitivity to drug treatments.[1]
-
Recommendation: Use cells within a consistent and low passage number range for all experiments. It is advisable to thaw a new vial of cells after a predetermined number of passages and to create a cell bank of low-passage cells to ensure a consistent starting population.[1]
-
-
Cell Seeding Density: The initial number of cells plated can influence the growth rate and the final assay readout, thereby affecting the apparent IC50 value.[1]
-
Recommendation: Maintain a consistent cell seeding density across all dose-response experiments. Optimize the seeding density to ensure cells are in the exponential growth phase during the drug incubation period.[1]
-
-
Compound Stability: Small molecules like this compound may have limited stability in cell culture medium over extended incubation periods.[1]
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Recommendation: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
-
DMSO Concentration: High concentrations of the solvent DMSO can be toxic to cells and interfere with the dose-response curve.[1]
-
Recommendation: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is kept at a non-toxic level (typically ≤ 0.5%).[1]
-
Q2: My this compound dose-response curve has a shallow slope. What does this indicate?
A2: A shallow dose-response curve suggests a weaker dependency of the inhibitory effect on the drug concentration. This can be due to:
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Complex Mechanism of Action: The inhibitor may have multiple binding sites with different affinities or may induce complex downstream signaling events that do not follow a simple dose-response relationship.
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Cellular Heterogeneity: The cell population may contain a mix of sensitive and resistant cells, leading to a gradual decline in viability rather than a steep drop.
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Assay Window: The assay may not be sensitive enough to detect a sharp drop in cell viability, resulting in a shallower curve.
Q3: I am observing a biphasic dose-response curve with this compound, where the inhibitory effect plateaus or decreases at higher concentrations. What could be the cause?
A3: A biphasic or non-monotonic dose-response curve is a known phenomenon with Hsp90 inhibitors and can be attributed to:
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Induction of the Heat Shock Response (HSR): Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like Hsp70 and Hsp27.[2] These proteins have anti-apoptotic functions and can counteract the cytotoxic effects of this compound at high concentrations, leading to a plateau or a dip in the dose-response curve.[2]
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Off-Target Effects: At very high concentrations, this compound may have off-target effects that interfere with its primary mechanism of action or induce paradoxical effects on cell viability.[2]
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Experimental Artifacts: Issues such as compound precipitation at high concentrations or limitations of the viability assay itself can lead to misleading results.[2]
Q4: The dose-response curve for this compound does not reach 100% inhibition, even at the highest concentrations tested. Why is this?
A4: An incomplete inhibition plateau can be due to several factors:
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Inherent Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms to Hsp90 inhibition.[1]
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Drug Efflux: Cells may actively pump the inhibitor out, preventing it from reaching a high enough intracellular concentration to induce complete cell death.[3]
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of Hsp90 inhibition.[3]
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Assay Limitations: The chosen assay endpoint may not be sensitive enough to detect complete inhibition, or the drug incubation time may be insufficient.[1]
Data Presentation
Table 1: In Vitro Activity of this compound (NVP-HSP990)
| Parameter | Value (nM) | Notes |
| IC50 (Hsp90α) | 0.6 | Determined by a biochemical assay.[4][5] |
| IC50 (Hsp90β) | 0.8 | Determined by a biochemical assay.[4][5] |
| IC50 (Grp94) | 8.5 | Determined by a biochemical assay.[4][5] |
| IC50 (TRAP-1) | 320 | Determined by an ATPase assay.[4][5] |
| Cellular EC50 (GTL-16 cells) | 14 | Determined by a cell proliferation assay. |
| Cellular EC50 (c-Met degradation) | 37 | Determined by in-cell Western blot analysis in GTL-16 cells. |
| Cellular EC50 (Hsp70 induction) | 20 | Determined by in-cell Western blot analysis in GTL-16 cells. |
| Cellular EC50 (p-ERK inhibition) | 11 | Determined by in-cell Western blot analysis in GTL-16 cells. |
| Cellular EC50 (p-AKT inhibition) | 6 | Determined by in-cell Western blot analysis in GTL-16 cells. |
Table 2: Representative IC50 Values of Hsp90 Inhibitors in Various Cancer Cell Lines
| Hsp90 Inhibitor | Cell Line | IC50 (nM) |
| 17-AAG (Tanespimycin) | H1975 (Lung Adenocarcinoma) | 1.258[6] |
| H1437 (Lung Adenocarcinoma) | 6.555[6] | |
| HCC827 (Lung Adenocarcinoma) | 26.255[6] | |
| Calu-3 (Lung Adenocarcinoma) | 87.733[6] | |
| IPI-504 | H1437 (Lung Adenocarcinoma) | 3.473[6] |
| H1650 (Lung Adenocarcinoma) | 3.764[6] | |
| H2009 (Lung Adenocarcinoma) | 33.833[6] | |
| MPC-3100 | HCT-116 (Colon Cancer) | 540[7] |
| NVP-AUY922 | ARPE-19 (Retinal Cells) | < 0.01 µM[8] |
| 17-AAG | ARPE-19 (Retinal Cells) | 0.02 µM[8] |
Experimental Protocols
Protocol 1: Hsp90 Client Protein Degradation Assay via Western Blot
This protocol details the steps to assess the degradation of specific Hsp90 client proteins (e.g., AKT, HER2, c-Raf) in response to this compound treatment.[9][10]
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Cell Seeding and Treatment:
-
Cell Lysis:
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Wash cells twice with ice-cold PBS.[9]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well and incubate on ice for 30 minutes.[10]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies specific for the client protein of interest and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection:
Protocol 2: Hsp70 Induction Assay
This protocol is used to determine if this compound treatment induces the heat shock response by measuring Hsp70 levels.
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Lysis and Protein Quantification:
-
Follow the same procedure as in Protocol 1.
-
-
Immunoblotting:
-
Follow the same procedure as in Protocol 1, but use a primary antibody specific for Hsp70.
-
-
Data Analysis:
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A dose-dependent increase in Hsp70 levels in this compound-treated cells compared to the vehicle control indicates the induction of the heat shock response.[11]
-
Mandatory Visualization
Caption: this compound inhibits the Hsp90 chaperone cycle, leading to client protein degradation and apoptosis.
Caption: A logical workflow for troubleshooting atypical this compound dose-response curves.
Caption: A decision tree for troubleshooting common this compound dose-response curve issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Assessment of Hsp90β-selective inhibitor safety and on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing the Heat Shock Response with Hsp90 Inhibitors
A Note on Terminology: Initial searches for "Hsp-990" suggest this may be a typographical error or a reference to a specific, less common inhibitor. The vast body of scientific literature focuses on Heat Shock Protein 90 (Hsp90) and its inhibitors. This guide will address the broader class of Hsp90 inhibitors, which are instrumental in cancer therapy and research, to provide comprehensive support for minimizing the heat shock response and troubleshooting experimental challenges. One such inhibitor, referred to as HSP990, has been noted to bind to the N-domain of Hsp90 and suppress the growth of various cancer cell lines.[1]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Hsp90 inhibitors effectively in experimental settings.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of Hsp90 inhibitors and their interaction with the heat shock response.
| Question | Answer |
| 1. What is the primary mechanism of action for Hsp90 inhibitors? | Hsp90 inhibitors typically bind to the ATP-binding pocket in the N-terminal domain of Hsp90, blocking the binding of ATP.[2][3] This inhibits the chaperone's ATPase activity, preventing the conformational changes necessary for client protein maturation and stability.[3][4] Consequently, client proteins are targeted for degradation through the ubiquitin-proteasome pathway.[2][3][5] |
| 2. Why does inhibiting Hsp90 induce a heat shock response? | Under normal conditions, Hsp90 is part of a complex that keeps Heat Shock Factor 1 (HSF1) in an inactive state.[6][7] When Hsp90 is inhibited, HSF1 is released, trimerizes, and translocates to the nucleus, where it activates the transcription of heat shock proteins (HSPs) like Hsp70 and Hsp27.[7][8][9] This is a natural cellular stress response. |
| 3. Is the induction of Hsp70 and Hsp27 an off-target effect? | No, the upregulation of Hsp70 and Hsp27 is a known on-target consequence of Hsp90 inhibition and serves as a pharmacodynamic marker of target engagement.[8] |
| 4. What are the therapeutic implications of using Hsp90 inhibitors? | Hsp90 is overexpressed in many cancer cells and is crucial for the stability of numerous oncoproteins.[5][9][10][11] By inhibiting Hsp90, these oncoproteins are degraded, leading to the disruption of multiple signaling pathways critical for cancer cell growth and survival.[12] Hsp90 inhibitors have shown promise in clinical trials, particularly in combination therapies.[13][14] |
| 5. Are there different classes of Hsp90 inhibitors? | Yes, Hsp90 inhibitors are classified based on their chemical structure and origin. Major classes include natural products and their derivatives (e.g., geldanamycin, 17-AAG), purine-based inhibitors, benzamide inhibitors, and resorcinol-containing inhibitors.[15] Most inhibitors in clinical trials target the N-terminal domain (NTD), though C-terminal domain (CTD) inhibitors are also being developed.[15] |
II. Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experiments with Hsp90 inhibitors.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. High levels of cytotoxicity in non-cancerous control cells. | - High concentrations of the inhibitor can be toxic to normal cells.[8]- The specific control cell line may be particularly sensitive. | - Perform a dose-response curve to identify the optimal concentration that maximizes the therapeutic window between cancerous and non-cancerous cells.[8]- Reduce the duration of the treatment.[8]- Ensure the cell line is correctly identified and free from contamination.[8] |
| 2. No decrease in Hsp90 client protein levels after treatment. | - Insufficient drug concentration or incubation time.[8]- The protein of interest may not be a primary Hsp90 client in the experimental model.[8]- The ubiquitin-proteasome system may be impaired.[8] | - Increase the inhibitor concentration and/or extend the incubation period (e.g., 24-48 hours).[8]- Confirm that the protein is a known Hsp90 client.[8]- Use a proteasome inhibitor (e.g., MG132) as a positive control for protein accumulation to ensure the proteasome is functional.[8] |
| 3. Development of resistance to the Hsp90 inhibitor. | - Upregulation of other pro-survival chaperones like Hsp27 and Hsp70.[16]- Increased drug efflux due to overexpression of ABC transporter proteins (e.g., P-glycoprotein).[16]- Activation of alternative "bypass" signaling pathways.[16] | - Combine the Hsp90 inhibitor with an Hsp27 or Hsp70 inhibitor.[16]- Co-administer the Hsp90 inhibitor with a known efflux pump inhibitor (e.g., Verapamil).[16]- Identify and co-target the activated bypass pathway with a specific inhibitor.[16] |
Troubleshooting Workflow for Hsp90 Inhibitor Resistance
Caption: Troubleshooting logic for investigating Hsp90 inhibitor resistance.
III. Quantitative Data Summary
The following tables summarize key quantitative data related to Hsp90 inhibitors.
Table 1: IC₅₀ Values of Select Hsp90 Inhibitors in Various Cancer Cell Lines
| Hsp90 Inhibitor | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| 17-AAG | MCF7 | Breast Cancer | 40 | [17] |
| BIIB021 | CLL cells | Chronic Lymphocytic Leukemia | Value not specified, induces apoptosis | [1] |
| STA-9090 | AML cells | Acute Myeloid Leukemia | Value not specified, inhibits growth | [1] |
| HSP990 | Various | Various Cancers | Value not specified, inhibits growth | [1] |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell line.
Table 2: Overview of Hsp90 Inhibitors in Clinical Trials
| Inhibitor | Phase of Development | Select Cancer Indications | Key Findings | Reference |
| Tanespimycin (17-AAG) | Phase I/II/III (Completed/Terminated) | Multiple Myeloma, Breast Cancer, NSCLC | Limited single-agent activity, better in combination. | [13][18] |
| Alvespimycin (17-DMAG) | Phase I/II (Completed) | Solid Tumors, Leukemia | More soluble derivative of 17-AAG. | [18][19] |
| Ganetespib | Phase II/III (Completed/Terminated) | NSCLC, Breast Cancer | Showed some efficacy but trials were terminated. | [20] |
| Pimitespib (TAS-116) | Phase I/II/III (Active) | GIST, Colorectal Cancer | Promising results with low toxicity as monotherapy and in combination with nivolumab. | [13][14] |
As of recent updates, 22 Hsp90 inhibitors have been tested in 186 cancer clinical trials.[13]
IV. Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy and mechanism of action of Hsp90 inhibitors.
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to measure the degradation of known Hsp90 client proteins (e.g., HER2, Akt, Raf-1) following inhibitor treatment.[8][21]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Collect the lysate and clear by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.[21]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[21]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[21]
-
Incubate the membrane with primary antibodies against the Hsp90 client protein, Hsp70 (as a marker of Hsp90 inhibition), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[21]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control to determine the relative decrease in the client protein and increase in Hsp70.
-
Protocol 2: Cell Viability Assay for IC₅₀ Determination
This protocol determines the concentration of an Hsp90 inhibitor that induces 50% inhibition of cell viability.[16]
-
Cell Seeding:
-
Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.[16]
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the Hsp90 inhibitor. Include an untreated control.[16]
-
-
Incubation:
-
Incubate the cells for a specified period, typically 48-72 hours.[16]
-
-
Viability Assessment:
-
Perform a cell viability assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.[16]
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[16]
-
V. Visualizations of Key Pathways and Processes
The Hsp90 Chaperone Cycle
References
- 1. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Heat shock protein 90 inhibition: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP90 inhibitors in the context of heat shock and the unfolded protein response: effects on a primary canine pulmonary adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsp90 - Wikipedia [en.wikipedia.org]
- 12. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 13. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Addressing Neurological Toxicities of NVP-HSP990 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the neurological toxicities associated with the HSP90 inhibitor, NVP-HSP990, in in vivo experiments. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to facilitate effective study design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the known neurological toxicities of NVP-HSP990 observed in vivo?
A1: In a first-in-human Phase I clinical trial, NVP-HSP990 was associated with dose-limiting neurological toxicities. The most frequently reported drug-related neurological adverse events included dizziness and tremor. Other observed central neurological toxicities were ataxia, myoclonus, fatigue, presyncope, syncope, confusion, and visual hallucinations.[1][2] Preclinical studies in dogs at doses of ≥2 mg/kg also revealed tremors and ataxia, whereas no neurological effects were observed in rats, suggesting that non-rodent models may be more predictive of neurological toxicities in humans.
Q2: At what dose levels do neurological toxicities of NVP-HSP990 typically occur?
A2: In the Phase I clinical trial, neurological toxicities were found to be dose-dependent. The maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) for a once-weekly oral administration was established at 50 mg due to these neurological side effects.[1][2] Further dose escalation beyond 60 mg once weekly was not feasible due to the severity of these toxicities.[1][2]
Q3: What is the proposed mechanism behind NVP-HSP990-induced neurological toxicities?
A3: NVP-HSP990 is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous client proteins. Inhibition of HSP90 leads to the degradation of these client proteins, many of which are critical for normal cellular function, including in the central nervous system.[3][4] The exact signaling pathways leading to the specific neurological toxicities observed with NVP-HSP990 are not fully elucidated but are thought to be related to the disruption of essential neuronal proteins. HSP90 inhibition can also trigger a heat shock response, leading to the upregulation of other heat shock proteins like Hsp70.[3] Some research suggests a link between HSP90 inhibition and the AMPK-ERK signaling pathway, as well as chaperone-mediated autophagy (CMA) and GPX4 degradation in the context of neuroprotection from other insults, which could be relevant to understanding the off-target effects of NVP-HSP990.[5][6]
Q4: Are there any known strategies to mitigate the neurological toxicities of NVP-HSP990?
A4: Currently, there are no established clinical strategies to specifically mitigate the neurological toxicities of NVP-HSP990. The primary approach in the clinical trial was dose management, including dose reduction or discontinuation of the treatment.[1] For preclinical in vivo studies, careful dose-response assessments are crucial to identify a therapeutic window with acceptable toxicity. Researchers should consider using non-rodent species for more predictive neurotoxicity assessment.
Troubleshooting Guides
Managing Common Issues During In Vivo Administration
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Compound Precipitation in Formulation | - Poor solubility of NVP-HSP990 in the chosen vehicle.- Temperature changes affecting solubility.- Incorrect pH of the vehicle. | - Optimize the vehicle composition. Consider using a mixture of solvents like DMSO, PEG300, and Tween 80 in saline.[7]- Prepare the formulation fresh before each use.- Gently warm the formulation to aid dissolution, but be mindful of compound stability.- Ensure the pH of the vehicle is compatible with the compound and the route of administration. |
| Animal Distress During Oral Gavage | - Improper restraint technique.- Incorrect gavage needle size or type.- Esophageal or tracheal irritation. | - Ensure proper training in animal handling and oral gavage techniques.[8][9][10][11][12]- Use appropriately sized, flexible gavage needles with a ball tip to minimize trauma.[11]- Moisten the tip of the gavage needle with water or a palatable solution to ease insertion.[8]- Administer the formulation slowly and observe the animal for any signs of distress.[9] |
| Inconsistent Dosing | - Inaccurate volume measurement.- Leakage from the syringe or gavage needle.- Animal regurgitation. | - Use calibrated equipment for accurate volume measurement.- Ensure a secure connection between the syringe and the gavage needle.- Administer the dose slowly to minimize the risk of regurgitation.[9]- Observe the animal for a short period after dosing to ensure the dose is retained. |
Interpreting Unexpected Neurological Signs in Animals
| Observed Sign | Potential Interpretation | Recommended Action(s) |
| Tremors or Ataxia | - Direct neurotoxic effect of NVP-HSP990, consistent with preclinical findings in dogs and clinical observations. | - Document the onset, duration, and severity of the signs.- Perform detailed behavioral assessments (e.g., rotarod test) to quantify the deficit.- Consider dose reduction in subsequent cohorts.- Collect brain tissue for histopathological analysis. |
| Lethargy or Reduced Activity | - Could be a sign of general malaise or a specific central nervous system depressant effect. | - Conduct an open-field test to quantify locomotor activity.- Monitor body weight and food/water intake.- Rule out other potential causes of illness. |
| Seizures | - While not a commonly reported side effect, it could be a severe neurotoxic response. | - Immediately consult with a veterinarian.- Document the seizure activity in detail.- Consider humane euthanasia if seizures are severe or prolonged.- Collect brain tissue for detailed neuropathological examination. |
Quantitative Data Summary
The following tables summarize the neurological adverse events (AEs) observed in the Phase I clinical trial of NVP-HSP990.
Table 1: Incidence of Drug-Related Neurological Adverse Events (All Grades) in Patients Treated with NVP-HSP990 (N=64)
| Neurological Adverse Event | Number of Patients (%) |
| Dizziness | 12 (19%) |
| Tremor | 12 (19%) |
Data extracted from the first-in-human phase I study of HSP990.[1]
Table 2: Dose-Limiting Neurological Toxicities (DLTs) Observed in the Dose-Escalation Phase
| Dose Level (mg, once weekly) | Number of Patients with DLTs | Type of Neurological DLT |
| 60 | 2 | Grade 3 Tremor |
Further dose escalation beyond 60 mg was halted due to neurological toxicity. The MTD was declared at 50 mg once weekly.[1]
Experimental Protocols
Assessment of Motor Coordination: Rotarod Test
Objective: To evaluate the effect of NVP-HSP990 on motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus for mice or rats
-
NVP-HSP990 formulation and vehicle control
-
Animal scale
-
Timer
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Training:
-
Place each animal on the stationary rod of the rotarod apparatus.
-
For animals that fall off, gently place them back on the rod.
-
Conduct 2-3 training trials on consecutive days before the test day. In each trial, the rod accelerates from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each animal in each trial.
-
-
Testing:
-
Administer NVP-HSP990 or vehicle control to the animals via the intended route (e.g., oral gavage).
-
At a predetermined time point post-administration (based on pharmacokinetic data), place the animals on the rotarod.
-
Start the rotarod at a set acceleration profile (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each animal. A fall is registered when the animal falls onto the platform below or clings to the rod and makes a full passive rotation.
-
Perform 2-3 test trials with a rest period of at least 15 minutes between trials.
-
-
Data Analysis: Calculate the average latency to fall for each treatment group and compare the results using appropriate statistical analysis (e.g., t-test or ANOVA).
Assessment of Locomotor Activity and Anxiety-Like Behavior: Open-Field Test
Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in rodents treated with NVP-HSP990.
Materials:
-
Open-field arena (a square or circular enclosure with high walls)
-
Video tracking software and camera
-
NVP-HSP990 formulation and vehicle control
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment. The lighting in the room should be kept consistent.
-
Testing:
-
Administer NVP-HSP990 or vehicle control to the animals.
-
At the desired time point post-administration, gently place the animal in the center of the open-field arena.
-
Allow the animal to explore the arena freely for a set duration (e.g., 10-20 minutes).[13][14]
-
Record the session using a video camera mounted above the arena.
-
-
Cleaning: After each animal, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis). Animals that spend more time in the periphery are considered more anxious.
-
Rearing frequency: A measure of exploratory behavior.
-
Compare the data between treatment groups using appropriate statistical methods.
-
Histopathological Assessment of Neurotoxicity
Objective: To examine brain tissue for signs of neuronal damage, apoptosis, and astrogliosis following NVP-HSP990 treatment.
1. Tissue Collection and Preparation:
-
At the end of the in vivo study, euthanize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution for cryoprotection.
-
Section the brain tissue using a cryostat or vibratome at a thickness of 20-40 µm.
2. TUNEL Staining for Apoptosis Detection:
-
Mount the brain sections on slides.
-
Follow a standard TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining protocol to detect DNA fragmentation, a hallmark of apoptosis.[7][15][16][17]
-
Permeabilize the tissue sections (e.g., with Proteinase K).
-
Incubate with TdT enzyme and labeled dUTPs (e.g., FITC-dUTP).
-
Visualize the labeled cells using fluorescence microscopy.
-
-
Quantify the number of TUNEL-positive cells in specific brain regions of interest.
3. Immunohistochemistry for Astrogliosis (GFAP Staining):
-
Wash the brain sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate the sections with a primary antibody against Glial Fibrillary Acidic Protein (GFAP), a marker for reactive astrocytes (e.g., rabbit anti-GFAP).
-
Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Capture images using a fluorescence microscope and quantify the GFAP immunoreactivity. An increase in GFAP staining is indicative of astrogliosis, a response to neuronal injury.
Visualizations
Caption: Mechanism of NVP-HSP990 action and potential pathway to neurotoxicity.
Caption: Workflow for assessing NVP-HSP990-induced neurotoxicity in vivo.
References
- 1. A first-in-human phase I, dose-escalation, multicentre study of HSP990 administered orally in adult patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-human phase I, dose-escalation, multicentre study of HSP990 administered orally in adult patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HSP90 inhibition in the mouse spinal cord enhances opioid signaling by suppressing an AMPK-mediated negative feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. instechlabs.com [instechlabs.com]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Open field test for mice [protocols.io]
- 14. MPD: JaxCC1: project protocol [phenome.jax.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. genscript.com [genscript.com]
- 17. TUNEL staining [abcam.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Hsp90 Inhibitors: Hsp-990 vs. 17-AAG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed and objective comparison of the efficacy of two prominent Heat Shock Protein 90 (Hsp90) inhibitors: Hsp-990 (also known as NVP-HSP990) and 17-AAG (Tanespimycin). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of Hsp90 is a promising therapeutic strategy for simultaneously targeting multiple oncogenic signaling pathways. This document summarizes key experimental data, details relevant methodologies, and provides visual representations of the underlying biological processes to aid in the informed selection and application of these inhibitors in a research setting.
Mechanism of Action
Both this compound and 17-AAG are potent inhibitors of Hsp90 that exert their effects by binding to the highly conserved N-terminal ATP-binding pocket of the chaperone. This competitive inhibition of ATP binding prevents the conformational changes necessary for Hsp90's chaperone activity. Consequently, client proteins are destabilized, ubiquitinated, and targeted for degradation by the proteasome. This leads to the simultaneous disruption of multiple signaling pathways critical for tumor growth and survival.
Comparative Efficacy: In Vitro Data
The following tables summarize the in vitro efficacy of this compound and 17-AAG from various studies. A direct comparison in GTL-16 gastric tumor cells reveals the potent activity of both compounds, with this compound demonstrating slightly greater potency in inhibiting the Hsp90α and Hsp90β isoforms and downstream signaling pathways.
Table 1: Direct Comparison of IC50 and EC50 Values in GTL-16 Gastric Tumor Cells
| Parameter | This compound (NVP-HSP990) | 17-AAG | Reference |
| Hsp90α IC50 (nM) | 0.6 | Not specified in direct comparison | [1] |
| Hsp90β IC50 (nM) | 0.8 | Not specified in direct comparison | [1] |
| Grp94 IC50 (nM) | 8.5 | Not specified in direct comparison | [1] |
| TRAP-1 IC50 (nM) | 320 | >10,000 (10% inhibition at 10 µM) | [1] |
| p-ERK EC50 (nM) | 11 | 21 | [1] |
| p-AKT EC50 (nM) | 6 | 20 | [1] |
Table 2: Anti-proliferative Activity (GI50/IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (NVP-HSP990) GI50/IC50 (nM) | 17-AAG IC50 (nM) | Reference |
| BT474 | Breast Cancer | 7 ± 2 | ~5-6 | [2][3] |
| A549 | Lung Cancer | 28 ± 5 | Not specified | [2] |
| H1975 | Lung Cancer | 35 ± 4 | Not specified | [2] |
| MV4;11 | Leukemia | 4 ± 1 | Not specified | [2] |
| GTL-16 | Gastric Cancer | 14 (EC50) | Not specified | [2] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 27-49 | Not specified | [4] |
| LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | Not specified | 25-45 | [3] |
| Ba/F3 (BCR-ABL wild-type) | Leukemia | Not specified | 5200 | [3] |
| Ba/F3 (BCR-ABL T315I mutant) | Leukemia | Not specified | 2300 | [3] |
Comparative Efficacy: In Vivo Data
While a direct head-to-head in vivo comparison in the same tumor model was not identified in the reviewed literature, individual studies demonstrate the anti-tumor activity of both compounds in xenograft models.
This compound (NVP-HSP990):
In a GTL-16 gastric cancer xenograft model, a single oral dose of 15 mg/kg of NVP-HSP990 led to sustained downregulation of the client protein c-Met and upregulation of the stress-response protein Hsp70[2]. Repeated oral dosing of NVP-HSP990 resulted in significant tumor growth inhibition in various xenograft models, including breast cancer (BT-474), leukemia (MV4;11), and lung cancer (H1975 and A549) at doses ranging from 5 to 15 mg/kg administered on different schedules[2].
17-AAG:
Preclinical studies have consistently shown that 17-AAG exhibits significant anti-tumor activity across a spectrum of cancers in xenograft models[5][6]. For example, in a gallbladder cancer xenograft model, 17-AAG treatment resulted in a 69.6% reduction in average tumor size[5]. However, the clinical development of 17-AAG has been hampered by its poor water solubility and the need for a Cremophor-based formulation, which can cause adverse effects[7][8].
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and 17-AAG are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or 17-AAG (typically from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values by plotting the data using a non-linear regression model.
Western Blot Analysis for Client Protein Degradation
-
Cell Treatment and Lysis: Treat cultured cancer cells with various concentrations of this compound or 17-AAG for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein levels.
Mandatory Visualizations
Hsp90 Signaling Pathway and Inhibition
Caption: Hsp90 inhibition by this compound or 17-AAG disrupts the chaperone cycle.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing Hsp90 inhibitor efficacy.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical activity of the novel orally bioavailable HSP90 inhibitor NVP-HSP990 against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HSP90 inhibitor 17-AAG exhibits potent antitumor activity for pheochromocytoma in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
NVP-HSP990: A Potent and Orally Bioavailable Hsp90 Inhibitor for Cancer Therapy
A comprehensive analysis of NVP-HSP990's inhibitory effects on Heat Shock Protein 90 (Hsp90), benchmarked against the established inhibitor 17-AAG. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their biochemical and cellular activities, supported by experimental data and protocols.
NVP-HSP990 is a novel, orally active inhibitor of Hsp90 that has demonstrated potent and broad-spectrum antitumor activities in both laboratory and preclinical settings.[1][2][3][4][5] Structurally distinct from other clinical Hsp90 inhibitors, NVP-HSP990 binds to the N-terminal ATP-binding domain of Hsp90, thereby inhibiting its chaperone function.[1][5][6][7] This inhibition leads to the destabilization and subsequent degradation of a wide array of oncogenic client proteins that are crucial for tumor growth and survival.[1][8]
Comparative Analysis of Hsp90 Inhibitors: NVP-HSP990 vs. 17-AAG
NVP-HSP990 exhibits a strong inhibitory profile against multiple Hsp90 isoforms, with single-digit nanomolar efficacy against Hsp90α and Hsp90β.[1][2][3][6][9] Its potency is significantly greater than the first-generation inhibitor 17-AAG in cellular assays.
Biochemical Potency
| Inhibitor | Hsp90α (IC50, nmol/L) | Hsp90β (IC50, nmol/L) | Grp94 (IC50, nmol/L) | TRAP-1 (IC50, nmol/L) |
| NVP-HSP990 | 0.6 | 0.8 | 8.5 | 320 |
| 17-AAG | Equipotent across Hsp90α, Hsp90β, and Grp94 | Equipotent across Hsp90α, Hsp90β, and Grp94 | Equipotent across Hsp90α, Hsp90β, and Grp94 | Marginal effect (10% inhibition at 10 µmol/L) |
Table 1: Biochemical potency of NVP-HSP990 and 17-AAG against Hsp90 isoforms. Data sourced from Menezes et al., 2012.[1]
Cellular Activity in GTL-16 Gastric Tumor Cells
| Inhibitor | c-Met Degradation (EC50, nmol/L) | Hsp70 Induction (EC50, nmol/L) | p-ERK Inhibition (EC50, nmol/L) | p-AKT Inhibition (EC50, nmol/L) |
| NVP-HSP990 | 37 | 20 | 11 | 6 |
| 17-AAG | - | - | 21 | 20 |
Table 2: Cellular activity of NVP-HSP990 and 17-AAG in the c-Met amplified GTL-16 human gastric cancer cell line. Data sourced from Menezes et al., 2012.[1]
Mechanism of Action: Disrupting the Hsp90 Chaperone Cycle
NVP-HSP990 functions by competitively inhibiting the ATPase activity of Hsp90, which is essential for its protein folding function.[1] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of client proteins, thereby blocking multiple signaling pathways involved in tumorigenesis.[1] A key indicator of Hsp90 inhibition is the induction of Hsp70, a compensatory heat shock protein.[1][2][3][6]
Experimental Protocols
Hsp90 Binding and ATPase Assays
The inhibitory potency of NVP-HSP990 on Hsp90 isoforms was determined using biotinylated geldanamycin-binding inhibition assays for Hsp90α, Hsp90β, and Grp94, and an ATPase activity assay for TRAP-1.[1]
Cellular Assays: In-Cell Western Blotting
The effects of NVP-HSP990 on client protein degradation and downstream signaling pathways were assessed in GTL-16 cells using an in-cell Western blot analysis.[1] This method allows for the quantification of intracellular proteins in a microplate format.
-
Cell Culture and Treatment: GTL-16 cells were seeded in 96-well plates and treated with varying concentrations of NVP-HSP990 or 17-AAG for 24 hours.[1]
-
Fixation and Permeabilization: Cells were fixed with formaldehyde and permeabilized with Triton X-100 to allow antibody access.
-
Immunostaining: Cells were incubated with primary antibodies specific for c-Met, Hsp70, phosphorylated ERK (p-ERK), and phosphorylated AKT (p-AKT), followed by incubation with fluorescently labeled secondary antibodies.
-
Quantification: The fluorescence intensity was measured using a plate reader, and EC50 values were calculated.[1]
In Vivo Tumor Xenograft Studies
The antitumor efficacy of NVP-HSP990 was evaluated in human tumor xenograft models.[1] For the GTL-16 gastric cancer model, tumor-bearing mice were treated with NVP-HSP990 administered orally.[1][2][3][6] Tumor growth was monitored over time, and pharmacodynamic markers such as c-Met and Hsp70 levels in tumor tissues were assessed.[1][2][3][6]
Conclusion
NVP-HSP990 is a highly potent and selective Hsp90 inhibitor with a favorable pharmacological profile, including oral bioavailability.[1][2][3][5] Its superior potency compared to older inhibitors like 17-AAG in cellular models, combined with its broad-spectrum antitumor activity, underscores its potential as a valuable therapeutic agent in oncology. The experimental data robustly validate the inhibitory effect of NVP-HSP990 on Hsp90, providing a strong rationale for its continued clinical development.[2][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE NOVEL ORAL HSP90 INHIBITOR NVP-HSP990 EXHIBITS POTENT AND BROAD-SPECTRUM ANTI-TUMOR ACTIVITIES IN VITRO AND IN VIVO - OAK Open Access Archive [oak.novartis.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Hsp-990 and Other Novel Hsp90 Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. As a molecular chaperone, it is essential for the conformational stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, offering a promising therapeutic strategy to simultaneously target multiple oncogenic pathways. This guide provides a detailed comparison of Hsp-990 (NVP-HSP990), a potent and orally bioavailable Hsp90 inhibitor, with other novel Hsp90 inhibitors that have been evaluated in clinical trials, including onalespib (AT13387), ganetespib (STA-9090), and luminespib (AUY922).
Mechanism of Action of Hsp90 Inhibitors
Hsp90 inhibitors competitively bind to the ATP-binding pocket in the N-terminal domain of Hsp90, preventing the hydrolysis of ATP.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[2] This targeted degradation of oncoproteins, such as HER2, BRAF, MET, and ALK, can induce cell cycle arrest and apoptosis in cancer cells.[3][4]
Preclinical Performance of Hsp90 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected Hsp90 inhibitors against different Hsp90 isoforms and various cancer cell lines.
| Inhibitor | Hsp90α (IC50, nM) | Hsp90β (IC50, nM) | Grp94 (IC50, nM) | TRAP-1 (IC50, nM) | Representative Cancer Cell Line GI50 (nM) | Reference |
| This compound (NVP-HSP990) | 0.6 | 0.8 | 8.5 | 320 | BT474 (breast): 7, A549 (lung): 28, GTL-16 (gastric): 14 | [5] |
| Onalespib (AT13387) | Not specified | Not specified | Not specified | Not specified | A375 (melanoma): 18, PNT2 (prostate, non-tumorigenic): 480 | [6] |
| Ganetespib (STA-9090) | Not specified | Not specified | Not specified | Not specified | Potent low nanomolar activity across various cell lines. | [7] |
| Luminespib (AUY922) | 7.8 | 21 | Weaker potency | Weaker potency | Average GI50 of 9 nM across various human cancer cell lines. | [8][9] |
Clinical Trial Data Comparison
The following tables provide a comparative overview of the clinical trial data for this compound and other novel Hsp90 inhibitors.
This compound (NVP-HSP990)
| Clinical Trial ID | Phase | Indication | Dosage | No. of Patients | Key Outcomes & Adverse Events | Reference |
| NCT01055412 | I | Advanced Solid Malignancies | 2.5 mg to 60 mg once weekly; 25 mg twice weekly | 64 | MTD: 50 mg once weekly. Best Response: Stable disease in 25 patients. No objective responses. Common AEs: Diarrhea, fatigue, decreased appetite. DLTs: Diarrhea, QTc prolongation, ALT/AST elevations, central neurological toxicities. | [10][11] |
Onalespib (AT13387)
| Clinical Trial ID | Phase | Indication | Dosage | No. of Patients | Key Outcomes & Adverse Events | Reference |
| NCT00878423 | I | Advanced Solid Tumors | Starting at 20 mg/m² QDx2/week | 31 | RP2D: 160 mg/m²/dose on a QDx2/week schedule. Best Response: Stable disease in 8 patients. No objective responses. Common AEs: Gastrointestinal, hepatic, and hematologic toxicities. | [12][13] |
| NCT02503709 | I | Advanced Solid Tumors (in combination with AT7519) | Onalespib 80 mg/m² IV + AT7519 21 mg/m² IV on days 1, 4, 8, 11 of a 21-day cycle | 28 | MTD: Onalespib 80 mg/m² + AT7519 21 mg/m². Best Response: Partial responses in palate adenocarcinoma and Sertoli-Leydig tumor; stable disease in colorectal and endometrial cancer. Common AEs (Grade 1/2): Diarrhea (79%), fatigue (54%), mucositis (57%), nausea (46%), vomiting (50%). | [14][15] |
| Phase I/II | I/II | Castration-Resistant Prostate Cancer (in combination with abiraterone acetate) | Regimen 1: 220 mg/m² once weekly. Regimen 2: 120 mg/m² on day 1 and 2 weekly. | 48 | No objective or PSA responses. Common AEs (≥Grade 3): Diarrhea (21%), fatigue (13%). DLTs: Diarrhea at 260 mg/m² (Regimen 1) and 160 mg/m² (Regimen 2). | [16][17][18] |
Ganetespib (STA-9090)
| Clinical Trial ID | Phase | Indication | Dosage | No. of Patients | Key Outcomes & Adverse Events | Reference |
| GALAXY-1 (NCT01798485) | II | Advanced Non-Small Cell Lung Cancer (Adenocarcinoma) | 150 mg/m² on days 1 and 15 with docetaxel 75 mg/m² on day 1 of a 21-day cycle | 252 | PFS: Trend in favor of combination (HR=0.82). OS: Trend in favor of combination (HR=0.84). In patients diagnosed >6 months prior, significant improvement in PFS (HR=0.74) and OS (HR=0.69). Common AEs (Grade ≥3): Neutropenia (41% vs 42% in docetaxel alone). | [3][5][19] |
| GALAXY-2 | III | Advanced Non-Small-Cell Lung Cancer (Adenocarcinoma) | 150 mg/m² on days 1 and 15 with docetaxel 75 mg/m² on day 1 of a 21-day cycle | 677 | Trial stopped for futility. No improvement in OS (10.9 vs 10.5 months) or PFS (4.2 vs 4.3 months). Common AEs (Grade 3/4): Neutropenia (30.9% vs 25% in docetaxel alone). | [10][20] |
Luminespib (AUY922)
| Clinical Trial ID | Phase | Indication | Dosage | No. of Patients | Key Outcomes & Adverse Events | Reference |
| NCT01124864 | II | Advanced Non-Small Cell Lung Cancer (Molecularly Defined) | 70 mg/m² weekly | 153 | ORR: 31.8% in ALK-rearranged, 17.1% in EGFR-mutant. Common AEs: Diarrhea, nausea, decreased appetite, visual-related disorders (79.7%, mostly grade 1/2). | [21] |
| NCT01854034 | II | NSCLC with EGFR exon 20 insertions | Not specified | 29 | ORR: 17%. Median PFS: 2.9 months. Median OS: 13 months. Common AEs: Diarrhea (83%), visual changes (76%), fatigue (45%). | [2] |
Experimental Protocols
Hsp90 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function. Inhibition of this activity is a primary mechanism of Hsp90 inhibitors.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. A common method involves a colorimetric reaction where Pi reacts with a molybdate solution in the presence of a reducing agent (like Malachite Green) to form a colored complex, which is measured spectrophotometrically.[22][23]
Materials:
-
Purified Hsp90 protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
ATP solution
-
Test inhibitor compounds
-
Malachite Green solution
-
Ammonium molybdate solution
-
Citrate solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the Hsp90 protein to each well.
-
Add the test inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no Hsp90).
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 90 minutes).
-
Stop the reaction by adding the Malachite Green/molybdate/citrate solution.
-
Read the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Hsp90 Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known ligand for binding to the ATP-binding site of Hsp90.
Principle: A fluorescently labeled ligand that binds to the Hsp90 ATP pocket is used. When an unlabeled inhibitor binds to the same site, it displaces the fluorescent ligand, causing a change in the fluorescence signal (e.g., fluorescence polarization).[24][25]
Materials:
-
Purified Hsp90 protein
-
Fluorescently labeled Hsp90 ligand (e.g., a fluorescent derivative of geldanamycin)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT.[24]
-
Test inhibitor compounds
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare serial dilutions of the test inhibitor compounds in the assay buffer.
-
In a 384-well plate, add the Hsp90 protein and the fluorescently labeled ligand to each well.
-
Add the test inhibitor dilutions to the respective wells. Include controls for maximum and minimum polarization.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 3-5 hours), protected from light.[24]
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The decrease in polarization is proportional to the amount of fluorescent ligand displaced by the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
Visualizations
Caption: Hsp90 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Hsp90 Inhibitor Screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized phase II study of ganetespib, a heat shock protein 90 inhibitor, in combination with docetaxel in second-line therapy of advanced non-small cell lung cancer (GALAXY-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. A first-in-human phase I, dose-escalation, multicentre study of HSP990 administered orally in adult patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacodynamic and Clinical Results from a Phase I/II Study of the HSP90 Inhibitor Onalespib in Combination with Abiraterone Acetate in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Unveiling the Potency of Hsp-990: A Comparative Guide to a Novel HSP90 Inhibitor in Diverse Cancer Models
For Immediate Release
In the dynamic landscape of cancer therapeutics, targeting the molecular chaperone Heat Shock Protein 90 (HSP90) has emerged as a promising strategy. This guide provides a comprehensive cross-validation of Hsp-990, a potent, orally bioavailable, second-generation HSP90 inhibitor, and objectively compares its performance against other notable inhibitors in various cancer models. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to facilitate informed decisions in oncological research.
This compound distinguishes itself by binding to the N-terminal ATP-binding domain of HSP90, leading to the proteasomal degradation of a wide array of oncogenic client proteins.[1][2] This action disrupts critical signaling pathways, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[1][2] Preclinical studies have demonstrated its broad-spectrum antitumor activities across a range of cancer types, including gastric, breast, non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[3][4]
Comparative Efficacy of HSP90 Inhibitors
To provide a clear perspective on the efficacy of this compound relative to its counterparts, the following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound and other well-characterized HSP90 inhibitors—17-AAG, Ganetespib (STA-9090), and NVP-AUY922—across various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | IC50/GI50 (nM) | Reference |
| This compound | Gastric Cancer | GTL-16 | GI50: 14 | [5][6] |
| Breast Cancer | BT474 | GI50: 7 | [7] | |
| NSCLC | A549 | GI50: 28 | [7] | |
| NSCLC | NCI-H1975 | GI50: 35 | [7] | |
| AML | MV4;11 | GI50: 4 | [7] | |
| 17-AAG | NSCLC | NCI-H1975 | IC50: 20-3,500 | [3] |
| Breast Cancer | JIMT-1 | IC50: 10 | [8] | |
| Breast Cancer | SKBR-3 | IC50: 70 | [8] | |
| Prostate Cancer | LNCaP, PC-3 | IC50: 25-45 | [1] | |
| Ganetespib | NSCLC | NCI-H1975 | IC50: 2-30 | [3] |
| Gastric Cancer | AGS | IC50: 3.05 | [4] | |
| Gastric Cancer | N87 | IC50: 2.96 | [4] | |
| Breast Cancer | SUM149 | IC50: 13 | [9] | |
| NVP-AUY922 | Breast Cancer | BT-474 | GI50: 3-126 | [10] |
| NSCLC | 41 cell lines | IC50: < 100 | [11] | |
| NSCLC | H1299 | IC50: 2,850 | [12] |
Delving into the Mechanism: Signaling and Experimental Validation
The antitumor effects of HSP90 inhibitors are rooted in their ability to disrupt the HSP90 chaperone cycle, leading to the degradation of client proteins crucial for cancer cell survival and proliferation.
Caption: HSP90 signaling pathway and the mechanism of this compound inhibition.
The validation of this compound's efficacy relies on a series of well-defined experimental protocols. The following workflow outlines the typical process for evaluating HSP90 inhibitors.
Caption: A typical experimental workflow for evaluating HSP90 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of this compound and other HSP90 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the HSP90 inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI50 value is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the HSP90 inhibitor at various concentrations for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Western Blot Analysis for Client Protein Degradation
-
Cell Lysis: Following treatment with the HSP90 inhibitor, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against HSP90 client proteins (e.g., Akt, HER2, c-Met) and a loading control (e.g., β-actin or GAPDH).
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13][14]
Conclusion
The data presented in this guide underscore the potent and broad-spectrum anti-cancer activity of this compound. Its favorable in vitro efficacy, often in the low nanomolar range, positions it as a compelling candidate for further investigation. The comparative analysis with other HSP90 inhibitors highlights its competitive profile. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to independently validate and expand upon these findings. As the quest for more effective and targeted cancer therapies continues, this compound represents a significant advancement in the field of HSP90-targeted treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]
- 13. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of the Pharmacokinetics of HSP-990 and AUY922 for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of two prominent heat shock protein 90 (Hsp90) inhibitors: HSP-990 and AUY922. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in preclinical and clinical research.
Introduction to Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and tumor cell survival.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[2][3] this compound and AUY922 are potent, synthetic, small-molecule inhibitors of Hsp90 that have been evaluated in various cancer models.[4][5][6] Understanding their distinct pharmacokinetic properties is paramount for optimizing their therapeutic potential.
Pharmacokinetic Profiles: A Comparative Summary
The following table summarizes the key pharmacokinetic parameters of this compound and AUY922, compiled from preclinical and clinical studies. It is important to note that direct comparative studies are limited, and the presented data is synthesized from separate investigations, which may involve different experimental conditions.
| Pharmacokinetic Parameter | This compound | AUY922 |
| Administration Route | Oral[1][5] | Intravenous (i.v.)[4][7] |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour (oral, mice)[5] | Not explicitly stated, rapid distribution observed[7] |
| Plasma Half-life (t½) | 2.5 hours (i.v., mice)[5] | 10 hours (apparent terminal elimination, i.v., mice)[7] |
| Bioavailability | 76% (oral, mice)[5] | Not applicable (i.v. administration) |
| Plasma Protein Binding | 74% (mouse plasma)[5] | Not explicitly stated |
| Metabolism | Metabolite(s) evaluated in clinical studies[8] | Metabolized to its phenolic glucuronide (BJP762)[9] |
| Excretion | Not explicitly stated | Primarily fecal, with minimal urinary excretion[10] |
| Clinical Dose | Recommended Phase II Dose (RP2D): 50 mg once weekly (oral)[8] | Recommended Phase II Dose (RP2D): 70 mg/m² once weekly (i.v.)[4][9] |
Mechanism of Action and Signaling Pathway
Both this compound and AUY922 are potent inhibitors of the Hsp90 chaperone, binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[3][11] This competitive inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[2][3] This action affects multiple signaling pathways critical for tumor growth and survival.
Below is a diagram illustrating the general mechanism of Hsp90 inhibition by this compound and AUY922 and its impact on downstream signaling pathways.
Caption: Mechanism of Hsp90 inhibition and its downstream effects.
Experimental Protocols
Detailed methodologies for the key pharmacokinetic experiments are crucial for the interpretation and replication of the presented data.
In Vivo Pharmacokinetic Studies in Mice (this compound)
-
Animal Model: CD-1 mice.[5]
-
Drug Administration:
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of this compound were determined using quantitative liquid chromatography/mass spectrometry (LC/MS).[5]
-
Data Analysis: Pharmacokinetic parameters were calculated using standard noncompartmental methods (WinNonLin).[5]
In Vivo Pharmacokinetic Studies in Mice (AUY922)
-
Animal Model: Female athymic nude mice bearing BT-474 human breast cancer xenografts.[7]
-
Drug Administration: A single intravenous (i.v.) dose of 30 mg/kg.[7]
-
Sample Collection: Plasma, tumor, and various organs were collected at different time points.[7]
-
Bioanalysis: AUY922 concentrations were quantified by HPLC/MS-MS.[7]
-
Data Analysis: Pharmacokinetic parameters were derived from the concentration-time data.[7]
Clinical Pharmacokinetic Studies (this compound)
-
Study Design: Phase I, dose-escalation study in adult patients with advanced solid malignancies.[8]
-
Drug Administration: Oral administration of this compound once or twice weekly.[8]
-
Sample Collection: Whole blood samples were collected and centrifuged to obtain plasma.[8]
-
Bioanalysis: Plasma concentrations of this compound and its metabolites were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[8]
Clinical Pharmacokinetic Studies (AUY922)
-
Study Design: Phase I dose-escalation study in patients with advanced solid tumors.[9]
-
Drug Administration: Intravenous (i.v.) infusion of AUY922 once weekly.[9]
-
Sample Collection: Blood samples were collected for pharmacokinetic analysis.[9]
-
Bioanalysis: Concentrations of AUY922 and its phenolic glucuronide metabolite (BJP762) in blood were analyzed using liquid chromatography and tandem mass spectrometry.[9]
The following diagram illustrates a general workflow for a typical preclinical pharmacokinetic study.
Caption: General workflow of a preclinical pharmacokinetic study.
Conclusion
This compound and AUY922 are both potent Hsp90 inhibitors with distinct pharmacokinetic profiles that influence their clinical development and potential therapeutic applications. This compound offers the advantage of oral bioavailability, which may provide greater convenience in a clinical setting.[5] In contrast, AUY922, administered intravenously, exhibits a longer terminal half-life.[7] The choice between these two inhibitors will depend on the specific research question, the desired dosing regimen, and the target patient population. The data and protocols presented in this guide are intended to provide a solid foundation for further investigation and development of these promising anticancer agents.
References
- 1. Facebook [cancer.gov]
- 2. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation study of the HSP90 inhibitor AUY922 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A first-in-human phase I, dose-escalation, multicentre study of HSP990 administered orally in adult patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical pharmacokinetic analysis of SNX-2112, a novel Hsp90 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]
Validating Biomarkers for Hsp90 Inhibitor Sensitivity in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. As a molecular chaperone, it is essential for the stability and function of numerous oncoproteins that drive tumor growth and survival. Hsp-990 and other N-terminal Hsp90 inhibitors disrupt this process, leading to the degradation of these client proteins and subsequent cancer cell death. However, the clinical efficacy of Hsp90 inhibitors has been variable, underscoring the need for robust predictive biomarkers to identify patient populations most likely to respond to these targeted therapies.
This guide provides a comparative overview of key biomarkers for predicting sensitivity to Hsp90 inhibitors, with a focus on this compound. We present experimental data, detailed validation protocols, and a comparison with alternative therapeutic strategies targeting the Hsp90 pathway.
Key Predictive Biomarkers for Hsp90 Inhibitor Sensitivity
Several biomarkers have been investigated for their potential to predict tumor sensitivity to Hsp90 inhibitors. The most promising candidates include the Hsp90 client protein HER2, the secreted protein IGFBP-2, and the pharmacodynamic marker of Hsp90 inhibition, Hsp70.
Comparative Analysis of Predictive Biomarkers
The following table summarizes the key characteristics and predictive value of the most prominent biomarkers for Hsp90 inhibitor sensitivity.
| Biomarker | Protein Type | Method of Detection | Predictive Value | Advantages | Disadvantages |
| HER2 | Hsp90 Client Protein (Receptor Tyrosine Kinase) | Immunohistochemistry (IHC), FISH | Strong correlation between HER2 amplification/overexpression and sensitivity to Hsp90 inhibitors in preclinical and clinical studies.[1][2][3][4][5] | Well-established clinical assay; direct link to a key oncogenic driver. | Primarily relevant for HER2-positive cancers (e.g., breast, gastric). |
| IGFBP-2 | Secreted Protein | Enzyme-Linked Immunosorbent Assay (ELISA) | Elevated serum levels correlate with tumor burden and may decrease in response to Hsp90 inhibition.[6] | Minimally invasive (serum-based); potential for monitoring therapeutic response.[6] | Indirect marker of Hsp90 activity; may be influenced by other factors. |
| Hsp70 Induction | Co-chaperone/Stress Response Protein | Western Blot, IHC | Induction of Hsp70 is a pharmacodynamic marker of Hsp90 target engagement. The magnitude of induction may correlate with the degree of Hsp90 inhibition.[7][8] | Direct indicator of target inhibition in tumor tissue or surrogate samples. | Invasive (requires tumor biopsy); relationship with clinical outcome is still under investigation. |
| p-Akt | Hsp90 Client Protein (Serine/Threonine Kinase) | Western Blot, IHC | Inhibition of Hsp90 leads to dephosphorylation and degradation of Akt. Baseline p-Akt levels may predict sensitivity. | Central node in survival signaling pathways. | Dynamic phosphorylation state can be challenging to measure reliably. |
| PSA | Androgen Receptor-regulated Protein | ELISA | In prostate cancer, a decrease in serum PSA levels can be a pharmacodynamic marker of Hsp90 inhibition due to AR degradation. | Well-established, minimally invasive biomarker in prostate cancer. | Specific to androgen receptor-driven prostate cancer. |
Alternative Therapeutic Strategies Targeting the Hsp90 Pathway
While N-terminal inhibitors like this compound are the most clinically advanced, several alternative strategies are being explored to overcome some of their limitations, such as the induction of the heat shock response.
Comparison of Hsp90-Targeting Strategies
| Therapeutic Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| N-Terminal Inhibitors (e.g., this compound) | Compete with ATP for binding to the N-terminal pocket of Hsp90, leading to client protein degradation.[9] | Broad-spectrum activity against multiple oncoproteins. | Can induce a pro-survival heat shock response (HSR) by activating HSF1.[2] |
| C-Terminal Inhibitors | Bind to the C-terminal domain of Hsp90, disrupting its dimerization and chaperone function without inducing the HSR.[2] | Avoidance of the heat shock response may lead to improved efficacy and reduced resistance. | Less clinically advanced; may have different client protein specificity compared to N-terminal inhibitors. |
| Isoform-Selective Inhibitors | Target specific Hsp90 isoforms (Hsp90α, Hsp90β, GRP94, TRAP1) to potentially reduce off-target toxicities.[10][11] | Improved therapeutic window by sparing essential functions of other isoforms. | Complex biology of isoform-specific functions is still being elucidated. |
| Co-chaperone Inhibitors (e.g., targeting Cdc37) | Disrupt the interaction between Hsp90 and its co-chaperones, which are required for the maturation of specific client proteins like kinases. | More targeted approach with potentially fewer off-target effects. | May only be effective in tumors dependent on specific Hsp90-co-chaperone interactions. |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker analysis is crucial for patient stratification and monitoring treatment response. This section provides detailed protocols for the key experimental techniques used to validate the biomarkers discussed above.
HER2 Immunohistochemistry (IHC) Protocol for FFPE Tissues
This protocol outlines the steps for the immunohistochemical detection of HER2 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 changes, 3 minutes each).
-
Transfer to 70% ethanol (2 changes, 3 minutes each).
-
Rinse in deionized water.
2. Antigen Retrieval:
-
Immerse slides in a high-pH antigen retrieval solution (e.g., Tris-EDTA, pH 9.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
3. Staining:
-
Wash slides in a wash buffer (e.g., TBS with 0.05% Tween-20).
-
Incubate with a hydrogen peroxide block for 10 minutes to quench endogenous peroxidase activity.
-
Wash slides.
-
Incubate with a protein block (e.g., 5% normal goat serum) for 30 minutes.
-
Incubate with the primary antibody against HER2 (e.g., clone 4B5) for 60 minutes at room temperature or overnight at 4°C.
-
Wash slides.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes.
-
Wash slides.
-
Incubate with a DAB chromogen solution until the desired stain intensity develops.
-
Rinse with deionized water.
4. Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanols and xylene.
-
Mount with a permanent mounting medium.
HER2 Scoring: HER2 expression is scored based on the intensity and completeness of membrane staining in tumor cells, according to the ASCO/CAP guidelines.
-
0: No staining or incomplete, faint membrane staining in <10% of tumor cells.
-
1+: Incomplete, faint membrane staining in ≥10% of tumor cells.
-
2+ (Equivocal): Weak to moderate complete membrane staining in ≥10% of tumor cells, or strong, complete membrane staining in ≤10% of tumor cells.
-
3+ (Positive): Strong, complete membrane staining in >10% of tumor cells.
Quantitative ELISA for Serum IGFBP-2
This protocol describes a sandwich ELISA for the quantitative measurement of IGFBP-2 in human serum.
1. Plate Preparation:
-
A 96-well microplate is pre-coated with a capture antibody specific for human IGFBP-2.
2. Assay Procedure:
-
Add 100 µL of standards, controls, and diluted patient serum samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of a biotin-conjugated detection antibody specific for human IGFBP-2 to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells four times.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells four times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 10-20 minutes in the dark.
-
Add 100 µL of stop solution to each well.
3. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of IGFBP-2 in the patient samples by interpolating their absorbance values on the standard curve.
Western Blot for Hsp70 Induction
This protocol details the detection and quantification of Hsp70 protein induction in cell lysates by Western blotting.[12]
1. Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
2. Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Hsp70 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Quantification:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Hsp90 chaperone cycle and a typical experimental workflow for biomarker validation.
Caption: The Hsp90 chaperone cycle and the mechanism of action of N-terminal inhibitors like this compound.
Caption: A generalized experimental workflow for the validation of predictive biomarkers for Hsp90 inhibitor sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel C‐terminal heat shock protein 90 inhibitors target breast cancer stem cells and block migration, self‐renewal, and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using NMR to identify binding regions for N and C-terminal Hsp90 inhibitors using Hsp90 domains - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. [PDF] Identification of new biomarkers for clinical trials of Hsp90 inhibitors | Semantic Scholar [semanticscholar.org]
- 7. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 8. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Hsp-990 Safety Profile: A Comparative Analysis with Other Hsp90 Inhibitors
A detailed examination of the safety and tolerability of the novel Hsp90 inhibitor, Hsp-990, in comparison to other agents in its class reveals a distinct profile characterized by manageable toxicities, with neurological events being dose-limiting. This guide provides a comprehensive comparison of this compound's safety profile with other notable Hsp90 inhibitors—ganetespib, onalespib, and luminespib—supported by clinical trial data and detailed experimental protocols for key safety-related assays.
Heat shock protein 90 (Hsp90) has long been an attractive target in oncology due to its crucial role in stabilizing a wide array of oncoproteins essential for tumor growth and survival. However, the clinical development of Hsp90 inhibitors has been challenging, often hampered by on-target and off-target toxicities. This compound is a potent, synthetic, small-molecule inhibitor of Hsp90 that has been evaluated in clinical trials for patients with advanced solid tumors. Understanding its safety profile in the context of other Hsp90 inhibitors is critical for researchers and drug development professionals.
Comparative Safety Profile of Hsp90 Inhibitors
The safety profiles of this compound and other prominent Hsp90 inhibitors are summarized below, with a focus on dose-limiting toxicities (DLTs) and common adverse events observed in clinical trials.
| Inhibitor | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Common Adverse Events (Grade 1-2) | Dose-Limiting Toxicities (DLTs) | Notable Features |
| This compound | 50 mg once weekly (MTD/RP2D)[1] | Diarrhea, fatigue, decreased appetite.[1] | Diarrhea, QTc prolongation, ALT/AST elevations, central neurological toxicities.[1] | Neurological toxicity is the most significant DLT, preventing further dose escalation.[1] |
| Ganetespib | 200 mg/m² once weekly (RP2D)[2] | Diarrhea, fatigue, nausea, vomiting.[2] | Grade 3 amylase elevation, Grade 3 diarrhea, Grade 3/4 asthenia.[2] | Favorable safety profile with a notable lack of significant cardiac, liver, and ocular toxicity.[3] |
| Onalespib | 260 mg/m² (in combination with paclitaxel)[4][5] | Diarrhea, fatigue, mucositis, nausea, vomiting.[6][7] | Diarrhea, increased cardiac troponins, oral mucositis (in combination therapy).[6] | Tolerability varies with the combination agent. |
| Luminespib (NVP-AUY922) | 70 mg/m² once weekly (RP2D) | Diarrhea, nausea, ocular toxicities.[8] | Grade 3 blurred vision.[8] | Ocular toxicities are a common and dose-limiting side effect.[8] |
Signaling Pathway of Hsp90 Inhibition and Associated Toxicities
Hsp90 inhibitors exert their therapeutic and toxic effects by disrupting the Hsp90 chaperone cycle. This leads to the degradation of a multitude of client proteins, many of which are critical for both cancer cell survival and normal cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 Molecular Chaperones, Metabolic Rewiring, and Epigenetics: Impact on Tumor Progression and Perspective for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
Hsp-990: A Potent Inhibitor with Marked Specificity for Cytosolic and ER-Resident Hsp90 Isoforms
For researchers, scientists, and drug development professionals, understanding the isoform-specific activity of Hsp90 inhibitors is paramount for developing targeted therapeutics with improved efficacy and reduced off-target effects. This guide provides a detailed comparison of the specificity of Hsp-990 (also known as NVP-HSP990) for the four human Hsp90 isoforms: Hsp90α and Hsp90β (cytosolic), GRP94 (endoplasmic reticulum), and TRAP-1 (mitochondrial).
This compound is a potent, orally available inhibitor of the 90-kDa heat shock protein (Hsp90) family of molecular chaperones. These chaperones are critical for the conformational maturation and stability of a wide range of "client" proteins, many of which are implicated in cancer cell proliferation and survival. By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of these client proteins and subsequent anti-tumor effects.
Isoform Specificity of this compound
Experimental data demonstrates that this compound exhibits significant specificity for the cytosolic and endoplasmic reticulum-resident Hsp90 isoforms over the mitochondrial isoform. The inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50), reveals a clear distinction in the activity of this compound against Hsp90α, Hsp90β, GRP94, and TRAP-1.
| Hsp90 Isoform | Cellular Localization | This compound IC50 (nM) |
| Hsp90α | Cytosol | 0.6[1] |
| Hsp90β | Cytosol | 0.8[1] |
| GRP94 | Endoplasmic Reticulum | 8.5[1] |
| TRAP-1 | Mitochondria | 320[2][3] |
Table 1: Comparative inhibitory potency of this compound against Hsp90 isoforms. The data clearly indicates that this compound is most potent against the cytosolic isoforms Hsp90α and Hsp90β, followed by the ER-resident GRP94. Its activity against the mitochondrial TRAP-1 is significantly lower.
Experimental Protocols
The determination of this compound's isoform specificity relies on robust biochemical assays. Below are the detailed methodologies for the key experiments cited.
Biotinylated Geldanamycin Competitive Binding Assay (for Hsp90α, Hsp90β, and GRP94)
This assay measures the ability of a test compound to compete with a known Hsp90 binder, geldanamycin, for the ATP binding pocket of the chaperone.
Materials:
-
Purified recombinant Hsp90α, Hsp90β, or GRP94
-
Biotinylated geldanamycin
-
Streptavidin-coated plates
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40)
-
Wash buffer (assay buffer without NP-40)
-
Detection reagent (e.g., Europium-labeled anti-biotin antibody)
-
This compound (or other test compounds)
Procedure:
-
Coat streptavidin plates with biotinylated geldanamycin and wash to remove unbound ligand.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the purified Hsp90 isoform to the wells, followed by the addition of the this compound dilutions.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Wash the plate to remove unbound Hsp90 and inhibitor.
-
Add a detection antibody that specifically recognizes the Hsp90 protein.
-
Add a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase or a fluorescent tag).
-
Measure the signal, which is proportional to the amount of Hsp90 bound to the biotinylated geldanamycin.
-
Calculate the IC50 value by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
TRAP-1 ATPase Activity Assay
This assay directly measures the rate of ATP hydrolysis by TRAP-1 and the inhibitory effect of this compound.
Materials:
-
Purified recombinant human TRAP-1
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM KCl, 6 mM MgCl2)
-
ATP
-
Malachite green reagent (for phosphate detection)
-
This compound (or other test compounds)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add purified TRAP-1 to the wells of a microplate.
-
Add the this compound dilutions to the wells containing TRAP-1 and pre-incubate.
-
Initiate the reaction by adding a fixed concentration of ATP to all wells.
-
Incubate the plate at 37°C for a defined period to allow for ATP hydrolysis.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) produced using a malachite green-based detection reagent. The absorbance is read at a specific wavelength (e.g., 620-650 nm).
-
The amount of Pi generated is proportional to the ATPase activity of TRAP-1.
-
Calculate the IC50 value by plotting the rate of ATP hydrolysis against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathway Disruption
This compound exerts its anti-tumor effects by inhibiting the ATPase-dependent chaperone cycle of Hsp90. This cycle is a dynamic process involving multiple co-chaperones that facilitate the proper folding and activation of client proteins.
Inhibition of Hsp90 by this compound leads to the dissociation of the Hsp90-p23 complex and the destabilization of client proteins.[2] For instance, in cancer cells with amplified c-Met, this compound treatment results in the depletion of the c-Met client protein.[2][3] This, in turn, affects downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth and survival. Concurrently, the inhibition of Hsp90 often leads to the induction of a heat shock response, characterized by the upregulation of Hsp70.[2]
Conclusion
This compound is a highly potent Hsp90 inhibitor with a clear specificity profile. Its strong inhibitory activity against the cytosolic Hsp90α and Hsp90β isoforms, and the ER-resident GRP94, contrasts with its significantly weaker activity against the mitochondrial TRAP-1 isoform. This isoform selectivity, coupled with its ability to disrupt key oncogenic signaling pathways, underscores its potential as a valuable tool for cancer research and a promising candidate for targeted cancer therapy. The provided experimental protocols offer a foundation for researchers to independently assess the activity of this compound and other Hsp90 inhibitors.
References
Hsp-990: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental findings for Hsp-990 (also known as NVP-HSP990), a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). The data presented herein is intended to offer an objective overview of this compound's performance and to evaluate the reproducibility of its preclinical findings in different experimental settings.
Summary of In Vitro and In Vivo Findings
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Result | Citation |
| Binding Affinity (IC50) | Hsp90α | 0.6 nM | |
| Hsp90β | 0.8 nM | ||
| Grp94 | 8.5 nM | ||
| TRAP1 | 320 nM | ||
| Cellular Potency (EC50) | GTL-16 (c-Met Degradation) | 37 ± 4 nM | |
| GTL-16 (Hsp70 Induction) | 20 ± 2 nM | ||
| GTL-16 (p-ERK Inhibition) | 11 ± 1 nM | ||
| GTL-16 (p-AKT Inhibition) | 6 ± 1 nM | ||
| Anti-proliferative Activity (GI50) | BT474 (Breast Cancer) | 7 ± 2 nM | |
| A549 (Lung Cancer) | 28 ± 5 nM | ||
| H1975 (Lung Cancer) | 35 ± 4 nM | ||
| MV4;11 (Leukemia) | 4 ± 1 nM | ||
| GTL-16 (Gastric Carcinoma) | 14 nM | ||
| Induction of Apoptosis | Multiple Myeloma Cell Lines | Induces apoptosis at 0-100 nM | |
| Cell Cycle Arrest | Multiple Myeloma Cell Lines | G2/M phase arrest at 25-200 nM |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mouse Models
| Parameter | Xenograft Model | Dosing Schedule | Result | Citation |
| Tumor Growth Inhibition | GTL-16 (Gastric) | 15 mg/kg, single oral dose | Sustained downregulation of c-Met and upregulation of Hsp70 | |
| GTL-16 (Gastric) | 5, 10, 15 mg/kg weekly, p.o. | Significant tumor growth inhibition | ||
| BT-474 (Breast) | 5 or 10 mg/kg weekly, p.o. | Significant tumor growth inhibition | ||
| MV4;11 (Leukemia) | 5 mg/kg twice weekly or 15 mg/kg weekly, p.o. | Tumor growth inhibition | ||
| H1975 & A549 (Lung) | 0.5 mg/kg daily, 5 mg/kg twice weekly, or 15 mg/kg weekly, p.o. | Antitumor efficacy | ||
| Glioma (Orthotopic) | Not specified | Prolonged median survival | ||
| Pharmacokinetics | CD-1 Mice | 10 mg/kg, oral | Oral Bioavailability: 76% | |
| tmax: 1 hour | ||||
| t1/2: 2.5 hours | ||||
| 5 mg/kg, intravenous | Clearance: 19 mL/min/kg | |||
| Maximum Tolerated Dose (MTD) | Nude Mice | Daily | 0.5 mg/kg | |
| Twice Weekly | 5 mg/kg | |||
| Weekly | 15 mg/kg |
Experimental Protocols
In Vitro Assays
Hsp90 Binding and ATPase Assays: The binding affinity of this compound to Hsp90 isoforms (Hsp90α, Hsp90β, Grp94) was determined using AlphaScreen competition binding assays. The inhibitory activity against TRAP-1 was assessed via an ATPase assay, measuring the hydrolysis of ATP.
Cell Proliferation Assay: The anti-proliferative activity of this compound was evaluated in a panel of human tumor cell lines. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. Cell viability was determined using the CellTiter-Glo luminescent cell viability assay, and GI50 values were calculated.
Western Blot Analysis for Client Protein Degradation and Hsp70 Induction: GTL-16 cells were treated with this compound for various times and concentrations. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against c-Met, phospho-ERK, phospho-AKT, and Hsp70 to assess the pharmacodynamic effects of Hsp90 inhibition.
Apoptosis and Cell Cycle Analysis: Multiple myeloma cells were treated with this compound, and apoptosis was assessed by measuring the cleavage of caspases 3, 8, and 9. Cell cycle distribution was analyzed by flow cytometry after propidium iodide staining.
In Vivo Xenograft Studies
Animal Models: Female athymic nude or SCID mice were used for the xenograft studies. Human tumor cell lines (e.g., GTL-16, BT-474, MV4;11, H1975, A549) were implanted subcutaneously into the flanks of the mice. For orthotopic glioma models, human glioma-initiating cells were implanted intracranially.
Drug Administration: this compound was formulated for oral administration (p.o.). The vehicle used was typically PEG400. The compound was administered at various doses and schedules as detailed in Table 2.
Tumor Growth Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width2) / 2. Tumor growth inhibition was determined by comparing the tumor volumes in treated groups to the vehicle-treated control group.
Pharmacokinetic Analysis: CD-1 mice were administered this compound either intravenously or orally. Blood samples were collected at various time points, and plasma concentrations of this compound were determined by liquid chromatography-mass spectrometry (LC/MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.
Pharmacodynamic Analysis: Tumor-bearing mice were treated with this compound. At specified times post-treatment, tumors were excised, and lysates were prepared for Western blot analysis to measure the levels of Hsp90 client proteins (e.g., c-Met) and the induction of Hsp70.
Mandatory Visualization
Caption: Hsp90 signaling pathway and mechanism of this compound action.
Caption: Experimental workflow for an in vivo xenograft study with this compound.
A Preclinical and Mechanistic Comparison: NVP-HSP990 vs. Standard Chemotherapy
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
This guide provides a comparative overview of the investigational drug NVP-HSP990 and standard chemotherapy. It is critical to note at the outset that a direct, head-to-head comparison from completed clinical trials is not available in the public domain as of our last update. The information presented herein is based on extensive preclinical data for NVP-HSP990 and the established mechanisms of action for standard chemotherapeutic agents. This guide aims to offer a scientific and research-oriented perspective on their distinct therapeutic approaches.
Introduction to NVP-HSP990 and Standard Chemotherapy
NVP-HSP990 is a potent and selective, orally bioavailable inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2] By inhibiting Hsp90, NVP-HSP990 leads to the degradation of these client proteins, thereby inducing cell cycle arrest and apoptosis in cancer cells.[3][4]
Standard chemotherapy, in contrast, encompasses a broad class of cytotoxic drugs that primarily target rapidly dividing cells.[5] These agents interfere with fundamental cellular processes such as DNA replication, mitosis, and the availability of essential metabolites. While effective in killing cancer cells, their lack of specificity for malignant cells often results in significant toxicity to healthy, rapidly dividing tissues.[5]
Mechanistic Comparison: A Tale of Two Therapeutic Strategies
The fundamental difference between NVP-HSP990 and standard chemotherapy lies in their therapeutic targets and mechanisms of action. NVP-HSP990 represents a targeted therapy approach, aiming to exploit the dependence of cancer cells on specific signaling pathways for their growth and survival. Standard chemotherapy employs a broader, less specific approach of targeting the machinery of cell division.
For instance, in the context of Gastrointestinal Stromal Tumors (GIST), the standard of care has moved away from traditional chemotherapy, which has shown limited efficacy, towards targeted therapies like tyrosine kinase inhibitors (TKIs).[5][6] GISTs are often driven by mutations in KIT or PDGFRA receptor tyrosine kinases, which are client proteins of Hsp90. This provides a strong rationale for the investigation of Hsp90 inhibitors like NVP-HSP990 in this setting. While direct clinical comparisons are absent, preclinical data suggest that NVP-HSP990 could offer an alternative mechanism to overcome resistance to TKIs.
Preclinical Efficacy of NVP-HSP990: A Summary of In Vitro and In Vivo Data
Extensive preclinical studies have demonstrated the broad-spectrum antitumor activity of NVP-HSP990 across a variety of cancer models.
In Vitro Activity
NVP-HSP990 has shown potent growth-inhibitory effects in numerous human cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) |
| BT474 | Breast Cancer | 7 ± 2 |
| A549 | Lung Cancer | 28 ± 5 |
| H1975 | Lung Cancer | 35 ± 4 |
| MV4;11 | Leukemia | 4 ± 1 |
| GTL-16 | Gastric Cancer | 14 (EC50) |
Data sourced from MedChemExpress.[1]
Furthermore, in multiple myeloma cell lines, NVP-HSP990 induced apoptosis and cell cycle arrest in the G2/M phase, with IC50 values ranging from 27-49 nM.[1]
In Vivo Activity
Oral administration of NVP-HSP990 has demonstrated significant tumor growth inhibition in various xenograft models.
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
| BT-474 | Breast Cancer | 5 or 10 mg/kg weekly | Significant tumor growth inhibition |
| MV4;11 | Leukemia | 5 mg/kg twice weekly or 15 mg/kg weekly | Tumor growth inhibition |
| H1975 & A549 | Lung Cancer | 0.5 mg/kg daily, 5 mg/kg twice weekly, or 15 mg/kg weekly | Antitumor efficacy |
| GTL-16 | Gastric Cancer | 5, 15 mg/kg | Prolonged suppression of c-Met levels and antitumor activity |
Data sourced from MedChemExpress.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
While specific clinical trial protocols for a direct comparison are unavailable, a general methodology for the preclinical experiments cited can be outlined.
In Vitro Cell Proliferation Assay (GI50 Determination)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of NVP-HSP990 or standard chemotherapy for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT assay, which measures mitochondrial activity.
-
Data Analysis: The absorbance is read using a plate reader, and the concentration of the drug that inhibits cell growth by 50% (GI50) is calculated by plotting the percentage of viable cells against the drug concentration.
In Vivo Xenograft Tumor Model
-
Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups and treated with NVP-HSP990 (typically via oral gavage) or standard chemotherapy (often intravenously or intraperitoneally) according to the specified dosing schedule. A control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis.
Conclusion
NVP-HSP990 represents a promising targeted therapeutic agent with a distinct mechanism of action compared to traditional chemotherapy. Its ability to selectively induce the degradation of oncoproteins that are critical for cancer cell survival offers a potential advantage, particularly in cancers known to be driven by such proteins. While preclinical data are encouraging, the absence of direct comparative clinical trial data with standard chemotherapy necessitates that the scientific community awaits the results of future clinical investigations to fully understand the therapeutic potential of NVP-HSP990 in various cancer types. The development of NVP-HSP990 and other Hsp90 inhibitors underscores the ongoing shift in oncology towards personalized medicine and targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel HSP90 inhibitor NVP-HSP990 targets cell cycle regulators to ablate Olig2-positive glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Chemotherapy for Gastrointestinal Stromal Tumors | American Cancer Society [cancer.org]
- 6. mednexus.org [mednexus.org]
Safety Operating Guide
Navigating the Disposal of Hsp-990: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Hsp-990 (also known as NVP-HSP990), ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, chemical-resistant gloves, and safety glasses or goggles. All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Hazardous Waste Classification
According to safety data sheets, this compound is classified as an acute oral toxicant (Category 4) and is very toxic to aquatic life with long-lasting effects (Acute Aquatic Toxicity Category 1 and Chronic Aquatic Toxicity Category 1)[1]. Therefore, all this compound waste, including empty containers, contaminated labware, and any unused product, must be treated as hazardous waste.
Key Hazard Information:
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Procedures
Adherence to a stringent and cautious disposal protocol is mandatory. The fundamental principle is to manage this compound as hazardous waste from the moment it is generated until its final, compliant disposal by a certified waste management service.
-
Waste Segregation: All this compound waste must be segregated from non-hazardous laboratory waste. This includes contaminated materials such as pipette tips, gloves, and bench paper.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name of the chemical (this compound), and the associated hazard symbols.
-
Collection of Spillage: In the event of a spill, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand). Collect the absorbed material and place it into the designated hazardous waste container. Wash the spill area thoroughly.
-
Disposal of Contents and Container: The container with this compound waste must be disposed of through an approved waste disposal plant[1]. Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations regarding hazardous waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Hsp-990
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Hsp-990 (also known as NVP-HSP990), a potent and selective inhibitor of Heat shock protein 90 (Hsp90).[1][2] Adherence to these procedures is essential for personnel safety and to maintain a secure laboratory environment. Given the potent biological activity of this compound and conflicting hazard classifications, it is imperative to handle this compound with a high degree of caution, treating it as a potentially hazardous substance.
Compound Information and Hazard Assessment
This compound is a small molecule inhibitor of Hsp90α, Hsp90β, and Grp94 with IC50 values in the low nanomolar range.[1][2] It is used in cancer research to induce the degradation of oncogenic client proteins.[3][4] While some safety data sheets (SDS) do not classify the substance as hazardous under the Globally Harmonized System (GHS), others categorize it as harmful if swallowed and very toxic to aquatic life.[5][6] Therefore, a conservative approach to handling is required.
Key Chemical and Physical Properties:
| Property | Value |
| Synonyms | NVP-HSP990 |
| CAS Number | 934343-74-5 |
| Molecular Formula | C₂₀H₁₈FN₅O₂ |
| Molecular Weight | 379.4 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C for long-term stability |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary measure to protect against exposure. The required level of PPE depends on the specific handling task.
| Task | Recommended PPE | Rationale |
| Handling Unopened Vials | Single pair of nitrile gloves, Lab coat, Safety glasses | Standard laboratory practice to protect against incidental contact. |
| Weighing and Aliquoting (Powder) | Double pair of chemotherapy-rated nitrile gloves, Disposable, solid-front gown with tight cuffs, Safety goggles or a full-face shield, NIOSH-approved respirator (e.g., N95 or higher) | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and double gloving are critical. All operations should be performed in a certified chemical fume hood or a glove box. |
| Preparing Solutions | Single pair of nitrile gloves, Lab coat or disposable gown, Safety glasses with side shields or chemical splash goggles | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Work should be conducted in a chemical fume hood. |
| In Vitro / In Vivo Dosing | Lab coat, Safety glasses, Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed. |
Operational and Handling Plan
A systematic approach is essential for safely handling this compound from receipt to disposal.
Step 1: Pre-Experiment Preparation
-
Consult Safety Data Sheets (SDS): Review the most current SDS for this compound before beginning any work.
-
Designated Work Area: All work with this compound powder and concentrated solutions should be conducted in a designated area, such as a certified chemical fume hood, to minimize contamination.
-
Assemble Materials: Ensure all necessary PPE, spill kit materials, and waste containers are readily available before handling the compound.
Step 2: Handling Procedures
-
Weighing: When weighing the solid compound, use a containment balance enclosure or perform the task in a fume hood. Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Dissolving: To prepare a stock solution, add the solvent to the vial containing the this compound powder slowly to avoid splashing. Cap the vial securely and vortex or sonicate until fully dissolved.
-
Dilutions: Perform all serial dilutions within the chemical fume hood.
Step 3: Post-Experiment Decontamination
-
Work Surfaces: Clean and decontaminate all work surfaces with a suitable cleaning agent (e.g., 70% ethanol followed by a surface decontaminant) after each use.
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Contaminated Labware (e.g., pipette tips, vials, tubes) | Place in a designated, puncture-resistant, and sealed container labeled "Hazardous Waste" with the chemical name. |
| Contaminated PPE (e.g., gloves, gown, shoe covers) | Carefully doff PPE to avoid self-contamination. Place in a sealed bag or container labeled as hazardous waste. |
| Aqueous Waste (e.g., cell culture media containing this compound) | Collect in a sealed, leak-proof container clearly labeled with "Hazardous Waste" and the chemical name and concentration. Do not pour down the drain. |
| Solid this compound Waste | Collect in a sealed, clearly labeled container. |
| Empty Stock Vials | The first rinse of the empty container should be collected and disposed of as hazardous waste. For highly potent compounds, it is recommended that the first three rinses are collected as hazardous waste. After thorough rinsing, the vial can be discarded in the appropriate glass waste container. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a certified hazardous waste vendor.
Signaling Pathways and Experimental Workflows
This compound exerts its effects by inhibiting Hsp90, which in turn leads to the degradation of numerous client proteins involved in oncogenic signaling pathways. Key pathways affected include those mediated by c-Met and AKT.
Caption: this compound inhibits the Hsp90 chaperone, leading to the degradation of client oncoproteins.
Caption: this compound indirectly inhibits the c-Met/AKT pathway by destabilizing key protein components.
By adhering to these safety guidelines and understanding the mechanism of action of this compound, researchers can minimize risks and ensure a safe and productive laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
